molecular formula C22H6Cl8N4O2 B1436609 Pigment Yellow 110 CAS No. 5590-18-1

Pigment Yellow 110

Cat. No.: B1436609
CAS No.: 5590-18-1
M. Wt: 641.9 g/mol
InChI Key: QRFIXNBFUBOBTH-UHFFFAOYSA-N
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Description

Pigment Yellow 110 is a useful research compound. Its molecular formula is C22H6Cl8N4O2 and its molecular weight is 641.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one
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InChI

InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36)
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InChI Key

QRFIXNBFUBOBTH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4
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Molecular Formula

C22H6Cl8N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID4052219
Record name 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)
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Molecular Weight

641.9 g/mol
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Physical Description

Yellow odorless powder; [BASF MSDS]
Record name C.I. Pigment Yellow 110
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CAS No.

5590-18-1
Record name Pigment Yellow 110
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Record name 1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro-
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Record name 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)
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Record name 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 110: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 110, a high-performance isoindolinone pigment, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis methodologies. Experimental protocols derived from established literature are presented, along with quantitative data, to offer a practical resource for laboratory and industrial applications.

Chemical Structure and Identification

This compound is chemically classified as an isoindolinone pigment.[1] Its rigid, planar molecular structure, characterized by a central p-phenylenediamine core linking two tetrachloroisoindolinone units, is fundamental to its outstanding stability and vibrant reddish-yellow hue.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one[2]
Synonyms C.I. This compound, C.I. 56280, Irgazin Yellow 3RLTN[3]
CAS Number 5590-18-1[4]
Molecular Formula C₂₂H₆Cl₈N₄O₂[4][5]
Molecular Weight 641.93 g/mol [4][5]
Chemical Family Isoindolinone[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways. A prevalent and well-documented method involves a multi-step process commencing with tetrachlorophthalic anhydride. This process is outlined below, with a detailed experimental protocol derived from patent literature.

Synthesis Pathway

The synthesis can be broadly categorized into three key stages:

  • Formation of Tetrachlorophthalimide: Tetrachlorophthalic anhydride is reacted with a nitrogen source, such as urea or ammonia, to form the intermediate tetrachlorophthalimide.

  • Condensation with p-Phenylenediamine: The tetrachlorophthalimide intermediate undergoes a condensation reaction with p-phenylenediamine.

  • Dehydrative Cyclization: The resulting compound is then treated with a condensing or dehydrating agent to yield the final this compound.

A schematic representation of this synthesis workflow is provided below.

Synthesis_Workflow cluster_0 Step 1: Formation of Tetrachlorophthalimide cluster_1 Step 2: Condensation cluster_2 Step 3: Dehydration & Final Product cluster_3 Purification Tetrachlorophthalic_Anhydride Tetrachlorophthalic Anhydride Tetrachlorophthalimide Tetrachlorophthalimide Tetrachlorophthalic_Anhydride->Tetrachlorophthalimide Reaction with Urea in Solvent Urea Urea Urea->Tetrachlorophthalimide Intermediate_I Intermediate Compound (I) Tetrachlorophthalimide->Intermediate_I Reaction with p-Phenylenediamine and Catalyst p_Phenylenediamine p-Phenylenediamine p_Phenylenediamine->Intermediate_I Pigment_Yellow_110 This compound Intermediate_I->Pigment_Yellow_110 Dehydration/ Condensation Condensing_Agent Condensing Agent (e.g., PCl5) Condensing_Agent->Pigment_Yellow_110 Washing_Drying Washing (Methanol, Water) & Drying Pigment_Yellow_110->Washing_Drying

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following experimental protocol is based on a method described in the patent literature, which reports a product yield of approximately 70%.

Materials and Reagents:

  • Tetrachlorophthalic anhydride

  • Urea

  • p-Phenylenediamine

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (Catalyst)

  • Phosphorus pentachloride (PCl₅) (Condensing agent)

  • Nitrobenzene (Solvent)

  • Dichlorobenzene or Chlorobenzene (Solvent)

  • Methanol (for washing)

  • Water (for washing)

Procedure:

Step 1: Synthesis of Intermediate (I)

  • In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.

  • Heat the mixture to 130°C with stirring.

  • Add 32g of urea to the reaction mixture and maintain the reaction for 4 hours.

  • Cool the mixture to 70°C.

  • Add 2g of K₂CO₃ (catalyst) followed by 54g of p-phenylenediamine.

  • Continue the reaction for 5 hours.

  • Cool the reaction mixture to 20°C.

  • Filter the resulting solid and wash sequentially with methanol and water.

  • Dry the solid in an oven to obtain the intermediate compound (I).

Step 2: Synthesis of this compound

  • In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.

  • Heat the mixture to 70°C.

  • Add a condensing agent such as PCl₅ and allow the reaction to proceed for 3 hours.

  • Cool the reaction mixture and filter the solid product.

  • Wash the product sequentially with methanol and water.

  • Dry the final product in an oven to obtain this compound.

Table 2: Summary of Quantitative Data for this compound Synthesis

StepReactant/ReagentQuantitySolventVolume (ml)Temperature (°C)Duration (h)
1 Tetrachlorophthalic anhydride286 gNitrobenzene10001304
Urea32 g
K₂CO₃2 g705
p-Phenylenediamine54 g
2 Intermediate (I)Product from Step 1Dichlorobenzene1000703
PCl₅Not specified

Note: This protocol is a representation from the cited patent and should be adapted and optimized for specific laboratory or industrial conditions.

Alternative Synthesis Route

An alternative manufacturing process for isoindolinone pigments, including this compound, has also been described. This method involves the preparation of a key intermediate, tetrachlorocyano methyl benzoate (TCCMB), from tetrachlorophthalic anhydride (TCPA). The TCCMB is then reacted with an alcohol, such as methanol in the presence of a metal alkoxide like sodium methoxide, to form a dialkoxy compound. This alkoxy intermediate is subsequently reacted with an aromatic diamine, such as p-phenylenediamine, to yield this compound.

Alternative_Synthesis cluster_0 Intermediate Synthesis cluster_1 Alkoxy Intermediate Formation cluster_2 Final Product Formation TCPA Tetrachlorophthalic Anhydride (TCPA) TCCMB Tetrachlorocyano Methyl Benzoate (TCCMB) TCPA->TCCMB Dialkoxy_Compound Dialkoxy Compound TCCMB->Dialkoxy_Compound Reaction with Methanol & Sodium Methoxide Methanol Methanol Methanol->Dialkoxy_Compound Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Dialkoxy_Compound Pigment_Yellow_110 This compound Dialkoxy_Compound->Pigment_Yellow_110 Reaction with p-Phenylenediamine p_Phenylenediamine p-Phenylenediamine p_Phenylenediamine->Pigment_Yellow_110

Caption: Alternative synthesis route for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science. The outlined synthesis pathways offer a clear understanding of the manufacturing processes for this high-performance pigment. Further research and development in this area may focus on optimizing reaction conditions, exploring greener solvent systems, and enhancing the pigment's performance characteristics for novel applications.

References

C.I. Pigment Yellow 110: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Name: Pigment Yellow 110 CAS Number: 5590-18-1[1][2][3][4][5] Molecular Formula: C₂₂H₆Cl₈N₄O₂[2][4][6]

This technical guide provides an in-depth overview of C.I. This compound, an isoindolinone-based organic pigment. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this pigment in various applications, including the coloration of materials used in medical devices and pharmaceutical packaging.

Physicochemical Properties

C.I. This compound is a reddish-yellow pigment known for its excellent heat stability and lightfastness.[2][3] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

PropertyValueReferences
Molecular Weight 641.93 g/mol [2][4]
Appearance Yellow to orange solid powder[1][3][7]
Density 1.50 - 1.93 g/cm³[2][3][7]
Oil Absorption 30 - 55 ml/100g[3]
Specific Surface Area 56 m²/g
Average Particle Size 200 - 300 nm[7]

Table 2: Thermal and Stability Properties

PropertyValueReferences
Heat Resistance (in HDPE) Up to 290 - 300°C[2]
Heat Stability (general) 250°C[3]
Light Fastness (1-8 scale) 7 - 8[2][3]
Water Soluble Matter ≤ 1.5%[3]
Moisture Content ≤ 2.0%[3]

Table 3: Resistance Properties (1-5 scale)

PropertyValueReferences
Water Resistance 5[3]
Acid Resistance 5[3]
Alkali Resistance 5[3]
Oil Resistance 5[3]
Ethanol Resistance 5[3]
Butyl Acetate Resistance 4 - 5[3]
Benzene Resistance 4 - 5[3]
Ketone Resistance 4 - 5[3]

Experimental Protocols

Synthesis of C.I. This compound

The following is a representative synthesis protocol based on methodologies described in the patent literature. This process involves the reaction of tetrachlorophthalic anhydride with a diamine.

Materials:

  • Tetrachlorophthalic anhydride

  • Urea

  • Nitrobenzene (solvent)

  • Potassium carbonate (catalyst)

  • p-Phenylenediamine

  • Dichlorobenzene (solvent)

  • Phosphorus pentachloride (condensing agent)

  • Methanol (for washing)

  • Water (for washing)

Procedure:

  • Formation of the Intermediate (I):

    • In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.

    • Heat the mixture to 130°C with stirring.

    • Add 32g of urea and allow the reaction to proceed for 4 hours.

    • Cool the mixture to 70°C.

    • Add 2g of potassium carbonate and 54g of p-phenylenediamine.

    • Continue the reaction for 5 hours.

    • Cool the reaction mixture to 20°C.

    • Filter the resulting solid.

    • Wash the solid sequentially with methanol and water.

    • Dry the solid in an oven to obtain the intermediate (I).

  • Final Pigment Synthesis:

    • In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.

    • Heat the mixture to 70°C.

    • Add phosphorus pentachloride and allow the reaction to proceed for 3 hours.

    • Cool the reaction mixture.

    • Filter the solid product.

    • Wash the product sequentially with methanol and water.

    • Dry the final product in an oven to yield C.I. This compound.

Analytical Characterization

For a scientific audience, rigorous characterization of the synthesized pigment is crucial to confirm its identity, purity, and physicochemical properties.

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

  • Column: A C8 or C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of an acid like formic acid for better peak shape.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of the pigment.

  • Sample Preparation: The pigment should be dissolved in a suitable solvent, such as acetonitrile, and filtered before injection.

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for confirming the functional groups present in the molecule.

  • Sample Preparation: The pigment can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Analysis: The infrared spectrum should be recorded over the range of 4000-400 cm⁻¹. Expected characteristic peaks would correspond to the functional groups of the isoindolinone structure.

Application in a Research and Development Context

While C.I. This compound is not a therapeutic agent, its high stability and vibrant color make it a candidate for applications where biocompatibility and low leachability are critical. In the context of drug development and medical devices, pigments may be used for:

  • Color-coding of medical devices: To differentiate sizes, components, or materials.

  • Coloration of pharmaceutical packaging: For branding, light protection of the drug product, and to aid in patient compliance.

For such applications, a thorough assessment of extractables and leachables is mandatory to ensure that no harmful substances migrate from the pigmented material into the patient or the drug product.[8][9]

Visualizations

synthesis_workflow Synthesis Workflow for C.I. This compound cluster_intermediate Intermediate Synthesis cluster_final_product Final Pigment Synthesis start Tetrachlorophthalic Anhydride + Urea in Nitrobenzene heat1 Heat to 130°C, react for 4h start->heat1 cool1 Cool to 70°C heat1->cool1 add_reagents Add K₂CO₃ and p-Phenylenediamine cool1->add_reagents react2 React for 5h add_reagents->react2 cool2 Cool to 20°C react2->cool2 filter_wash1 Filter and wash with Methanol and Water cool2->filter_wash1 dry1 Dry to obtain Intermediate (I) filter_wash1->dry1 start2 Intermediate (I) in Dichlorobenzene dry1->start2 Use Intermediate heat2 Heat to 70°C start2->heat2 add_condensing Add Phosphorus Pentachloride heat2->add_condensing react3 React for 3h add_condensing->react3 cool3 Cool react3->cool3 filter_wash2 Filter and wash with Methanol and Water cool3->filter_wash2 dry2 Dry to obtain C.I. This compound filter_wash2->dry2

Caption: A flowchart illustrating the two-stage synthesis process of C.I. This compound.

characterization_workflow Analytical Characterization Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation cluster_properties Property Analysis pigment_sample C.I. This compound Sample hplc HPLC Analysis pigment_sample->hplc ftir FTIR Spectroscopy pigment_sample->ftir xrd X-ray Diffraction pigment_sample->xrd tga Thermal Analysis (TGA/DSC) pigment_sample->tga psd Particle Size Distribution pigment_sample->psd purity_result Purity (%) hplc->purity_result structure_result Structural Integrity ftir->structure_result xrd->structure_result properties_result Thermal Stability & Particle Size tga->properties_result psd->properties_result

Caption: A logical workflow for the analytical characterization of C.I. This compound.

References

Spectroscopic Profile of Isoindoline Yellow 110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindoline Yellow 110, also known as C.I. Pigment Yellow 110 and identified by CAS number 5590-18-1, is a high-performance organic pigment prized for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and plastics. This technical guide provides an in-depth overview of the spectroscopic data for Isoindoline Yellow 110, covering Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in the fields of materials science and drug development to facilitate the identification, characterization, and quality control of this important pigment.

Chemical Structure

The chemical structure of Isoindoline Yellow 110 is 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one). Its molecular formula is C₂₂H₆Cl₈N₄O₂.

Spectroscopic Data

The following sections present the available spectroscopic data for Isoindoline Yellow 110 in a structured format, accompanied by detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the color properties of pigments. The absorption of UV and visible light by Isoindoline Yellow 110 is responsible for its characteristic reddish-yellow hue.

Table 1: UV-Vis Spectroscopic Data for Isoindoline Yellow 110

SolventAbsorption Maxima (λmax) in nmReference
Data not availableData not available

Note: Specific absorption maxima for Isoindoline Yellow 110 in a designated solvent were not available in the searched literature. The color and spectral characteristics are dependent on the solvent and the physical state of the pigment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecular structure of Isoindoline Yellow 110. The key vibrational bands are indicative of its isoindoline core and associated chemical bonds.

Table 2: FTIR Spectroscopic Data (ATR) for Isoindoline Yellow 110

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
Data not availableData not available

Note: While it is documented that FTIR is a common analytical method for this pigment, a detailed list of peak assignments was not found in the available search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of pigments like Isoindoline Yellow 110 presents a significant challenge for solution-state NMR analysis.

Table 3: ¹H NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
Data not availableData not availableData not availableData not available

Table 4: ¹³C NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift (ppm)AssignmentReference
Data not availableData not available

Note: No specific ¹H or ¹³C NMR data for Isoindoline Yellow 110 was identified in the conducted searches.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic pigments.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A dilute suspension of Isoindoline Yellow 110 is prepared in a suitable organic solvent (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) in a quartz cuvette. Due to the low solubility of the pigment, sonication may be required to achieve a fine, stable dispersion.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The instrument is first blanked with the pure solvent. The absorption spectrum of the pigment suspension is then recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Dilute Suspension Prepare Dilute Suspension Sonication (if needed) Sonication (if needed) Prepare Dilute Suspension->Sonication (if needed) Fill Quartz Cuvette Fill Quartz Cuvette Sonication (if needed)->Fill Quartz Cuvette Blank with Solvent Blank with Solvent Fill Quartz Cuvette->Blank with Solvent Record Spectrum (200-800 nm) Record Spectrum (200-800 nm) Blank with Solvent->Record Spectrum (200-800 nm) Identify λmax Identify λmax Record Spectrum (200-800 nm)->Identify λmax

UV-Vis Spectroscopy Experimental Workflow.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the dry Isoindoline Yellow 110 powder is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is acquired. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding wavenumbers. These bands are then assigned to specific molecular vibrations.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place Powder on ATR Crystal Place Powder on ATR Crystal Record Background Spectrum Record Background Spectrum Place Powder on ATR Crystal->Record Background Spectrum Apply Pressure to Sample Apply Pressure to Sample Record Background Spectrum->Apply Pressure to Sample Record Sample Spectrum Record Sample Spectrum Apply Pressure to Sample->Record Sample Spectrum Identify and Assign Peaks Identify and Assign Peaks Record Sample Spectrum->Identify and Assign Peaks

ATR-FTIR Spectroscopy Experimental Workflow.
NMR Spectroscopy Protocol

  • Sample Preparation: Due to the insolubility of Isoindoline Yellow 110 in common deuterated solvents, specialized techniques may be required. High-temperature NMR or the use of aggressive deuterated solvents (e.g., deuterated sulfuric acid, trifluoroacetic acid-d, or a mixture of solvents) might be necessary to achieve sufficient concentration for analysis. The sample is dissolved in the chosen solvent within a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR experiments.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For ¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C spectra are referenced to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak. The multiplicity and integration of the ¹H signals provide further structural information.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Select Appropriate Deuterated Solvent Select Appropriate Deuterated Solvent Dissolve Sample in NMR Tube Dissolve Sample in NMR Tube Select Appropriate Deuterated Solvent->Dissolve Sample in NMR Tube Acquire ¹H Spectrum Acquire ¹H Spectrum Dissolve Sample in NMR Tube->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Dissolve Sample in NMR Tube->Acquire ¹³C Spectrum Reference Chemical Shifts Reference Chemical Shifts Acquire ¹H Spectrum->Reference Chemical Shifts Acquire ¹³C Spectrum->Reference Chemical Shifts Assign Signals Assign Signals Reference Chemical Shifts->Assign Signals

NMR Spectroscopy Experimental Workflow.

Conclusion

This technical guide has summarized the available spectroscopic information for Isoindoline Yellow 110. While general characteristics and experimental approaches are well-established, there is a notable lack of publicly available, detailed quantitative spectroscopic data (UV-Vis absorption maxima, specific FTIR peak assignments, and ¹H/¹³C NMR chemical shifts). The insolubility of the pigment is a significant factor limiting the acquisition of high-quality solution-state NMR data. Further research and publication of comprehensive spectral data would be highly beneficial for the scientific and industrial communities that utilize this high-performance pigment.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of C.I. Pigment Yellow 110 (PY110), an isoindolinone pigment known for its exceptional lightfastness, thermal stability, and vibrant reddish-yellow hue. Understanding the solid-state chemistry of this pigment is crucial for controlling its physical and chemical properties, which directly impact its performance in various applications, including automotive coatings, plastics, and printing inks.

Introduction to this compound and its Polymorphism

This compound (CAS No. 5590-18-1), with the chemical formula C₂₂H₆Cl₈N₄O₂, is a high-performance organic pigment. The performance characteristics of pigments are not only determined by their molecular structure but are also significantly influenced by their crystal structure. The phenomenon where a single compound exists in multiple crystal forms is known as polymorphism. Each polymorph, while chemically identical, can exhibit distinct physical properties such as color, solubility, melting point, and stability. For this compound, several polymorphic forms have been identified, with the α and β forms being the most extensively studied.[1]

Crystal Structure of α and β Polymorphs

The crystal structures of the α and β polymorphs of this compound have been determined from X-ray powder diffraction (XRPD) data. Both forms are characterized by layered structures composed of infinite chains of hydrogen-bonded molecules, with the PY110 molecule occupying a center of symmetry in both crystal lattices.[1]

Crystallographic Data

The crystallographic parameters for the α and β polymorphs of this compound, as determined by Rietveld refinement of XRPD data, are summarized in the table below for comparative analysis.

Parameterα-Polymorphβ-Polymorph
Crystal System TriclinicMonoclinic
Space Group P 1̅P 2₁/c
a (Å) Value for αValue for β
b (Å) Value for αValue for β
c (Å) Value for αValue for β
α (°) Value for α90
β (°) Value for αValue for β
γ (°) Value for α90
**Unit Cell Volume (ų) **Value for αValue for β
Z (molecules/unit cell) 12

Note: Specific values for lattice parameters (a, b, c, α, β, γ) and unit cell volume are to be populated from the primary literature source, "Crystal structures of two phases of this compound from X-ray powder diffraction data".

Other Known Polymorphs

Beyond the well-characterized α and β forms, other polymorphs of this compound, designated as γ, δ, and ε, have been reported. The formation of these phases is dependent on the solvent and conditions used during the synthesis or post-synthetic treatment.

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of analytical techniques. Detailed experimental protocols for the key methods are provided below.

Preparation of the β-Polymorph

The β-phase of this compound can be prepared from the commercially available α-phase through a solvent-mediated transformation at elevated temperatures.

Protocol:

  • Suspend 3 grams of α-Pigment Yellow 110 in 60 ml of N-methylpyrrolidone.

  • Heat the suspension to 203 °C and maintain for 2 hours with stirring.

  • Isolate the resulting pigment by filtration.

  • Wash the isolated solid with ethanol and then with water.

  • Dry the product at 80 °C under vacuum to yield the β-polymorph.

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

XRPD is the primary technique for identifying and characterizing the different polymorphic forms of this compound. Rietveld refinement of the powder diffraction data allows for the determination of the crystal structure.

Protocol:

  • Sample Preparation: Gently grind the pigment powder to a fine, homogenous consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Utilize a powder diffractometer equipped with a CuKα₁ radiation source (λ = 1.5406 Å) and a primary monochromator.

    • Collect the diffraction data in transmission or reflection geometry over a 2θ range of 2° to 70° with a step size of 0.01°.

  • Rietveld Refinement:

    • Employ a suitable software package for Rietveld analysis.

    • Input the initial structural model, including the space group and approximate atomic coordinates.

    • Refine the background parameters, scale factor, and unit cell parameters.

    • Subsequently, refine the peak shape parameters (e.g., using a pseudo-Voigt function) and atomic coordinates.

    • Assess the quality of the fit by monitoring the R-values (e.g., Rwp, Rp) and visually inspecting the difference plot between the observed and calculated patterns.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal behavior of the polymorphs, including melting points and phase transitions.

Protocol:

  • Accurately weigh 2-5 mg of the pigment sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify endothermic (melting, transitions) and exothermic (crystallization) events.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to probe differences in the vibrational modes of the polymorphs, which arise from their different crystal packing and intermolecular interactions.

Protocol:

  • Prepare the sample using either the KBr pellet method or as a thin film on a suitable substrate. For the KBr method, mix a small amount of the pigment with dry KBr powder and press into a transparent pellet.

  • Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Compare the spectra of the different polymorphs, paying close attention to regions corresponding to N-H and C=O stretching vibrations, which are sensitive to hydrogen bonding.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the study of this compound polymorphism.

experimental_workflow cluster_synthesis Polymorph Preparation cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Results alpha α-Polymorph (Commercial) beta_prep Solvent Treatment (NMP, 203°C) alpha->beta_prep beta β-Polymorph beta_prep->beta xrd XRPD beta->xrd dsc DSC beta->dsc ftir FTIR beta->ftir rietveld Rietveld Refinement xrd->rietveld thermal_analysis Thermal Analysis dsc->thermal_analysis spectral_analysis Spectral Comparison ftir->spectral_analysis crystal_structure Crystal Structure Parameters rietveld->crystal_structure thermal_properties Thermal Properties (Melting Point, Transitions) thermal_analysis->thermal_properties vibrational_modes Vibrational Modes (Hydrogen Bonding) spectral_analysis->vibrational_modes

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

logical_relationship compound This compound (C₂₂H₆Cl₈N₄O₂) polymorphism Polymorphism compound->polymorphism polymorphs α, β, γ, δ, ε Forms polymorphism->polymorphs crystal_structure Crystal Structure (Packing, H-Bonding) polymorphs->crystal_structure properties Physicochemical Properties (Color, Stability, Solubility) crystal_structure->properties application Application Performance (Coatings, Plastics, Inks) properties->application

Caption: Logical relationship between the molecular structure, polymorphism, and application performance of this compound.

References

Thermal Degradation Profile of Pigment Yellow 110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of C.I. Pigment Yellow 110 (PY 110), an isoindolinone-class high-performance organic pigment. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pigment's structure and analytical workflow. Given its exceptional thermal stability, understanding the degradation characteristics of PY 110 is crucial for its application in high-temperature processes such as in plastics, coatings, and specialized inks.

Quantitative Thermal Stability Data

This compound is renowned for its excellent heat resistance, which varies depending on the medium in which it is dispersed. The following table summarizes the reported thermal stability data for this compound in various polymer systems.

Polymer SystemTemperature (°C)DurationObservations
High-Density Polyethylene (HDPE)290-Heat resistant up to this temperature.[1][2]
Soft Polyvinyl Chloride (PVC)20030 minutesStable under these conditions.[1][2][3]
General Plastics250 - 300-Exhibits excellent thermal stability.[4][5]

Chemical Structure of this compound

This compound, chemically known as 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one), is a symmetrical molecule characterized by two tetrachlorinated isoindolinone units linked by a p-phenylenediamine bridge. This robust structure contributes to its high thermal and light stability.

Figure 1. Chemical Structure of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for the thermal degradation of this compound is not extensively published in open literature, the following protocols describe standard methodologies for assessing the thermal stability of organic pigments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the material.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The initial temperature of decomposition (Tonset).

    • The temperature at which the maximum rate of weight loss occurs (Tpeak) from the derivative of the TGA curve (DTG).

    • The percentage of weight loss at various temperature intervals.

    • The residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

Objective: To identify the temperatures of endothermic or exothermic events associated with the thermal degradation of the pigment.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which can correspond to phase changes or decomposition processes.

Experimental Workflow for Thermal Degradation Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pigment like this compound.

Experimental Workflow for Thermal Degradation Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_evolved_gas Evolved Gas Analysis (Optional) cluster_data Data Analysis and Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GCMS Pyrolysis-GC/MS Sample->Py_GCMS High-Temperature Degradation TGA_FTIR TGA coupled with FTIR TGA->TGA_FTIR Evolved Gas Weight_Loss Weight Loss Profile TGA->Weight_Loss Thermal_Events Endothermic/Exothermic Events DSC->Thermal_Events Degradation_Products Identification of Degradation Products TGA_FTIR->Degradation_Products Py_GCMS->Degradation_Products Degradation_Profile Comprehensive Thermal Degradation Profile Weight_Loss->Degradation_Profile Thermal_Events->Degradation_Profile Degradation_Products->Degradation_Profile

Figure 2. A typical experimental workflow for thermal analysis.

Hypothetical Thermal Degradation Pathway

Hypothetical Thermal Degradation Pathway of this compound cluster_products Potential Degradation Products PY110 This compound High_Temp High Temperature (Pyrolysis) PY110->High_Temp Initial_Fragments Initial Fragmentation High_Temp->Initial_Fragments Cleavage of imino bridges Secondary_Fragments Secondary Fragmentation Initial_Fragments->Secondary_Fragments Ring opening and fragmentation Chlorinated_Aromatics Chlorinated Aromatic Compounds Secondary_Fragments->Chlorinated_Aromatics Nitrogen_Compounds Nitrogen-Containing Compounds Secondary_Fragments->Nitrogen_Compounds Other_Volatiles Other Volatile Organic Compounds Secondary_Fragments->Other_Volatiles

Figure 3. A conceptual diagram of the thermal degradation pathway.

Conclusion

This compound demonstrates exceptional thermal stability, making it a suitable colorant for applications involving high-temperature processing. Its degradation profile, characterized by a high onset temperature of decomposition, is attributed to its robust chemical structure. While detailed mechanistic studies are limited, standard thermal analysis techniques such as TGA and DSC, potentially coupled with evolved gas analysis methods like FTIR or GC/MS, provide a comprehensive framework for evaluating its performance under thermal stress. The information presented in this guide serves as a valuable resource for researchers and professionals working with this high-performance pigment, enabling informed decisions in material selection and process optimization.

References

The Photophysics of Fluorescein (C.I. 45350): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Quintessential Fluorophore

Fluorescein, designated as Colour Index (C.I.) 45350, stands as one of the most widely utilized and extensively studied fluorescent dyes. Its brilliant green emission, high quantum yield, and sensitivity to its local environment have cemented its importance in a vast array of applications, from biological microscopy and immunoassays to dye tracing and analytical chemistry. This technical guide provides a comprehensive overview of the core photophysical properties of fluorescein and its water-soluble sodium salt, uranine, tailored for researchers, scientists, and drug development professionals.

Core Photophysical Properties

The photophysical behavior of fluorescein is intricately linked to its molecular structure, a xanthene core that gives rise to its characteristic fluorescence. The spectral properties are notably dependent on the solvent environment and, most critically, the pH of the solution.

Quantitative Photophysical Data

The key photophysical parameters of fluorescein and its sodium salt (uranine) are summarized in the tables below. These values represent a compilation of reported data under various experimental conditions.

Table 1: Absorption and Emission Properties of Fluorescein (C.I. 45350)

PropertyValueSolvent/Conditions
Absorption Maximum (λabs) 498 nmWater
493.5 nmWater
500.2 nmBasic Ethanol
Emission Maximum (λem) 517 nmWater
~515 nmWater
511.94 nmWater (excited at 485 nm)[1]
Molar Absorptivity (ε) 92,300 cm-1M-1at 500.2 nm in Basic Ethanol[2]
Isosbestic Point 464 nmAbsorption is pH-independent

Table 2: Fluorescence Quantum Yield and Lifetime of Fluorescein (C.I. 45350)

PropertyValueSolvent/Conditions
Fluorescence Quantum Yield (ΦF) 0.97Basic Ethanol[2]
0.51 (as a reference standard)0.1 N H2SO4 (for quinine sulfate, used to determine fluorescein's QY)[3]
Fluorescence Lifetime (τF) ~4 nsVaries with concentration and solvent[4]

Experimental Protocols

Accurate determination of photophysical parameters is paramount for the reliable application of fluorescent dyes. Below are detailed methodologies for key experiments.

Measurement of Molar Absorptivity

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.[5][6]

Protocol:

  • Preparation of Standard Solutions: A series of solutions of the dye with known concentrations are prepared in the desired solvent.[5]

  • Spectrophotometer Calibration: The spectrophotometer is calibrated using a blank solution, which contains the solvent without the dye.[5]

  • Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorption (λmax).[5][7]

  • Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The slope of the resulting linear fit corresponds to the product of the molar absorptivity and the path length of the cuvette (typically 1 cm).[5][7]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is often determined using a comparative method, referencing a standard with a known quantum yield.[3][8]

Protocol:

  • Selection of a Standard: A standard fluorophore with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., quinine sulfate for blue-emitting samples).[3]

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[9]

  • Absorbance Measurement: The absorbance of each solution is measured at the excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical instrument settings (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (mx / mst) * (nx2 / nst2)

    where Φst is the quantum yield of the standard, mx and mst are the slopes of the linear fits for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τF) can be measured using time-domain or frequency-domain techniques, with Time-Correlated Single Photon Counting (TCSPC) being a common time-domain method.[10][11][12]

Protocol (TCSPC):

  • Instrument Setup: A pulsed light source (laser or LED) with a high repetition rate excites the sample.[12] A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

  • Data Acquisition: The instrument records the time difference between the excitation pulse and the detection of a single photon for a large number of events.

  • Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.[12]

Visualizing Photophysical Processes and Workflows

Diagrams are essential tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key concepts related to the photophysics of fluorescein.

Jablonski_Diagram Jablonski Diagram for Fluorescein cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Excited Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1->S0_v0 Vibrational Relaxation S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence Quantum_Yield_Workflow Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Known Φ_F) abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_spec prep_smp Prepare Sample Solutions (Unknown Φ_F) prep_smp->abs_spec fluo_spec Measure Fluorescence Emission (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Comparative Method) plot->calculate

References

A Technical Guide to the Solubility of Pigment Yellow 110 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Pigment Yellow 110 (C.I. 56280)

This compound (PY110), chemically classified as an isoindolinone, is a high-performance organic pigment known for its vibrant reddish-yellow hue.[1] Its C.I. Name is this compound and its CAS number is 5590-18-1.[2][3] This pigment is widely utilized in demanding applications such as automotive coatings, industrial paints, plastics, and specialized inks due to its exceptional fastness properties.[4]

A defining characteristic of pigments, as opposed to dyes, is their inherent insolubility in the application medium.[5] The performance of this compound is therefore not typically characterized by quantitative solubility values (e.g., g/L). Instead, its interaction with organic solvents is measured by its "solvent fastness" or "bleeding resistance." This metric evaluates the extent to which the pigment color leaches into a solvent, a critical factor for preventing color migration and ensuring the stability of the final product. High solvent fastness corresponds to extremely low solubility.

This guide provides a comprehensive overview of the solvent resistance of this compound and outlines a standardized protocol for its evaluation.

Solvent Resistance Data for this compound

The following table summarizes the solvent resistance of this compound in various common organic solvents. The data is compiled from technical datasheets and is presented using a standard 1-5 scale, where 5 denotes excellent resistance (no bleeding or discoloration) and 1 denotes poor resistance.

SolventSolvent ClassResistance Rating (1-5 Scale)Source(s)
Butyl AcetateEster4 - 5[3]
BenzeneAromatic Hydrocarbon4 - 5[3]
XyleneAromatic Hydrocarbon5 (Excellent)[6]
Ketones (general)Ketone4 - 5[3]
Methyl Ethyl Ketone (MEK)Ketone5 (Excellent)[6]
Ethyl Alcohol (Ethanol)Alcohol5[3][6]
Mineral SpiritsAliphatic Hydrocarbon5 (Excellent)[6]
Ethyl AcetateEster5 (Excellent)[6]

Note on Rating Scale:

  • 5 (Excellent): No coloration of the solvent is observed.

  • 4 (Very Good): Very slight coloration of the solvent.

  • 3 (Good): Slight but noticeable coloration of the solvent.

  • 2 (Fair): Considerable coloration of the solvent.

  • 1 (Poor): Strong coloration of the solvent.

As the data indicates, this compound demonstrates very good to excellent resistance across a broad spectrum of organic solvents, from polar alcohols and ketones to nonpolar aromatic hydrocarbons. This robust performance underscores its suitability for applications involving aggressive solvent systems.

Experimental Protocol: Determination of Solvent Fastness (Bleeding Test)

This section details a standardized laboratory procedure for evaluating the resistance of this compound to organic solvents, adapted from industry-standard test methods.[7]

3.1 Objective: To qualitatively assess the solubility of a pigment by observing the degree of coloration (bleeding) imparted to a specific organic solvent under controlled conditions.

3.2 Materials and Equipment:

  • This compound powder

  • Test solvent(s)

  • Analytical balance (±0.001 g)

  • 50 mL Erlenmeyer flasks with stoppers

  • Flask shaker

  • Whatman No. 44 filter paper (or equivalent ashless grade)

  • Filter funnel and stand

  • Test tubes or cuvettes

  • White porcelain spot tile or a white background for observation

3.3 Procedure:

  • Sample Preparation: Accurately weigh 0.5 g of this compound powder and transfer it into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 20 mL of the test solvent to the flask.

  • Agitation: Securely stopper the flask and place it on a flask shaker. Agitate the mixture at a consistent speed for 30 minutes at room temperature.

  • Filtration: Immediately after shaking, filter the dispersion through a fresh Whatman No. 44 filter paper to separate the solid pigment from the solvent. Collect the filtrate in a clean test tube.

  • Observation: Place the test tube of filtrate against a white background. Observe the color of the filtrate.

  • Assessment: Assess the degree of bleeding based on the 1-5 scale described in Section 2.0. A completely colorless filtrate indicates excellent resistance (Rating 5).

3.4 Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solvent fastness determination protocol.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A 1. Weigh 0.5g This compound B 2. Add 20mL Test Solvent A->B C 3. Agitate Mixture (30 min @ RT) B->C D 4. Filter Dispersion (Separate Solid & Liquid) C->D E 5. Observe Filtrate Against White Background D->E F 6. Assess Coloration (Rating 1-5) E->F

Caption: Workflow for Determining Pigment Solvent Fastness.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone pigment widely utilized across various industries for its exceptional lightfastness, thermal stability, and vibrant reddish-yellow hue.[1] While primarily valued for its colorant properties, understanding its fluorescence characteristics, specifically its fluorescence quantum yield (Φf), is crucial for applications where any emission of light could be a factor, such as in photosensitive formulations or advanced material composites. This technical guide provides a comprehensive overview of the available data on this compound and outlines the detailed experimental protocols necessary for the determination of its fluorescence quantum yield.

A Note on Data Availability: Despite a thorough review of scientific literature and technical data sheets, a specific, published fluorescence quantum yield value for this compound could not be identified. This suggests that its fluorescence is likely not a primary performance characteristic and may be very low. However, related isoindoline pigments, such as Pigment Yellow 139, have been noted to exhibit strong fluorescence, indicating that photoluminescence is a possibility within this chemical class.[2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for sample preparation and the design of experimental measurements.

PropertyValueReference
Chemical Name 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)[3][4]
CAS Number 5590-18-1[3][4]
Molecular Formula C₂₂H₆Cl₈N₄O₂[3][4]
Molecular Weight 641.93 g/mol [3]
Appearance Yellow powder[5]
Heat Resistance Up to 300 °C[5]
Light Fastness Excellent (8 on the Blue Wool Scale)[5]
Solubility Insoluble in water and most common solvents.

Experimental Protocol for Determining Fluorescence Quantum Yield of an Insoluble Pigment

Given the insolubility of this compound, its fluorescence quantum yield must be determined in the solid state. The absolute method using an integrating sphere is the most accurate and widely accepted technique for such measurements.[6] This method directly measures the ratio of emitted photons to absorbed photons.

Principle

The absolute method for determining fluorescence quantum yield involves the following steps:

  • Measurement of the excitation light profile with a blank (solvent or empty sample holder).

  • Measurement of the light profile with the sample in the integrating sphere. This will include scattered excitation light and any fluorescence emission.

  • Calculation of the number of photons absorbed by the sample by comparing the two measurements.

  • Integration of the fluorescence emission spectrum to determine the number of photons emitted.

  • Calculation of the quantum yield as the ratio of emitted to absorbed photons.[6]

Instrumentation and Materials
  • Spectrofluorometer: Equipped with a calibrated excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Integrating Sphere: A hollow spherical cavity coated with a highly reflective, diffuse material (e.g., Spectralon® or Barium Sulfate). It should have ports for sample introduction, excitation light entry, and signal detection.

  • Sample Holder: Designed for solid powder samples.

  • This compound: Dry, finely milled powder.

  • Reference Material (Optional but recommended for validation): A standard with a known quantum yield in a similar physical form, if available.

Detailed Experimental Workflow

The following is a step-by-step procedure for the absolute measurement of the fluorescence quantum yield of this compound powder.

  • System Calibration and Correction:

    • Warm up the light source and detector to ensure stable output.

    • Perform spectral correction of the emission monochromator and detector using a calibrated light source to account for wavelength-dependent variations in instrument response.

  • Measurement of the Excitation Profile (Blank):

    • Place the empty sample holder inside the integrating sphere.

    • Set the excitation wavelength (a wavelength at which the pigment absorbs, to be determined from its absorption or diffuse reflectance spectrum).

    • Scan the emission monochromator over a range that includes the excitation wavelength. This measurement provides the spectral distribution of the excitation light (La).

  • Measurement of the Sample:

    • Load a small, known amount of this compound powder into the sample holder and place it in the integrating sphere.

    • Using the same excitation wavelength and instrument settings, acquire two spectra:

      • A scan over the excitation wavelength region to measure the scattered excitation light from the sample (Lb).

      • A scan over the expected fluorescence emission region of the pigment to measure the fluorescence spectrum (Lc).

  • Data Analysis and Quantum Yield Calculation:

    • The number of photons absorbed by the sample (Nabs) is proportional to the difference in the integrated intensity of the excitation profiles with and without the sample.

    • The number of photons emitted by the sample (Nem) is proportional to the integrated intensity of the corrected fluorescence emission spectrum.

    • The fluorescence quantum yield (Φf) is calculated using the following equation:

      Φf = ∫Lc / (∫La - ∫Lb)

      Where:

      • ∫Lc is the integrated intensity of the fluorescence emission spectrum.

      • ∫La is the integrated intensity of the excitation profile without the sample.

      • ∫Lb is the integrated intensity of the scattered excitation light with the sample.

Visualizations

Experimental Workflow for Absolute Quantum Yield Measurement

experimental_workflow cluster_prep 1. System Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis p1 Instrument Warm-up p2 Spectral Correction p1->p2 m1 Measure Excitation Profile (Empty Sphere) p2->m1 m2 Introduce Pigment Sample m1->m2 m3 Measure Scattered Excitation and Fluorescence Emission m2->m3 a1 Integrate Excitation Profiles m3->a1 a3 Calculate Absorbed Photons a1->a3 a2 Integrate Emission Spectrum a4 Calculate Emitted Photons a2->a4 a5 Calculate Quantum Yield (Φf) a3->a5 a4->a5

Caption: Workflow for absolute fluorescence quantum yield measurement.

Factors Influencing Fluorescence Quantum Yield

logical_relationship cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Environmental Factors cluster_processes De-excitation Pathways i1 Molecular Structure (Rigidity, Conjugation) i2 Excited State Lifetime i1->i2 d1 Fluorescence (Radiative) i2->d1 d2 Internal Conversion (Non-radiative) i2->d2 d3 Intersystem Crossing (Non-radiative) i2->d3 e1 Temperature q Fluorescence Quantum Yield (Φf) e1->q e2 Solvent/Matrix Polarity e2->q e3 Presence of Quenchers (e.g., Oxygen) e3->q d1->q d2->q d3->q

Caption: Key factors influencing a molecule's fluorescence quantum yield.

Conclusion

While a definitive fluorescence quantum yield for this compound is not currently available in public domain literature, this guide provides the necessary framework for its determination. The outlined experimental protocol for absolute quantum yield measurement using an integrating sphere is the standard method for characterizing insoluble, solid-state materials like this compound. For researchers and professionals in fields where the photophysical properties of all formulation components are critical, performing these measurements will provide valuable data for product development and quality control. The provided diagrams offer a clear visualization of the experimental process and the fundamental principles governing fluorescence.

References

An In-depth Technical Guide to the Environmental Impact and Toxicity of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pigment Yellow 110 (C.I. 56280), a high-performance isoindolinone pigment, is widely utilized across various industries for its exceptional coloristic properties, including high lightfastness, weather resistance, and thermal stability.[1] This technical guide provides a comprehensive overview of the available data on the environmental impact and toxicological profile of this compound. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the environmental and health considerations associated with the use of this substance. The data indicates a low order of toxicity to humans and aquatic organisms. While the pigment is persistent in the environment, its low water solubility and bioavailability mitigate significant bioaccumulation and ecotoxicological risks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its low water solubility, are critical in understanding its environmental fate and toxicological behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5590-18-1
EC Number 226-999-5
Molecular Formula C₂₂H₆Cl₈N₄O₂
Molecular Weight 641.93 g/mol
Physical State Yellow odorless powder[2]
Water Solubility < 0.03 mg/L at 20 °C[3]
Vapor Pressure Not available (non-volatile solid)[3]
Density 1.93 g/cm³[4]
Flash Point 442.8 °C[4]

Human Health Toxicity

This compound exhibits a low toxicity profile in various human health endpoints. The available data from studies conducted following OECD guidelines are summarized below.

Acute Toxicity

The acute toxicity of this compound is very low across oral, dermal, and inhalation routes of exposure.[3]

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueGuidelineReference
LD50RatOral> 5,000 mg/kgOECD 401 (similar)[3]
LC50RatInhalation> 1.04 mg/L (4 h)OECD 403 (similar)[3]
LD50RatDermal> 5,000 mg/kg-[3]
Skin and Eye Irritation

Studies have shown that this compound is not irritating to the skin or eyes.[2]

Sensitization

There is no evidence to suggest that this compound causes skin sensitization in humans.[3]

Repeated Dose Toxicity

Repeated oral uptake of this compound did not result in substance-related adverse effects.[3]

Genetic Toxicity

In a majority of in vitro bacterial tests and in vivo assays, this compound did not show mutagenic potential.[3]

Reproductive and Developmental Toxicity

Animal studies conducted as part of a screening test (similar to OECD 421/422) have indicated no fertility-impairing effects or malformations.[3]

Environmental Impact

The environmental impact of this compound is largely influenced by its persistence and low bioavailability.

Environmental Fate

4.1.1 Biodegradation this compound is not readily biodegradable.[3] In a 28-day study, the biological oxygen demand (BOD) was 5.46% of the chemical oxygen demand (COD), indicating poor biodegradability.[3]

4.1.2 Bioaccumulation The estimated bioconcentration factor (BCF) for this compound ranges from 1905.0 to 1916.0.[5] However, due to its very low water solubility, the potential for bioaccumulation in aquatic organisms is considered low.[5]

4.1.3 Abiotic Degradation There is limited publicly available information on the specific abiotic degradation pathways and products of this compound. Its high stability suggests that hydrolysis and photolysis are not significant degradation routes under normal environmental conditions.

Ecotoxicity

4.2.1 Aquatic Ecotoxicity Due to its very low water solubility, this compound is not considered to be acutely harmful to aquatic organisms.[3][5] Toxicity tests have been conducted up to the limit of its water solubility.

Table 3: Aquatic Ecotoxicity of this compound

EndpointSpeciesDurationValueGuidelineReference
LC50Brachydanio rerio (Zebra fish)96 h> 100 mg/LOECD 203[3]
EC50Daphnia magna (Water flea)48 h> 100 mg/LOECD 202[3]
EC50 (growth rate)Desmodesmus subspicatus (Green algae)72 h> 100 mg/LOECD 201[3]
EC20 (respiration inhibition)Activated sludge30 minapprox. 810 mg/LOECD 209[3]

4.2.2 Terrestrial Ecotoxicity Studies on soil-living organisms have not observed toxic effects.[3] In an acute toxicity study with earthworms (Eisenia fetida), no mortality was observed at the highest tested concentration.

Table 4: Terrestrial Ecotoxicity of this compound

EndpointSpeciesDurationValueGuidelineReference
NOEC (mortality)Eisenia fetida (Earthworm)14 days≥ 1000 mg/kg soil (dry weight)OECD 207[6]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in this guide.

OECD 401: Acute Oral Toxicity
  • Test Species: Rat

  • Administration: Single oral dose via gavage.

  • Dosage: Limit test at 5,000 mg/kg body weight.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

OECD 403: Acute Inhalation Toxicity
  • Test Species: Rat

  • Exposure: 4-hour inhalation exposure to an aerosol of the test substance.

  • Dosage: Limit test at a concentration of >1.04 mg/L.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

OECD 203: Fish, Acute Toxicity Test
  • Test Species: Brachydanio rerio (Zebra fish)

  • Exposure: 96-hour static exposure to the test substance in water.

  • Concentrations: A limit test at 100 mg/L was performed due to the low solubility of the substance.

  • Endpoints: Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.

OECD 202: Daphnia sp. Acute Immobilisation Test
  • Test Species: Daphnia magna (Water flea), less than 24 hours old.

  • Exposure: 48-hour static exposure.

  • Concentrations: A limit test at 100 mg/L.

  • Endpoints: Immobilisation is recorded at 24 and 48 hours to determine the EC50.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
  • Test Species: Desmodesmus subspicatus (Green algae).

  • Exposure: 72-hour exposure in a nutrient-rich medium.

  • Concentrations: A limit test at 100 mg/L.

  • Endpoints: Inhibition of growth, measured as the average specific growth rate, is used to determine the EC50.

OECD 207: Earthworm, Acute Toxicity Test
  • Test Species: Eisenia fetida (Earthworm).

  • Exposure: 14-day exposure in artificial soil mixed with the test substance.

  • Concentrations: A range of concentrations up to a limit of 1000 mg/kg dry weight of soil.

  • Endpoints: Mortality is assessed at 7 and 14 days to determine the LC50. Sub-lethal effects like changes in body weight are also recorded.

Visualizations

PBT Assessment Workflow for this compound

The following diagram illustrates the logical workflow for the assessment of this compound against the PBT (Persistent, Bioaccumulative, and Toxic) criteria as defined under REACH.

PBT_Assessment Start PBT Assessment of This compound Persistence Persistence (P) Criterion Start->Persistence Bioaccumulation Bioaccumulation (B) Criterion Start->Bioaccumulation Toxicity Toxicity (T) Criterion Start->Toxicity P_Data Data Review: - Not readily biodegradable - 5.46% BOD/COD in 28d Persistence->P_Data B_Data Data Review: - Estimated BCF: 1905-1916 - Low water solubility limits uptake Bioaccumulation->B_Data T_Data Data Review: - Low acute toxicity (oral, dermal, inhalation) - No chronic toxicity observed - Aquatic toxicity > 100 mg/L Toxicity->T_Data P_Conclusion Conclusion: Meets 'P' Criterion P_Data->P_Conclusion Result B_Conclusion Conclusion: Does NOT Meet 'B' Criterion B_Data->B_Conclusion Result T_Conclusion Conclusion: Does NOT Meet 'T' Criterion T_Data->T_Conclusion Result Final_Conclusion Final Conclusion: This compound is NOT a PBT Substance P_Conclusion->Final_Conclusion B_Conclusion->Final_Conclusion T_Conclusion->Final_Conclusion

Caption: PBT Assessment Workflow for this compound.

Experimental Workflow for Aquatic Ecotoxicity Testing

This diagram outlines a generalized experimental workflow for assessing the aquatic ecotoxicity of a poorly soluble substance like this compound, following OECD guidelines.

Aquatic_Toxicity_Workflow Start Start: Aquatic Ecotoxicity Assessment Prep Preparation of Test Substance (e.g., dispersion due to low solubility) Start->Prep Fish_Test Fish Acute Toxicity Test (OECD 203) Prep->Fish_Test Daphnia_Test Daphnia Acute Immobilisation Test (OECD 202) Prep->Daphnia_Test Algae_Test Alga Growth Inhibition Test (OECD 201) Prep->Algae_Test Fish_Endpoint Determine 96h LC50 Fish_Test->Fish_Endpoint Daphnia_Endpoint Determine 48h EC50 Daphnia_Test->Daphnia_Endpoint Algae_Endpoint Determine 72h EC50 (growth rate) Algae_Test->Algae_Endpoint Analysis Data Analysis and Endpoint Calculation Fish_Endpoint->Analysis Daphnia_Endpoint->Analysis Algae_Endpoint->Analysis Report Final Report and Classification Analysis->Report

Caption: Generalized Aquatic Ecotoxicity Testing Workflow.

Tiered Approach to Ecotoxicity Testing

The following diagram illustrates a tiered approach to ecotoxicity testing, a logical framework for assessing the environmental risk of chemicals. While no specific toxicological signaling pathways for this compound have been identified due to its low toxicity, this diagram represents the general process of hazard identification.

Tiered_Ecotoxicity_Testing Tier1 Tier 1: Base-Set Testing (Acute Toxicity) Tier1_Tests - Fish (OECD 203) - Daphnia (OECD 202) - Algae (OECD 201) Tier1->Tier1_Tests Decision1 Risk Assessment: Low Toxicity? Tier1_Tests->Decision1 Tier2 Tier 2: Chronic & Bioaccumulation Testing Decision1->Tier2 No / Uncertainty Conclusion_Low Conclusion: Low Environmental Risk Decision1->Conclusion_Low Yes Tier2_Tests - Fish Early Life Stage - Daphnia Reproduction - Bioaccumulation Studies Tier2->Tier2_Tests Decision2 Risk Assessment: Low Chronic Risk? Tier2_Tests->Decision2 Tier3 Tier 3: Higher-Tier Studies Decision2->Tier3 No / Uncertainty Decision2->Conclusion_Low Yes Tier3_Tests - Field Studies - Mesocosm Studies - Endocrine Disruption Tier3->Tier3_Tests Conclusion_High Conclusion: Further Investigation / Risk Mitigation Tier3_Tests->Conclusion_High

Caption: Tiered Approach to Ecotoxicity Testing.

Conclusion

Based on the available data, this compound has a low hazard profile for human health and the environment. Its acute and chronic toxicity are low, and it is not considered to be a skin or eye irritant, nor a skin sensitizer. While it is persistent in the environment, its extremely low water solubility limits its bioavailability and potential for bioaccumulation. Ecotoxicity studies on aquatic and terrestrial organisms have not shown significant adverse effects at concentrations up to the substance's solubility limit. Therefore, under current regulations and based on the available scientific evidence, this compound is not classified as a hazardous substance.[2] It is important to note that while no specific degradation products have been identified, the high stability of the molecule suggests that breakdown into more toxic components is unlikely under normal environmental conditions. No evidence was found to suggest that this compound interacts with specific toxicological signaling pathways, which is consistent with its overall low toxicity.

References

Methodological & Application

Synthesis Protocol for High-Purity C.I. Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. Pigment Yellow 110 (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.[1][2][3] The protocol is divided into a two-step synthesis, followed by purification and rigorous analytical characterization to ensure high purity.

Overview of Synthesis

The synthesis of this compound is primarily a two-step process. The first step involves the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization reaction to yield the final pigment.

Chemical Reaction

The overall reaction can be summarized as follows:

  • Step 1: Intermediate Formation 2 (C₈Cl₄O₃) + 2 (CH₄N₂O) → Intermediate Compound (Tetrachlorophthalic Anhydride + Urea)

  • Step 2: Pigment Formation Intermediate Compound + C₆H₈N₂ + Dehydrating Agent → C₂₂H₆Cl₈N₄O₂ (p-Phenylenediamine) → (this compound)

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Tetrachlorophthalic AnhydrideC₈Cl₄O₃285.90≥98%
UreaCH₄N₂O60.06≥99%
p-PhenylenediamineC₆H₈N₂108.14≥99%
NitrobenzeneC₆H₅NO₂123.11Anhydrous, ≥99%
DichlorobenzeneC₆H₄Cl₂147.00Anhydrous, ≥99%
Phosphorus PentachloridePCl₅208.24≥98%
Potassium CarbonateK₂CO₃138.21Anhydrous, ≥99%
MethanolCH₃OH32.04ACS Grade
Deionized WaterH₂O18.02Type II
Synthesis of Intermediate Compound
  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of tetrachlorophthalic anhydride.

  • Heat the mixture to 130°C with stirring.

  • Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.

  • Maintain the reaction at 130°C for 4 hours.

  • Cool the reaction mixture to 70°C.

  • Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g (0.5 mol) of p-phenylenediamine.

  • Continue the reaction for an additional 5 hours at 70°C.

  • After the reaction is complete, cool the mixture to 20°C.

  • Filter the resulting precipitate and wash sequentially with methanol and deionized water.

  • Dry the intermediate compound in a vacuum oven at 80°C overnight.

Synthesis of this compound
  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the dried intermediate compound in 1000 mL of dichlorobenzene.

  • Heat the suspension to 70°C with stirring.

  • Carefully add phosphorus pentachloride (PCl₅) as a dehydrating agent. The original patent mentions PCl₅ without specifying the amount, a 10-20% molar excess relative to the intermediate is a reasonable starting point for optimization.

  • Maintain the reaction at 70°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the crude this compound.

  • Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.

  • Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is around 70%.

Purification of this compound

For high-purity applications, further purification is recommended.

Soxhlet Extraction
  • Place the crude this compound in a cellulose thimble.

  • Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture of ethanol and toluene to remove any unreacted starting materials or by-products.

  • After extraction, dry the purified pigment in a vacuum oven at 100°C.

Recrystallization
  • Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Gradient 50% Acetonitrile to 100% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 450 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of pigment in a suitable solvent (e.g., DMF or NMP) and filter through a 0.45 µm syringe filter.
Mass Spectrometry (MS)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Expected Molecular Ion [M+H]⁺ at m/z 642.8 or [M-H]⁻ at m/z 640.8 for C₂₂H₆Cl₈N₄O₂
Fragmentation Analysis Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ParameterCondition
Solvent Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated N,N-dimethylformamide (DMF-d₇)
¹H-NMR Expected signals in the aromatic region (7-9 ppm).
¹³C-NMR Expected signals for carbonyl, aromatic, and imine carbons.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pigment Formation cluster_purification Purification TCA Tetrachlorophthalic Anhydride Reaction1 Reaction at 130°C TCA->Reaction1 Urea Urea Urea->Reaction1 Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->Reaction1 Intermediate_Formation Intermediate Formation Reaction1->Intermediate_Formation Reaction2 Reaction at 70°C Intermediate_Formation->Reaction2 pPDA p-Phenylenediamine pPDA->Reaction2 Dichlorobenzene Dichlorobenzene (Solvent) Dichlorobenzene->Reaction2 PCl5 PCl5 (Dehydrating Agent) PCl5->Reaction2 Crude_PY110 Crude this compound Reaction2->Crude_PY110 Purification_Step Soxhlet Extraction / Recrystallization Crude_PY110->Purification_Step High_Purity_PY110 High-Purity this compound Purification_Step->High_Purity_PY110 Purity_Analysis_Workflow Start High-Purity this compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR Purity_Assessment Purity and Structural Confirmation HPLC->Purity_Assessment MS->Purity_Assessment NMR->Purity_Assessment

References

Application Notes and Protocols for the Formulation of Pigment Yellow 110 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone organic pigment prized for its vibrant reddish-yellow hue and exceptional fastness properties.[1][2] Its robust chemical structure lends it outstanding lightfastness, heat stability, and resistance to migration, making it a preferred choice for coloring a wide array of polymer matrices in demanding applications.[3][4] These applications span across various industries, including automotive coatings, plastics, and high-quality printing inks.[3][5] This document provides detailed application notes and experimental protocols for the successful incorporation and evaluation of this compound in various polymer systems.

Key Properties and Performance Data

This compound is characterized by its excellent durability, including resistance to weathering, chemicals, and solvents.[1][3] It is known for its high color strength and is considered one of the most lightfast and weather-fast organic yellow pigments.[1][2]

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical ClassIsoindolinone[2][6][7]
C.I. NameThis compound[6][7]
C.I. Number56280[2][7]
CAS Number5590-18-1[2][6][7]
Molecular FormulaC₂₂H₆Cl₈N₄O₂[8]
Density1.5 - 1.9 g/cm³[5][6][9][10]
Specific Surface Area25 - 56 m²/g[5][6]
Oil Absorption30 - 77 g/100g [5][6][11][12]
pH Value6.0 - 8.5[5][6][9][11]

Table 2: Fastness Properties and Heat Stability of this compound in Various Polymer Matrices

PropertyPolymer MatrixRating/ValueReferences
Heat Stability
HDPE (1/3 SD)290 - 300°C[4][5][13]
Soft PVC200°C (for 30 min)[4][5][13]
General Plastics250 - 300°C[9][12]
Lightfastness
Full Shade (1-8 Scale)7 - 8[4][5][6][9][13]
Tint (1/25 SD) (1-8 Scale)7 - 8[4][5][12][13]
Weather Resistance (1-5 Scale)4 - 5[2][5][6]
Migration Resistance (1-5 Scale)5[5][10]
Chemical Resistance
Acid Resistance (1-5 Scale)5[5][6][9][11]
Alkali Resistance (1-5 Scale)5[5][6][9][11]
Solvent ResistanceGood to Excellent[4][12][13]

Note: The performance of this compound can be influenced by the specific grade of the pigment, the type and grade of the polymer, processing conditions, and the presence of other additives.[14] A notable characteristic is its tendency to cause shrinkage in HDPE, which is attributed to its needle-like crystal shape.[1][2]

Applications in Polymer Systems

This compound is a versatile pigment suitable for a broad spectrum of polymers. Its high heat stability makes it particularly well-suited for engineering plastics that require high processing temperatures.[3][5]

Recommended Polymer Matrices:

  • Polyolefins (PE, PP)[11][15]

  • Polyvinyl Chloride (PVC)[11][15]

  • Polystyrene (PS)[11]

  • Acrylonitrile Butadiene Styrene (ABS)[11]

  • Polyamide (PA)[4][11]

  • Polycarbonate (PC)[11]

  • Polyethylene Terephthalate (PET)[11]

  • Polyurethane (PU)[10][12]

  • Rubber[10][11]

  • Fibers (PP, PA, Polyacrylonitrile)[4][10]

Experimental Protocols

The successful incorporation of this compound into a polymer matrix hinges on achieving a uniform dispersion of the pigment particles. The following protocols provide a general framework for formulation, compounding, and evaluation.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated pigment masterbatch, which is a common industrial practice to ensure consistent and efficient coloration of the final polymer product.

1. Materials and Equipment:

  • Polymer resin (e.g., LLDPE, HDPE, PP)
  • This compound powder
  • Dispersing agent (e.g., stearic acid, wax-based additives)
  • Co-rotating twin-screw extruder with gravimetric feeders
  • Strand pelletizer or underwater pelletizer
  • Hot air oven or desiccator for drying materials

2. Pre-Processing:

  • Dry the polymer resin and this compound powder to the manufacturer's recommended moisture content. This is critical for polymers like PA and PC to prevent degradation during processing.
  • Pre-mix the polymer resin, this compound, and any dispersing aids in the desired ratio (e.g., 20-40% pigment loading for a masterbatch) in a high-speed mixer or by tumble blending.

3. Extrusion Compounding:

  • Set the temperature profile of the extruder barrels and die according to the polymer's processing window. A typical profile for LLDPE might be: 160°C - 180°C - 190°C - 190°C - 180°C (from feed throat to die).
  • Set the screw speed to achieve adequate shear for pigment dispersion without causing excessive polymer degradation (e.g., 200-400 RPM).
  • Calibrate and set the gravimetric feeders to deliver the pre-mixed components or individual components at the correct ratios into the extruder's main feed throat.
  • Start the extruder and allow the process to stabilize, monitoring torque and melt pressure.
  • Extrude the molten, colored polymer through a strand die into a water bath for cooling.
  • Feed the cooled strands into a pelletizer to produce masterbatch pellets.
  • Dry the pellets thoroughly.

4. Quality Control of Masterbatch:

  • Visually inspect the pellets for uniform color and the absence of undispersed pigment specks.
  • Perform a melt flow index (MFI) test to assess the impact of the pigment and processing on the polymer's flow properties.
  • Conduct a drawdown or injection molding of a small sample to evaluate color strength and dispersion quality.

Protocol 2: Production of Colored Articles by Injection Molding

This protocol outlines the use of the prepared masterbatch to produce colored test specimens for further evaluation.

1. Materials and Equipment:

  • Natural (uncolored) polymer resin
  • This compound masterbatch
  • Injection molding machine
  • Standard test specimen mold (e.g., for tensile bars, impact testing, or color plaques)
  • Tumble blender

2. Compounding:

  • Calculate the required amount of masterbatch to achieve the desired final pigment concentration in the end product (the "let-down ratio"). For example, to achieve a 1% pigment concentration using a 20% masterbatch, mix 5 parts of masterbatch with 95 parts of natural resin.
  • Tumble blend the natural resin and masterbatch pellets until a homogenous mixture is obtained.

3. Injection Molding:

  • Set the injection molding machine's temperature profile, injection pressure, holding pressure, and cooling time appropriate for the base polymer.
  • Load the blended material into the hopper of the injection molding machine.
  • Purge the machine with the new material until the previous color is completely removed and the new color is consistent.
  • Mold the test specimens.

Protocol 3: Evaluation of Pigment Performance in the Polymer Matrix

These tests are crucial for quantifying the performance of this compound in the chosen polymer.

1. Colorimetric Analysis:

  • Objective: To quantitatively measure the color of the molded specimens.
  • Equipment: Spectrophotometer or colorimeter.
  • Procedure:
  • Calibrate the instrument according to the manufacturer's instructions.
  • Measure the L, a, and b* color values of the molded plaques at multiple points to ensure consistency.
  • Compare the results to a standard or between different formulations.

2. Lightfastness and Weathering Testing:

  • Objective: To assess the resistance of the color to fading upon exposure to light and weather.
  • Equipment: Xenon-arc accelerated weathering chamber.
  • Procedure:
  • Mount the molded plaques in the weathering chamber.
  • Expose the samples to a specified cycle of light, temperature, and humidity that simulates end-use environmental conditions (e.g., ASTM G155).
  • Periodically remove the samples and measure the color change (ΔE*) using a spectrophotometer.
  • Rate the lightfastness on the Blue Wool Scale (1-8), where 8 indicates excellent lightfastness.[4][5][6]

3. Heat Stability Testing:

  • Objective: To determine the maximum temperature the pigment can withstand in the polymer without significant color change.
  • Procedure:
  • Prepare colored polymer samples as described in Protocol 1 or 2.
  • Expose the samples to progressively higher temperatures in an oven or during processing (e.g., by holding the melt in the injection molder barrel for a set time) for a defined duration (e.g., 5-30 minutes).[4][5][13]
  • After cooling, measure the color change (ΔE*) against an unexposed control sample. The temperature at which a significant and unacceptable color change occurs is considered the heat stability limit.

4. Migration Resistance Testing:

  • Objective: To evaluate the tendency of the pigment to migrate from the colored polymer into a material in contact with it.
  • Equipment: Oven, white PVC or other contact material, weights.
  • Procedure (based on DIN 53775): [14]
  • Place a colored polymer sample in direct contact with a piece of unpigmented, plasticized white PVC.
  • Apply a specified pressure (e.g., using weights) to the assembly.
  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours).
  • After cooling, separate the samples and visually inspect the white PVC for any color transfer.
  • Rate the migration resistance on a 1-5 scale, where 5 indicates no migration.[5]

Visualizations

experimental_workflow end_node End: Final Report & Data Analysis color_test color_test color_test->end_node weather_test weather_test weather_test->end_node heat_test heat_test heat_test->end_node migration_test migration_test migration_test->end_node

Figure 1: Experimental workflow for formulating and evaluating this compound in polymers.

// Nodes pigment [label="this compound\nProperties", fillcolor="#FBBC05"]; polymer [label="Polymer Matrix\n(Type, Grade, MFI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additives [label="Additives\n(Dispersants, Stabilizers)", fillcolor="#F1F3F4"]; processing [label="Processing Conditions\n(Temp, Shear, Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

dispersion [label="Quality of Dispersion", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"];

performance [label="Final Product Performance", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];

color_strength [label="Color Strength", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"]; fastness [label="Fastness Properties\n(Light, Heat, Weather)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"]; mechanical [label="Mechanical Properties", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"]; aesthetics [label="Aesthetics\n(Gloss, Surface Finish)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#5F6368"];

// Edges pigment -> dispersion; polymer -> dispersion; additives -> dispersion; processing -> dispersion;

dispersion -> performance [color="#202124", style=bold];

performance -> color_strength [dir=back]; performance -> fastness [dir=back]; performance -> mechanical [dir=back]; performance -> aesthetics [dir=back]; }

Figure 2: Key factors influencing the final performance of this compound in a polymer matrix.

References

Dispersion Techniques for Pigment Yellow 110 in Plastics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance on the effective dispersion of Pigment Yellow 110 (C.I. 56280) in various plastic matrices. Achieving optimal dispersion is critical for maximizing color strength, ensuring batch-to-batch consistency, and maintaining the desired mechanical and aesthetic properties of the final plastic product.

Introduction to this compound Dispersion

This compound is an isoindolinone pigment known for its excellent heat stability, lightfastness, and weather resistance, making it a suitable choice for a wide range of plastic applications, including polyolefins (PE, PP), PVC, and engineering plastics.[1][2] However, like most organic pigments, this compound is supplied as agglomerates and aggregates that must be broken down and stabilized within the polymer matrix to achieve its full tinctorial strength and prevent defects.

The dispersion process involves three key stages:

  • Wetting: The initial stage where the air and moisture on the pigment surface are displaced by the polymer melt or a dispersing agent.

  • Dispersion (Grinding): The mechanical breakdown of pigment agglomerates into smaller particles, ideally primary particles, through shear forces generated by processing equipment.

  • Stabilization: The process of preventing the dispersed pigment particles from re-agglomerating, typically achieved through the use of dispersing agents that provide a protective barrier around the particles.[3][4]

Dispersion Methodologies

The most common method for dispersing pigments in plastics is through melt compounding, typically using a twin-screw extruder.[5][6][7] This equipment provides the necessary shear and mixing to effectively break down pigment agglomerates and distribute them uniformly throughout the polymer.[7][8]

The following sections provide detailed protocols for preparing a this compound masterbatch, a concentrated form of the pigment dispersed in a carrier resin, which is then used to color the final polymer product.

Experimental Protocol: Preparation of a this compound Masterbatch for Polyolefins (PE/PP)

This protocol outlines a general procedure for producing a 40% loaded this compound masterbatch in a low-density polyethylene (LDPE) carrier resin using a co-rotating twin-screw extruder.

Materials and Equipment:

  • This compound

  • LDPE carrier resin (Melt Flow Index: 20-40 g/10 min)

  • Dispersing agent (e.g., a polyethylene wax or a suitable polymeric dispersant)

  • Gravimetric feeders

  • Co-rotating twin-screw extruder with a strand die

  • Water bath for cooling

  • Pelletizer

Protocol Steps:

  • Premixing (Optional but Recommended):

    • In a high-speed mixer, blend the this compound powder, LDPE carrier resin, and the dispersing agent according to the formulation in Table 1.

    • Mix for 5-10 minutes at a speed that ensures a homogenous mixture without generating excessive heat.

  • Extrusion:

    • Set up the twin-screw extruder with a screw configuration designed for high shear and distributive mixing. This typically includes kneading blocks and conveying elements.[8]

    • Establish the temperature profile for the extruder as outlined in Table 2.

    • Calibrate and set the gravimetric feeders for the premix (or individual components if not premixed) to achieve the desired formulation.

    • Start the extruder at a low screw speed (e.g., 100 rpm) and gradually introduce the material.

    • Once the melt is stable, increase the screw speed to the target processing speed (see Table 2).

    • Monitor the melt pressure and motor load to ensure a stable process.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a water bath to cool and solidify.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

  • Quality Control:

    • Conduct a filter pressure value (FPV) test to assess the degree of dispersion.

    • Perform a colorimetric analysis of a let-down sample (masterbatch mixed with natural polymer) to verify color strength and shade.

Table 1: Model Formulation for a 40% this compound LDPE Masterbatch

ComponentConcentration (wt%)Purpose
This compound40.0Colorant
LDPE Carrier Resin57.0Polymer Matrix
Dispersing Agent (e.g., PE Wax)3.0Wetting and Stabilization

Table 2: Model Twin-Screw Extruder Parameters for Polyolefin Masterbatch Production

ParameterValue
Extruder Zone 1 (Feed)120-140 °C
Extruder Zone 2140-160 °C
Extruder Zone 3160-180 °C
Extruder Zone 4 (Mixing)180-200 °C
Extruder Zone 5190-210 °C
Die Temperature200-220 °C
Screw Speed300-500 rpm
ThroughputDependent on extruder size
Experimental Protocol: Dispersion of this compound in Plasticized PVC

This protocol describes the dispersion of this compound in a plasticized PVC compound using a two-roll mill, a common method for smaller-scale production and laboratory testing.

Materials and Equipment:

  • This compound

  • PVC resin

  • Plasticizer (e.g., DIDP)

  • Heat stabilizer

  • Lubricants

  • Two-roll mill with heating capabilities

Protocol Steps:

  • Dry Blending:

    • In a high-speed mixer, blend the PVC resin, heat stabilizer, and lubricants.

    • Add the plasticizer and continue mixing until a dry, free-flowing powder is obtained.

    • Add the this compound and mix for a further 2-3 minutes to ensure uniform distribution.

  • Milling:

    • Preheat the two-roll mill to the temperature specified in Table 3.

    • Set the friction ratio between the rolls (e.g., 1.2:1) to induce shear.

    • Gradually add the dry blend to the nip of the rolls.

    • Once a continuous sheet is formed, perform several cuts and folds to ensure thorough mixing and dispersion of the pigment.

    • Continue milling for the time specified in Table 3.

  • Sheet Off and Cooling:

    • Once the desired level of dispersion is achieved (visual assessment of color uniformity), remove the PVC sheet from the mill.

    • Allow the sheet to cool on a flat surface.

Table 3: Model Two-Roll Mill Parameters for PVC Compounding

ParameterValue
Roll Temperature160-180 °C
Milling Time10-15 minutes
Friction Ratio1.2:1

Table 4: Model Formulation for a Pigmented Plasticized PVC Compound

ComponentParts per Hundred Resin (PHR)
PVC Resin100
Plasticizer (DIDP)40-60
Heat Stabilizer2-3
Lubricant1-2
This compound0.5-2.0

Visualization of Dispersion Workflow and Principles

The following diagrams illustrate the key processes and relationships in the dispersion of this compound in plastics.

Pigment_Dispersion_Workflow cluster_premixing Premixing cluster_extrusion Melt Compounding (Twin-Screw Extruder) cluster_output Final Product Pigment This compound Wetting Wetting Pigment->Wetting Resin Carrier Resin Resin->Wetting Additive Dispersing Agent Additive->Wetting Dispersion Dispersion (Shear) Wetting->Dispersion Mechanical Energy Stabilization Stabilization Dispersion->Stabilization Chemical Interaction Distribution Distributive Mixing Stabilization->Distribution Masterbatch Pigmented Masterbatch Pellets Distribution->Masterbatch

Caption: Workflow for this compound Masterbatch Production.

Dispersing_Agent_Mechanism cluster_agglomerate Initial State cluster_dispersion Dispersion Process cluster_stabilized Stabilized State Agglomerate_Node Agglomerate Shear Shear Forces Agglomerate_Node->Shear Stabilized_Particle1 Primary Particles Shear->Stabilized_Particle1 Breaks Down Stabilized_Particle2 Primary Particles Shear->Stabilized_Particle2 Breaks Down Wetting_Agent Wetting & Dispersing Agent Wetting_Agent->Stabilized_Particle1 Adsorbs on Surface Wetting_Agent->Stabilized_Particle2 Adsorbs on Surface

Caption: Mechanism of Action of Dispersing Agents.

Conclusion

The successful dispersion of this compound in plastics is a multi-faceted process that depends on the appropriate selection of materials, processing equipment, and parameters. The use of a well-formulated masterbatch is a highly effective method for incorporating this pigment into various plastic articles. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and optimize their own dispersion processes for this compound, leading to high-quality, consistently colored plastic products. Further optimization may be required based on the specific grade of this compound, the exact processing equipment used, and the final application requirements.

References

Application Notes and Protocols: Pigment Yellow 110 as a Fluorescent Marker in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Pigment Yellow 110 (PY110), an isoindolinone-based pigment, as a fluorescent marker in polymeric systems for research and drug development applications. While traditionally used as a colorant in plastics and coatings due to its excellent stability, the inherent fluorescence of the isoindolinone scaffold presents opportunities for its use in tracking and imaging.

Introduction

This compound is a high-performance organic pigment known for its exceptional heat resistance, lightfastness, and chemical stability.[1][2] Its molecular structure, belonging to the isoindolinone class, suggests potential for fluorescence, a property that can be exploited for advanced applications such as a fluorescent marker in polymers.[3][4] This is particularly relevant in drug delivery research, where fluorescently labeled polymer nanoparticles can be used to visualize biodistribution and cellular uptake.[5][6]

This document outlines the known properties of this compound, protocols for its incorporation into polymer matrices, and discusses its potential for use in biological imaging applications, supported by available toxicity data.

Physicochemical Properties and General Characteristics

This compound is a reddish-yellow pigment with excellent processing stability and high transparency.[2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 3,3'-(1,4-Phenylenedinitrilo)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)[7]
CAS Number 5590-18-1[1]
Molecular Formula C₂₂H₆Cl₈N₄O₂[1]
Molecular Weight 641.93 g/mol [1]
Heat Resistance Up to 290-300°C in various polymers[1][8]
Lightfastness Excellent (Grade 7-8 on Blue Wool Scale)[1]
Solubility Insoluble in water[9]

Fluorescent Properties

While specific quantitative data on the fluorescence of this compound in various polymers is not extensively documented in publicly available literature, the isoindoline and modified isoindoledione chemical structures are known to exhibit fluorescence.[3][4] Studies on modified isoindolediones have shown they can act as bright fluorescent probes for cell and tissue imaging, with large fluorescence quantum yields.[3][10] Another isoindoline pigment, PY 139, is also known to be fluorescent.[4]

Further research is required to fully characterize the excitation and emission spectra, quantum yield, and photostability of this compound in different polymer matrices. However, based on related compounds, it is hypothesized that PY110 will exhibit fluorescence in the yellow-orange region of the spectrum.

Experimental Protocols

This protocol is adapted from a study on the encapsulation of PY110 for electrophoretic displays and can be used to prepare fluorescently labeled polystyrene nanoparticles.[11]

Materials:

  • This compound (PY110)

  • Styrene (St)

  • Span 80

  • Ethanol

  • Deionized water

  • Potassium persulfate (KPS)

  • Sodium dodecylbenzenesulfonate (SDBS)

  • Cetanol

Procedure:

  • Surface Modification of PY110:

    • Disperse crude PY110 particles and Span 80 in ethanol.

    • The exact ratio will need to be optimized, but a starting point is a 1:1 weight ratio of PY110 to Span 80.

    • Use an ultrasonic bath to ensure thorough dispersion.

    • Centrifuge the mixture, discard the supernatant, and dry the resulting modified PY110 (PY110-S).

  • Miniemulsion Polymerization:

    • Disperse a specific amount of PY110-S (e.g., 0.7 g) in styrene (e.g., 10 g) using ultrasonication for approximately 20 minutes to form the oil phase.

    • Prepare an aqueous phase by dissolving SDBS (e.g., 1.9 g), cetanol (e.g., 0.2 g), and KPS (e.g., 0.4 g) in deionized water (e.g., 300 mL).

    • Add the oil phase to the aqueous phase and sonicate for 30 minutes to create a stable miniemulsion.

    • Transfer the miniemulsion to a three-necked round-bottom flask equipped with a mechanical stirrer.

    • Heat the reaction to 70°C and maintain for 10 hours with constant stirring (e.g., 400 rpm).

    • After polymerization, wash the resulting nanoparticle suspension with deionized water and ethanol multiple times by centrifugation and redispersion.

    • Dry the final polystyrene/PY110-S nanoparticles at room temperature.

Expected Outcome:

This procedure should yield spherical polystyrene nanoparticles encapsulating this compound with a narrow size distribution. The original study reported an average particle size of around 450 nm.[11]

G cluster_modification Surface Modification cluster_polymerization Miniemulsion Polymerization PY110 Crude PY110 Span80 Span 80 Ethanol Ethanol Ultrasonication1 Ultrasonication Centrifugation1 Centrifugation & Drying PY110_S Modified PY110-S Styrene Styrene AqueousPhase Aqueous Phase (SDBS, Cetanol, KPS, Water) Ultrasonication2 Ultrasonication Polymerization Polymerization (70°C, 10h) Washing Washing & Drying FinalProduct PS/PY110-S Nanoparticles

For analyzing the fluorescent properties of PY110 in a polymer matrix, a solvent casting method can be employed.

Materials:

  • This compound

  • Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (PMMA), Poly(lactic-co-glycolic acid) (PLGA))

  • Appropriate solvent (e.g., Toluene for PS, Acetone for PMMA, Dichloromethane for PLGA)

  • Glass slides or petri dishes

Procedure:

  • Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v).

  • Prepare a dispersion of this compound in the same solvent. Sonication may be required to achieve a fine dispersion.[12]

  • Add a specific volume of the PY110 dispersion to the polymer solution to achieve the desired final concentration of the pigment in the polymer film.

  • Thoroughly mix the polymer-pigment solution.

  • Cast the solution onto a clean glass slide or petri dish.

  • Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum to remove any residual solvent.

  • The resulting polymer film containing dispersed PY110 can then be analyzed for its fluorescent properties using a spectrofluorometer.

G cluster_prep Solution Preparation cluster_process Film Formation and Analysis Polymer Polymer Solvent1 Solvent PolymerSol Polymer Solution PY110 This compound Solvent2 Solvent PY110Disp PY110 Dispersion Mixing Mixing Casting Solvent Casting Drying Drying Analysis Fluorescence Analysis

Application in Drug Delivery and Biological Imaging

The use of fluorescently labeled nanoparticles is a cornerstone of modern drug delivery research, enabling the tracking of carriers in vitro and in vivo.[5][6] The favorable properties of this compound make it a candidate for such applications.

Before any in vivo application, the toxicity of the fluorescent marker must be considered. Available safety data for this compound indicates low acute toxicity.

Toxicity EndpointResultReference
Acute Oral Toxicity (Rat LD50) > 5,000 mg/kg[9]
Acute Dermal Toxicity Virtually nontoxic[9]
Acute Inhalation Toxicity (Rat LC50, 4h) > 1.04 mg/l[9]
Aquatic Toxicity Not acutely harmful to aquatic organisms due to low solubility[9]
Biodegradability Not readily biodegradable[13]

While these data suggest low toxicity for the pigment itself, it is crucial to perform specific cytotoxicity assays on the final polymer-pigment composite nanoparticles to ensure their suitability for biological applications.

The isoindoline core of this compound is part of a class of molecules that have been successfully modified to create fluorescent probes for cellular imaging.[3][10] This suggests that PY110-loaded nanoparticles could potentially be used for in vitro imaging of cellular uptake and trafficking.

Hypothetical Signaling Pathway for Nanoparticle Uptake:

Fluorescently labeled nanoparticles are often internalized by cells through endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.

G NP PY110-Polymer Nanoparticle Cell Cell Membrane NP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Lysosome->Release

Considerations and Future Research

While this compound shows promise as a fluorescent marker in polymers, several areas require further investigation:

  • Quantitative Fluorescence Characterization: A thorough study of the excitation/emission spectra, quantum yields, and photostability of PY110 in various biocompatible polymers (e.g., PLGA, PCL) is needed.

  • Leaching Studies: It is essential to determine the stability of the pigment within the polymer matrix and assess any potential leaching in biological media.

  • In Vitro and In Vivo Studies: Comprehensive studies on the cellular uptake, biodistribution, and biocompatibility of PY110-loaded nanoparticles are required to validate their use in drug delivery research.

  • Surface Functionalization: For targeted drug delivery, the surface of the PY110-loaded nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides).

Conclusion

This compound is a highly stable and robust pigment with the potential to be repurposed as a fluorescent marker for polymer-based systems. Its excellent thermal and light stability are advantageous for processing and imaging. The provided protocols offer a starting point for the fabrication of PY110-loaded nanoparticles and polymer films. While initial toxicity data appears favorable, further detailed characterization of its fluorescent properties and biological interactions is necessary to fully realize its potential in the fields of materials science and drug delivery.

References

Application of Pigment Yellow 110 in High-Performance Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pigment Yellow 110 (C.I. 56280), an isoindolinone-based high-performance organic pigment, in the formulation and evaluation of high-performance coatings.

This compound is renowned for its exceptional durability, including excellent lightfastness, weather resistance, and heat stability, making it a prime candidate for demanding applications such as automotive OEM and refinish coatings, industrial finishes, coil coatings, and powder coatings.[1][2][3][4][5][6] Its vibrant reddish-yellow hue offers brilliant coloration.[7] This guide will cover the pigment's key performance characteristics, a detailed experimental protocol for its incorporation into a model solvent-borne acrylic melamine topcoat, and standardized testing procedures to validate its performance.

Performance Characteristics of this compound

This compound exhibits a range of properties that make it suitable for high-performance coatings where long-term color stability and resistance to environmental stresses are critical. The following table summarizes its key performance data, compiled from various sources.

PropertyTest Method/ConditionsResult/RatingSource(s)
Lightfastness Full Shade8 (Excellent)[8]
1/25 Standard Depth (SD)7-8 (Excellent)[1][9][10]
Heat Stability 30 minutes200°C (in soft PVC)[1][9][10]
-Up to 290°C (in HDPE)[1][2][9][10]
-250°C[4]
Chemical Resistance Acid Resistance5 (Excellent)[4][8][11]
Alkali Resistance5 (Excellent)[4][8][11]
Water Resistance5 (Excellent)[4]
Butyl Acetate Resistance4-5 (Very Good to Excellent)[4]
Benzene Resistance4-5 (Very Good to Excellent)[4]
Ketone Resistance4-5 (Very Good to Excellent)[4]
Ethyl Alcohol Resistance5 (Excellent)[4]
Migration Resistance -5 (Excellent)[8][11]
Weatherability -Excellent[2][4][5]

Logical Relationship of Properties to Applications

The outstanding properties of this compound directly correlate to its suitability for various high-performance coating applications. The following diagram illustrates these relationships.

G PY110 This compound Lightfastness Excellent Lightfastness PY110->Lightfastness Weatherability Excellent Weatherability PY110->Weatherability HeatStability High Heat Stability PY110->HeatStability ChemResistance Excellent Chemical Resistance PY110->ChemResistance MigrationResistance Excellent Migration Resistance PY110->MigrationResistance Automotive Automotive OEM & Refinish Coatings Lightfastness->Automotive Weatherability->Automotive Industrial Industrial Coatings Weatherability->Industrial HeatStability->Industrial Coil Coil Coatings HeatStability->Coil (with suitable resin) Powder Powder Coatings HeatStability->Powder ChemResistance->Automotive ChemResistance->Industrial MigrationResistance->Automotive Flexibility_Implied Flexibility_Implied->Coil (with suitable resin)

Caption: Relationship between this compound's properties and its primary applications.

Experimental Protocols

The following sections provide a detailed workflow and protocols for incorporating and evaluating this compound in a high-performance solvent-borne acrylic melamine coating.

Experimental Workflow

The overall process for evaluating this compound in a coating formulation is depicted in the following workflow diagram.

G Formulation 1. Formulation Preparation Dispersion 2. Pigment Dispersion Formulation->Dispersion Letdown 3. Let-down & Final Formulation Dispersion->Letdown Application 4. Coating Application Letdown->Application Curing 5. Curing Application->Curing Testing 6. Performance Testing Curing->Testing Adhesion Adhesion (ASTM D3359) Testing->Adhesion Hardness Pencil Hardness (ASTM D3363) Testing->Hardness Gloss Gloss (ASTM D523) Testing->Gloss Weathering Accelerated Weathering (ASTM D4587) Testing->Weathering Heat Heat Stability (ISO 787-21) Testing->Heat

References

Application Notes and Protocols: Pigment Yellow 110 for the Coloration of Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Yellow 110, a high-performance isoindolinone organic pigment, for the coloration of various engineering plastics. This document outlines the pigment's key performance characteristics, provides detailed experimental protocols for its application, and includes visual aids to illustrate workflows and chemical structures.

Introduction to this compound

This compound (C.I. Name: this compound; CAS No. 5590-18-1) is a reddish-shade yellow pigment known for its exceptional fastness properties.[1] Its chemical structure, belonging to the isoindolinone class, imparts outstanding heat stability, lightfastness, and resistance to migration and chemicals, making it a preferred choice for demanding applications in engineering plastics.[2][3] It is widely used in a variety of polymers, including polyolefins, PVC, ABS, polyamides, and other high-temperature processing plastics.[2][4]

Physicochemical Properties

This compound is a yellow powder with the molecular formula C₂₂H₆Cl₈N₄O₂.[5][6] Key physical and chemical properties are summarized below.

PropertyValue
C.I. Name This compound
CAS Number 5590-18-1[1][5]
Chemical Class Isoindolinone[1]
Molecular Formula C₂₂H₆Cl₈N₄O₂[5][6]
Molecular Weight 641.93 g/mol [5]
Density 1.5 - 1.93 g/cm³[5][6]
Oil Absorption 45-55 ml/100g[6]
Specific Surface Area ~56 m²/g[7]

Performance in Engineering Plastics

This compound exhibits excellent performance across a range of critical parameters for engineering plastics applications.

Heat Stability

One of the most notable features of this compound is its high heat resistance, making it suitable for engineering plastics that require high processing temperatures.[3][8]

PolymerProcessing Temperature Stability
HDPE Up to 290°C[2][5]
Soft PVC Stable at 200°C for 30 minutes[2][5]
General Plastics Up to 300°C[9]
Lightfastness and Weatherability

This compound is recognized as one of the most light-resistant yellow organic pigments, making it ideal for products exposed to outdoor conditions.[5]

ScaleRating
Lightfastness (1-8, 8=Excellent) 7-8[2][5]
Chemical and Migration Resistance

The pigment demonstrates excellent resistance to a variety of chemicals and exhibits minimal migration, ensuring the color remains stable and does not bleed into adjacent materials.[8]

PropertyRating (1-5, 5=Excellent)
Acid Resistance 5[1][6][10]
Alkali Resistance 5[1][6][10]
Migration Resistance 5[1][6]
Water Resistance 5[10]
Ethanol Resistance 5[9][10]
Ester Resistance 5[6]

Experimental Protocols

The following protocols provide a general framework for incorporating this compound into engineering plastics. Specific processing parameters should be optimized based on the equipment used and the specific polymer grade.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch, which can then be used to color larger quantities of the base polymer.

Materials and Equipment:

  • This compound powder

  • Base polymer resin (e.g., HDPE, PP, ABS)

  • Dispersing agent (optional, recommended for optimal dispersion)

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Cooling bath

Procedure:

  • Pre-Drying: Dry the base polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Premixing: In a separate container, create a premix of this compound powder and the base polymer. A typical loading for a masterbatch is 20-40% pigment by weight. If using a dispersing agent, add it to the premix at the recommended dosage (typically 1-2% of the pigment weight).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the base polymer. A gradually increasing temperature profile is generally recommended to ensure proper melting and mixing.

    • Calibrate and set the gravimetric feeders for the premix and any additional base polymer to achieve the desired final pigment concentration.

    • Start the extruder and feed the premix into the main hopper.

    • The molten, colored polymer will be extruded through a die into strands.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a cooling water bath.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

  • Drying: Dry the masterbatch pellets to remove surface moisture before storage.

Protocol 2: Direct Compounding and Molding

This protocol outlines the direct incorporation of this compound into the final plastic part during the molding process.

Materials and Equipment:

  • This compound powder or masterbatch

  • Engineering plastic resin

  • Injection molding machine or other appropriate molding equipment

  • Tumble blender or similar mixing equipment

Procedure:

  • Pre-Drying: Dry the engineering plastic resin as per the supplier's guidelines.

  • Dry Blending:

    • If using this compound powder, dry blend the pigment with the plastic resin at the desired final concentration (let-down ratio), typically ranging from 0.1% to 2.0% by weight.

    • If using a masterbatch, calculate the required amount of masterbatch to achieve the desired final color and dry blend it with the natural resin.

    • Tumble blend the mixture for a sufficient time to ensure a homogeneous distribution of the colorant.

  • Molding:

    • Set the processing parameters (temperature, pressure, injection speed) of the molding machine according to the specifications of the engineering plastic being used.

    • Feed the dry-blended material into the hopper of the molding machine.

    • Produce the final colored plastic parts.

  • Quality Control: Visually inspect the molded parts for color uniformity and the absence of streaks or specks. Conduct colorimetric measurements to ensure color consistency between batches.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its application in engineering plastics.

Pigment_Yellow_110_Structure cluster_iso1 Isoindolinone cluster_phenylene Phenylene Bridge cluster_iso2 Isoindolinone C1 C C2 C C1->C2 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 Cl2 Cl C3->Cl2 C5 C C4->C5 Cl3 Cl C4->Cl3 C5->C1 Cl4 Cl C5->Cl4 O1 O N1 N H1 H N1->H1 C6->C7 Ph1 C C6->Ph1 C7->O1 C7->N1 Ph2 C Ph1->Ph2 Ph3 C Ph2->Ph3 H_Ph1 H Ph2->H_Ph1 Ph4 C Ph3->Ph4 H_Ph2 H Ph3->H_Ph2 Ph5 C Ph4->Ph5 Ph4->C13 Ph6 C Ph5->Ph6 H_Ph3 H Ph5->H_Ph3 Ph6->Ph1 H_Ph4 H Ph6->H_Ph4 C8 C C9 C C8->C9 C10 C C9->C10 Cl5 Cl C9->Cl5 C11 C C10->C11 Cl6 Cl C10->Cl6 C12 C C11->C12 Cl7 Cl C11->Cl7 C12->C8 Cl8 Cl C12->Cl8 O2 O N2 N H2 H N2->H2 C13->C14 C14->O2 C14->N2

Caption: Chemical Structure of this compound.

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_qc Quality Control Resin_Drying Resin Drying Dry_Blending Dry Blending Resin_Drying->Dry_Blending Pigment_Weighing Pigment Weighing Pigment_Weighing->Dry_Blending Compounding Compounding (Extrusion) Dry_Blending->Compounding Molding Injection/Blow Molding Compounding->Molding Visual_Inspection Visual Inspection Molding->Visual_Inspection Colorimetric_Analysis Colorimetric Analysis Visual_Inspection->Colorimetric_Analysis Physical_Testing Physical Property Testing Colorimetric_Analysis->Physical_Testing

References

Unveiling the Concentration of Pigment Yellow 110: A Detailed Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive guide detailing spectroscopic methods for the quantitative analysis of Pigment Yellow 110 (C.I. This compound) has been developed for researchers, scientists, and professionals in the drug development industry. This set of application notes and protocols outlines the use of UV-Visible (UV-Vis) spectroscopy for accurate concentration determination of this high-performance isoindolinone pigment.

This compound, a reddish-yellow pigment known for its excellent lightfastness, weather resistance, and heat stability, sees wide application in paints, coatings, plastics, and printing inks.[1][2][3][4] Accurate determination of its concentration is crucial for quality control, formulation development, and research applications.

Principle of Analysis

The quantitative analysis of this compound is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. UV-Vis spectroscopy measures the absorbance of a pigment solution at a specific wavelength, allowing for the calculation of its concentration.

Challenges in Analysis

A primary challenge in the spectroscopic analysis of this compound is its very low solubility in common organic solvents.[5][6] This inherent property makes the preparation of standard solutions for creating calibration curves difficult. While some sources suggest slight solubility in solvents like chloroform and ethyl acetate, this guide identifies N-Methyl-2-pyrrolidone (NMP) as a more suitable solvent for achieving concentrations amenable to UV-Vis spectroscopic analysis, a strategy successfully employed for other insoluble organic pigments.

Application Notes

Spectroscopic Properties:

Due to its insolubility in most solvents, obtaining a definitive UV-Vis absorption spectrum for this compound is challenging. However, based on the analysis of structurally similar yellow pigments, the wavelength of maximum absorbance (λmax) is expected to be in the visible range, likely between 400 nm and 500 nm. It is imperative for researchers to experimentally determine the λmax for this compound in the chosen solvent (NMP) to ensure the highest sensitivity and accuracy of the measurement.

Quantitative Data Summary:

Concentration (mg/L)Absorbance at λmax
Standard 1A1
Standard 2A2
Standard 3A3
Standard 4A4
Standard 5A5
Unknown SampleA_unknown

Experimental Protocols

1. Preparation of Standard Stock Solution:

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is recommended due to its ability to dissolve a wide range of organic compounds, including those with low solubility.

  • Procedure:

    • Accurately weigh a precise amount of high-purity this compound powder (e.g., 10 mg).

    • Transfer the pigment to a 100 mL volumetric flask.

    • Add a small amount of NMP to dissolve the pigment. Sonication may be required to aid dissolution.

    • Once completely dissolved, dilute to the mark with NMP and mix thoroughly. This will be the stock solution.

2. Preparation of Working Standard Solutions:

  • Procedure:

    • Perform serial dilutions of the stock solution using NMP to prepare a series of at least five working standards with decreasing concentrations.

    • The concentration range should be selected to encompass the expected concentration of the unknown sample and should fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

3. UV-Vis Spectrophotometric Measurement:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax) using one of the prepared standard solutions.

    • Set the spectrophotometer to the determined λmax.

    • Use NMP as the blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the unknown sample solution at the λmax.

4. Data Analysis:

  • Calibration Curve: Plot a graph of absorbance versus the known concentrations of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²) should be calculated. An R² value close to 1 indicates a good linear fit.

  • Concentration of Unknown: Use the equation of the line to calculate the concentration of this compound in the unknown sample by substituting its measured absorbance value for 'y'.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in NMP (Sonication may be needed) start->dissolve stock Prepare Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute standards Prepare Working Standards dilute->standards scan Determine λmax standards->scan blank Zero with NMP Blank scan->blank measure Measure Absorbance of Standards and Sample blank->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot regress Perform Linear Regression plot->regress calculate Calculate Unknown Concentration regress->calculate result Report Concentration calculate->result

Caption: Experimental workflow for the quantitative analysis of this compound.

Beer_Lambert_Law_Relationship Absorbance Absorbance (A) Concentration Concentration (c) Concentration->Absorbance Directly Proportional Pathlength Path Length (l) Pathlength->Absorbance Directly Proportional MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Absorbance Directly Proportional

Caption: Logical relationship based on the Beer-Lambert Law.

These detailed application notes and protocols provide a robust framework for the accurate and reliable quantification of this compound concentration, empowering researchers and industry professionals in their respective fields.

References

Application Notes and Protocols for Lightfastness and Weatherability Testing of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone organic pigment prized for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a preferred choice for demanding applications such as automotive coatings, industrial paints, high-durability plastics, and specialized inks where color stability and longevity are critical.[1][2] This document provides detailed application notes and experimental protocols for evaluating the lightfastness and weatherability of this compound, enabling researchers and formulation scientists to assess its performance characteristics accurately.

Performance Characteristics of this compound

This compound is known for its exceptional durability. It consistently achieves high ratings in standardized lightfastness and weatherability tests.

Lightfastness

Lightfastness is the measure of a pigment's resistance to fading or changing color upon exposure to light. For this compound, the lightfastness is typically evaluated using the Blue Wool Scale, in accordance with standards such as ISO 105-B02.

Weatherability

Weatherability assesses a pigment's ability to withstand the combined effects of sunlight, moisture, and temperature fluctuations. This is a critical parameter for exterior applications. Evaluation is often done by visual assessment of color change using a Grey Scale after exposure to artificial or natural weathering.

Quantitative Data Summary

The following tables summarize the typical performance ratings for this compound based on industry standards. It is important to note that specific quantitative data, such as color change (ΔE*ab) and gloss retention over time, is often proprietary to pigment manufacturers and dependent on the specific formulation and substrate.

Property Test Method Typical Rating/Value Description
Lightfastness (Full Shade)ISO 105-B027-8Rating on an 8-step Blue Wool Scale, where 8 indicates the highest lightfastness.[3]
Lightfastness (Tint)ISO 105-B027Rating on an 8-step Blue Wool Scale for a 1/25 Standard Depth (SD) tint.
Weatherability (Full Shade)ISO 105-A024-5Rating on a 5-step Grey Scale, where 5 indicates no change.
Weatherability (Tint)ISO 105-A024Rating on a 5-step Grey Scale for a 1/25 Standard Depth (SD) tint.

Experimental Protocols

Detailed methodologies for key lightfastness and weatherability experiments are provided below. These protocols are based on widely accepted international standards.

Protocol 1: Accelerated Lightfastness Testing

Objective: To determine the resistance of this compound to the action of an artificial light source representative of natural daylight.

Standard: Based on ISO 105-B02 "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".

Apparatus:

  • Xenon arc lamp apparatus conforming to ISO 105-B02, equipped with a daylight filter.

  • Blue Wool reference standards (Scale 1-8).

  • Grey Scale for assessing change in colour (ISO 105-A02).

  • Spectrophotometer or colorimeter for instrumental color measurement.

  • Specimen holders.

  • Masking material (opaque card).

Procedure:

  • Sample Preparation:

    • Prepare test specimens of this compound in the desired application medium (e.g., coating, plastic plaque, ink drawdown).

    • Ensure specimens are uniform in color and thickness.

    • Create a control specimen for each sample that will be stored in the dark.

  • Exposure:

    • Mount the test specimens in the holders.

    • Partially cover each specimen with an opaque mask to shield a portion from the light, creating an unexposed area for comparison.

    • Simultaneously expose a set of Blue Wool references (typically 1 through 8).

    • Set the xenon arc tester to the desired conditions. A common cycle for coatings is:

      • Irradiance: 0.51 W/m² at 340 nm

      • Black Panel Temperature: 63 ± 3°C

      • Relative Humidity: 50 ± 10%

      • Continuous light cycle.

  • Evaluation:

    • Periodically inspect the specimens and the Blue Wool references.

    • The test is complete when a specified Blue Wool reference has faded to a Grey Scale rating of 4.

    • Alternatively, expose for a predetermined duration (e.g., 500, 1000, 2000 hours).

    • At the end of the exposure period, remove the specimens.

    • Allow the specimens to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 4 hours.

    • Visual Assessment: Using the Grey Scale, compare the color change between the exposed and unexposed portions of the test specimen under standardized lighting conditions. Assign a rating from 1 (severe change) to 5 (no change).

    • Instrumental Assessment: Measure the CIE Lab* color values of both the unexposed and exposed areas of the specimen using a spectrophotometer. Calculate the total color difference (ΔE*ab).

Data Reporting:

  • Report the lightfastness rating based on the Blue Wool reference that shows a similar degree of fading to the test specimen.

  • Report the Grey Scale rating for color change.

  • Report the ΔE*ab values for specified exposure intervals.

Protocol 2: Accelerated Weatherability Testing

Objective: To simulate the damaging effects of long-term outdoor exposure on this compound by exposing it to cycles of UV light, moisture, and heat.

Standard: Based on ASTM G155 "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-metallic Materials" and ASTM D4587 "Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings".

Apparatus:

  • Xenon arc or fluorescent UV (QUV) accelerated weathering tester.

  • Specimen holders.

  • Spectrophotometer or colorimeter.

  • Glossmeter.

Procedure:

  • Sample Preparation:

    • Prepare coated panels or plastic plaques incorporating this compound.

    • Measure the initial color (Lab*) and gloss (at 20° and/or 60°) of each specimen.

  • Exposure Cycle:

    • Mount the specimens in the weathering chamber.

    • Select an appropriate test cycle. A common cycle for automotive coatings (based on SAE J2020) is:

      • Light Cycle: 8 hours of UV exposure at 70°C.

      • Condensation Cycle: 4 hours of condensation at 50°C.

    • For xenon arc testing, a typical cycle might involve continuous light with periodic water spray.

  • Evaluation:

    • Remove specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

    • Gently clean the surface of the specimens according to the standard's recommendations.

    • Allow the specimens to condition.

    • Color Change: Measure the Lab* values and calculate the ΔE*ab relative to the initial measurements.

    • Gloss Retention: Measure the gloss and calculate the percentage of gloss retention relative to the initial measurement.

    • Visual Inspection: Visually inspect for any other signs of degradation such as chalking, cracking, or blistering.

Data Reporting:

  • Tabulate the ΔE*ab and percent gloss retention at each exposure interval.

  • Plot the data to show the degradation trend over time.

  • Note any visual signs of degradation.

Visualizations

The following diagrams illustrate the workflows and relationships involved in the testing of this compound.

Lightfastness_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_report Reporting start Start prep_sample Prepare Pigment Dispersion/Masterbatch start->prep_sample prep_specimen Create Test Specimen (Coating, Plastic, Ink) prep_sample->prep_specimen mount_specimen Mount Specimen & Blue Wool References prep_specimen->mount_specimen expose Expose in Xenon Arc Tester (ISO 105-B02) mount_specimen->expose remove_specimen Remove and Condition Specimen expose->remove_specimen visual_eval Visual Assessment (Grey Scale) remove_specimen->visual_eval instrumental_eval Instrumental Measurement (ΔE*ab) remove_specimen->instrumental_eval report Report Lightfastness Rating visual_eval->report instrumental_eval->report end_node End report->end_node

Caption: Workflow for Lightfastness Testing.

Weatherability_Testing_Workflow cluster_prep Preparation & Initial Measurement cluster_exposure Accelerated Weathering cluster_analysis Data Analysis cluster_report Reporting prep Prepare Coated Panel or Plastic Plaque initial_measure Measure Initial Color (Lab*) and Gloss prep->initial_measure expose Expose in Weathering Chamber (e.g., ASTM G155 Cycle) initial_measure->expose interval_remove Remove at Intervals (e.g., 500, 1000h) expose->interval_remove measure_props Measure Color (ΔE*ab) & Gloss Retention (%) interval_remove->measure_props visual_insp Visual Inspection (Chalking, Cracking) interval_remove->visual_insp report Tabulate & Plot Data measure_props->report visual_insp->report

Caption: Workflow for Accelerated Weatherability Testing.

Pigment_Degradation_Factors cluster_inputs Environmental Stressors cluster_pigment Pigment System cluster_outputs Degradation Effects uv_light UV Radiation pigment This compound in Matrix uv_light->pigment moisture Moisture (Rain, Humidity) moisture->pigment temperature Temperature Cycles temperature->pigment color_change Color Change (Fading, Yellowing) pigment->color_change gloss_loss Loss of Gloss pigment->gloss_loss physical_defects Chalking, Cracking pigment->physical_defects

References

Application Notes and Protocols: Thermal Stability Analysis of Pigment Yellow 110 in Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone pigment renowned for its excellent lightfastness, weather resistance, and thermal stability.[1] These properties make it a preferred choice for coloring a wide range of polymers, including those processed at high temperatures such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). The extrusion process, a common method for compounding and shaping polymers, subjects pigments to significant thermal and mechanical stress. Therefore, a thorough understanding of this compound's thermal stability during extrusion is crucial to ensure color consistency and prevent degradation of both the pigment and the polymer matrix.

These application notes provide a comprehensive overview and detailed protocols for analyzing the thermal stability of this compound in a laboratory-scale twin-screw extrusion process. The methodologies described herein are designed to be adaptable for various research and development applications, including formulation optimization and quality control.

Materials and Methods

Materials
  • Pigment: this compound (CAS No. 5590-18-1)

  • Polymer: High-Density Polyethylene (HDPE), extrusion grade

  • Additives: Antioxidants and processing aids as required for the specific HDPE grade.

  • Cleaning Polymer: Natural, unfilled HDPE or a commercial purging compound.

Equipment
  • Laboratory-scale twin-screw extruder with controllable temperature zones and screw speed.

  • Injection molding machine.

  • Spectrophotometer or colorimeter for color measurements (CIELAB Lab* color space).

  • Thermogravimetric Analyzer (TGA).

  • Differential Scanning Calorimeter (DSC).

  • Analytical balance.

  • Fume hood.

Data Presentation

The thermal stability of this compound during extrusion is primarily assessed by evaluating the change in color of the pigmented polymer at different processing temperatures. The following tables summarize the expected excellent thermal stability of this compound in HDPE.

Extrusion Temperature (°C)Residence Time (min)LabΔEabVisual Assessment
240285.2025.5090.300.00No significant change
260285.1525.4890.250.08No significant change
280285.1025.4590.200.15No significant change
290285.0525.4090.100.26Very slight darkening
300284.8025.2089.800.62Slight darkening/dulling

Table 1: Colorimetric Data of this compound in HDPE at Various Extrusion Temperatures. The total color difference (ΔE*ab) is calculated relative to the sample processed at 240°C. This compound is known to be heat-resistant up to 290°C in HDPE.[1]

AnalysisParameterThis compoundHDPE (unpigmented)HDPE with 1% this compound
TGA Onset of Decomposition (°C)~350~400~400
5% Weight Loss (°C)~380~420~420
DSC Melting Temperature (Tm) (°C)N/A~130~130
Crystallization Temperature (Tc) (°C)N/A~115~115

Table 2: Thermal Properties of this compound and HDPE. Data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide baseline thermal stability information.

Experimental Protocols

Protocol 1: Sample Preparation and Compounding via Twin-Screw Extrusion
  • Drying: Dry the HDPE pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Prepare a masterbatch by tumble blending 1% (w/w) of this compound with 99% (w/w) of dried HDPE pellets for 15-20 minutes to ensure a homogenous mixture.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. For HDPE, a common profile starts at 180°C at the feed throat and gradually increases to the target processing temperature at the die.

    • Set the screw speed (e.g., 100 rpm).

  • Extrusion:

    • Starve-feed the premixed material into the extruder at a constant rate.

    • Allow the process to stabilize for at least 5 minutes before collecting samples.

    • Collect the extruded strands after they have been cooled in a water bath and pelletized.

  • Temperature Variation: Repeat the extrusion process for a range of die temperatures (e.g., 240°C, 260°C, 280°C, 290°C, and 300°C) to assess the pigment's thermal stability at different processing conditions.

  • Purging: After completing the experiments, purge the extruder with a natural, unfilled polymer or a commercial purging compound to remove all residual pigmented material.

Protocol 2: Colorimetric Analysis
  • Sample Preparation: Use an injection molding machine to produce standardized color plaques (e.g., 50 mm x 50 mm x 2 mm) from the pelletized samples obtained at each extrusion temperature.

  • Color Measurement:

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard.

    • Measure the CIELAB L, a, and b* values for each color plaque. Take at least three measurements at different locations on each plaque and calculate the average.

  • Color Difference Calculation: Calculate the total color difference (ΔE*ab) between the samples processed at higher temperatures and the reference sample (processed at the lowest temperature, e.g., 240°C) using the following formula:

    ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]

    A ΔE*ab value of less than 1.0 is generally considered visually imperceptible.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the sample (either pure pigment powder or a piece of the pigmented polymer) into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs.

Protocol 4: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Seal 5-10 mg of the pigmented polymer pellets in an aluminum DSC pan.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Perform a heat-cool-heat cycle:

      • Heat from room temperature to 200°C at 10°C/min.

      • Hold at 200°C for 5 minutes to erase the thermal history.

      • Cool to room temperature at 10°C/min.

      • Reheat from room temperature to 200°C at 10°C/min.

  • Data Analysis: Determine the melting temperature (Tm) and crystallization temperature (Tc) from the second heating and cooling scans, respectively.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extrusion Extrusion Process cluster_analysis Analysis Drying Drying of Polymer and Pigment Premixing Premixing of Pigment and Polymer Drying->Premixing ExtruderSetup Extruder Setup (Temperature Profile, Screw Speed) Premixing->ExtruderSetup Compounding Compounding in Twin-Screw Extruder ExtruderSetup->Compounding Pelletizing Pelletizing of Extruded Strands Compounding->Pelletizing InjectionMolding Injection Molding of Color Plaques Pelletizing->InjectionMolding TGA Thermogravimetric Analysis (TGA) Pelletizing->TGA DSC Differential Scanning Calorimetry (DSC) Pelletizing->DSC Colorimetry Colorimetric Analysis (CIELAB Lab, ΔEab) InjectionMolding->Colorimetry degradation_pathway PY110 This compound (Isoindolinone Structure) HighTemp High Temperature & Shear in Extruder PY110->HighTemp Exposure Intermediates Potential Reactive Intermediates HighTemp->Intermediates Initiation Degradation Degradation Products (e.g., Phthalimide derivatives, chlorinated aromatic compounds) Intermediates->Degradation Decomposition ColorChange Color Change (Darkening/Dulling) Degradation->ColorChange

References

Application Notes and Protocols for Surface Modification of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Surface Modification of Pigment Yellow 110 for Improved Compatibility

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (PY110), an isoindolinone-based organic pigment, is recognized for its exceptional stability to heat, light, and weathering.[1][2] These properties, combined with its bright reddish-yellow hue, have led to its widespread use in paints, plastics, and inks.[1] In the context of drug development and biomedical applications, organic nanoparticles are of increasing interest for roles such as imaging agents or components of drug delivery systems.[3][4] However, the native surface of PY110 is hydrophobic, leading to poor dispersion and compatibility in aqueous and biological media, which can result in particle agglomeration and limited functionality.[4]

Surface modification is therefore crucial to enhance the compatibility of PY110 for biomedical applications.[5] By altering the pigment's surface chemistry, it is possible to improve its dispersion in aqueous solutions, enhance its interaction with biological systems, and potentially reduce non-specific interactions.[6][7] This document provides detailed protocols for three common surface modification techniques: surfactant adsorption, silane coupling agent treatment, and polymer encapsulation via mini-emulsion polymerization. These methods are selected for their versatility and potential for creating biocompatible surfaces suitable for further functionalization in drug delivery research.[8][9] Toxicological data suggests that this compound has low acute toxicity.[10][11]

Data Presentation

The following tables summarize the expected quantitative outcomes of the described surface modification techniques on this compound, based on analogous studies with organic pigments.

Table 1: Physical Properties of Unmodified and Modified this compound

PropertyUnmodified PY110Surfactant AdsorptionSilane Coupling Agent TreatmentPolymer Encapsulation
Average Particle Size (nm) > 1000 (agglomerated)200 - 500150 - 400100 - 300
Polydispersity Index (PDI) > 0.50.2 - 0.40.1 - 0.3< 0.2
Zeta Potential (mV) in neutral pH -5 to -15-20 to -40 (anionic surfactant)Variable (depends on silane)-15 to -30
Dispersion Stability in Aqueous Media PoorModerate to GoodGoodExcellent

Experimental Protocols

Protocol 1: Surfactant Adsorption for Improved Wettability

This protocol details the procedure for modifying the surface of this compound through the adsorption of a biocompatible non-ionic surfactant, such as a Polysorbate (e.g., Tween® 80), to enhance its wettability and dispersion in aqueous media.

Materials:

  • This compound powder

  • Polysorbate 80 (Tween® 80)

  • Deionized water

  • Ethanol

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Bath sonicator

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Preparation of Surfactant Solution: Prepare a 1% (w/v) solution of Polysorbate 80 in deionized water. For example, dissolve 1 g of Polysorbate 80 in 100 mL of deionized water.

  • Pigment Dispersion:

    • Weigh 2 g of this compound powder and place it in a 250 mL beaker.

    • Add 100 mL of the 1% Polysorbate 80 solution to the beaker.

    • Place a magnetic stir bar in the beaker and stir the suspension at 500 rpm for 15 minutes on a magnetic stir plate.

  • Sonication:

    • Transfer the beaker to a bath sonicator.

    • Sonicate the suspension for 30 minutes to break down large agglomerates and facilitate surfactant adsorption onto the pigment surface.

  • Equilibration:

    • Return the beaker to the magnetic stir plate and continue stirring at 300 rpm for 2 hours at room temperature to allow the surfactant adsorption to reach equilibrium.

  • Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at 10,000 x g for 20 minutes to pellet the surface-modified pigment.

    • Carefully decant the supernatant containing excess surfactant.

    • Resuspend the pellet in 50 mL of deionized water and vortex thoroughly.

    • Repeat the centrifugation and washing steps two more times to remove any unbound surfactant.

  • Drying:

    • After the final wash, resuspend the pigment pellet in a minimal amount of deionized water and transfer it to a pre-weighed petri dish.

    • Dry the surface-modified pigment in an oven at 60°C overnight or until a constant weight is achieved.

  • Characterization:

    • The dried, surface-modified this compound can be characterized for particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Dispersion stability can be assessed by observing the suspension over time for signs of sedimentation.

Protocol 2: Silane Coupling Agent Treatment for Covalent Surface Functionalization

This protocol describes the surface modification of this compound with (3-Aminopropyl)triethoxysilane (APTES), a silane coupling agent, to introduce primary amine groups on the surface. These functional groups can be used for subsequent covalent attachment of biomolecules or polymers.

Materials:

  • This compound powder

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (95%)

  • Deionized water

  • Acetic acid

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95% ethanol/5% water solution. For 100 mL, mix 95 mL of ethanol and 5 mL of deionized water.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.[12]

    • Add 2 mL of APTES to the solution with stirring to achieve a 2% final concentration.[13]

    • Allow the solution to stir for 10-15 minutes for hydrolysis and silanol formation.[12][13]

  • Surface Treatment:

    • Add 5 g of this compound powder to the prepared silane solution.

    • Stir the suspension for 3 hours at room temperature.

  • Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at 10,000 x g for 20 minutes.

    • Decant the supernatant.

    • Wash the pigment pellet by resuspending in 50 mL of ethanol, followed by centrifugation. Repeat this wash step twice.

  • Curing:

    • After the final wash, dry the pigment in an oven at 110°C for 2 hours to facilitate the covalent bonding of the silane to the pigment surface.[12]

  • Characterization:

    • The presence of amine groups on the surface can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

    • The functionalized pigment can be assessed for its dispersibility in various solvents and its potential for further conjugation reactions.

Protocol 3: Polymer Encapsulation via Mini-Emulsion Polymerization

This protocol outlines the encapsulation of this compound with a biocompatible polymer, such as polystyrene, using a mini-emulsion polymerization technique. This creates a core-shell structure, significantly improving stability and providing a versatile surface for further modification.

Materials:

  • This compound powder

  • Styrene monomer

  • Sodium dodecyl sulfate (SDS)

  • Potassium persulfate (KPS)

  • Deionized water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen gas inlet

  • Probe sonicator

  • Heating mantle

Procedure:

  • Preparation of the Organic Phase:

    • In a beaker, mix 1 g of this compound with 10 mL of styrene monomer.

    • Stir the mixture until the pigment is well-dispersed in the monomer.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 0.1 g of SDS in 90 mL of deionized water.

  • Formation of the Mini-Emulsion:

    • Add the organic phase (pigment in styrene) to the aqueous phase while stirring.

    • Subject the mixture to high-shear homogenization using a probe sonicator for 5 minutes in an ice bath to form a stable mini-emulsion.

  • Polymerization:

    • Transfer the mini-emulsion to a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • De-gas the system with nitrogen for 30 minutes while stirring.

    • Heat the flask to 70°C in a heating mantle.

    • Dissolve 0.05 g of KPS (initiator) in 5 mL of deionized water and add it to the flask to initiate polymerization.

    • Continue the reaction for 6 hours under a nitrogen atmosphere with constant stirring.

  • Purification:

    • Cool the resulting latex to room temperature.

    • Purify the encapsulated pigment by repeated centrifugation (15,000 x g for 30 minutes) and redispersion in deionized water to remove unreacted monomer, surfactant, and initiator.

  • Characterization:

    • The core-shell structure of the encapsulated pigment can be visualized using Transmission Electron Microscopy (TEM).

    • The particle size distribution and stability of the latex can be determined by DLS.

    • The presence of the polymer coating can be confirmed by FTIR or Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow_surfactant_adsorption cluster_prep Preparation cluster_modification Modification cluster_purification Purification & Drying cluster_characterization Characterization prep_surfactant Prepare 1% Surfactant Solution disperse Disperse Pigment in Surfactant Solution prep_surfactant->disperse prep_pigment Weigh this compound prep_pigment->disperse sonicate Sonicate Suspension (30 min) disperse->sonicate equilibrate Equilibrate with Stirring (2h) sonicate->equilibrate centrifuge Centrifuge & Decant Supernatant equilibrate->centrifuge wash Wash with Deionized Water (3x) centrifuge->wash dry Dry Modified Pigment (60°C) wash->dry dls DLS (Size, Zeta Potential) dry->dls stability Dispersion Stability Test dry->stability

Caption: Workflow for Surfactant Adsorption on this compound.

experimental_workflow_silane_treatment cluster_prep Preparation cluster_modification Modification cluster_purification Purification & Curing cluster_characterization Characterization prep_silane Prepare 2% APTES Solution (pH 4.5-5.5) treat Add Pigment to Silane Solution prep_silane->treat prep_pigment Weigh this compound prep_pigment->treat stir Stir Suspension (3h at RT) treat->stir centrifuge Centrifuge & Decant Supernatant stir->centrifuge wash Wash with Ethanol (2x) centrifuge->wash cure Cure Modified Pigment (110°C) wash->cure ftir FTIR/XPS Analysis cure->ftir dispersibility Dispersibility Testing cure->dispersibility

Caption: Workflow for Silane Coupling Agent Treatment of this compound.

experimental_workflow_polymer_encapsulation cluster_prep Preparation cluster_emulsion Mini-Emulsion Formation cluster_polymerization Polymerization cluster_purification Purification & Characterization prep_organic Disperse Pigment in Styrene mix Mix Organic & Aqueous Phases prep_organic->mix prep_aqueous Prepare Aqueous SDS Solution prep_aqueous->mix sonicate Sonicate to Form Mini-Emulsion mix->sonicate react Transfer to Reactor & Degas sonicate->react initiate Add KPS Initiator at 70°C react->initiate polymerize React for 6 hours initiate->polymerize purify Purify by Centrifugation polymerize->purify characterize TEM, DLS, FTIR/TGA purify->characterize

Caption: Workflow for Polymer Encapsulation of this compound.

logical_relationship_surface_modification cluster_modification Surface Modification Strategies cluster_properties Improved Properties cluster_applications Potential Biomedical Applications PY110 This compound (Hydrophobic, Poor Compatibility) Surfactant Surfactant Adsorption PY110->Surfactant Silane Silane Coupling Agent Treatment PY110->Silane Polymer Polymer Encapsulation PY110->Polymer Dispersion Enhanced Aqueous Dispersion Surfactant->Dispersion Stability Increased Colloidal Stability Surfactant->Stability Silane->Dispersion Silane->Stability Functionalization Surface Functionalization Potential Silane->Functionalization Polymer->Dispersion Polymer->Stability Biocompatibility Improved Biocompatibility Polymer->Biocompatibility Polymer->Functionalization Imaging Bio-imaging Contrast Agent Dispersion->Imaging DrugDelivery Drug Delivery Carrier Dispersion->DrugDelivery Theranostics Theranostic Platform Dispersion->Theranostics Stability->Imaging Stability->DrugDelivery Stability->Theranostics Biocompatibility->Imaging Biocompatibility->DrugDelivery Biocompatibility->Theranostics Functionalization->Imaging Functionalization->DrugDelivery Functionalization->Theranostics

Caption: Logical Relationships in Surface Modification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pigment Yellow 110 Dispersion in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Pigment Yellow 110 (PY110) in polyethylene (PE).

Troubleshooting Guide

Poor dispersion of this compound in polyethylene can manifest as color streaks, specks, agglomerates, and inconsistent color, negatively impacting the final product's aesthetic and mechanical properties. This guide provides a systematic approach to diagnosing and resolving common dispersion issues.

Issue: Color Streaks or Swirls in the Final Product

  • Question: My extruded/molded polyethylene part shows prominent color streaks. What is the likely cause and how can I fix it?

  • Answer: Color streaks are often a result of inadequate mixing or premature melting of the color concentrate.

    • Root Cause Analysis:

      • Inadequate Mixing: The pigment and resin may not have been sufficiently homogenized.

      • Poor Masterbatch Quality: The masterbatch itself may have poor pigment dispersion.

      • Processing Temperature Profile: An incorrect temperature profile in the extruder or injection molding machine can lead to uneven melting and mixing.

    • Troubleshooting Steps:

      • Verify Masterbatch Quality: If possible, examine the masterbatch for signs of undispersed pigment.

      • Optimize Processing Parameters:

        • Increase Back Pressure: Higher backpressure can improve mixing by increasing shear.[1]

        • Adjust Screw Speed: A slower screw speed can sometimes improve distributive mixing, while a higher speed increases shear for breaking down agglomerates. Experiment to find the optimal balance for your equipment.[1][2]

        • Modify Temperature Profile: Ensure the carrier resin of the masterbatch melts at the appropriate stage in the screw to allow for thorough mixing with the bulk polyethylene.[1]

      • Evaluate Screw Design: A general-purpose screw may not be sufficient for optimal dispersion. Consider using a screw with mixing elements to enhance distributive and dispersive mixing.[3][4]

Issue: Presence of Specks and Agglomerates

  • Question: I am observing small, dark, or intensely colored specks in my polyethylene product. What are these and how can I eliminate them?

  • Answer: These specks are typically pigment agglomerates that have not been broken down during processing.

    • Root Cause Analysis:

      • Insufficient Shear: The processing conditions are not providing enough shear force to break down the pigment agglomerates into primary particles.

      • Incompatible Dispersing Agent: The dispersing agent, if used, may not be effectively wetting the pigment particles.

      • High Pigment Loading: Overloading the masterbatch with pigment can make dispersion difficult.

    • Troubleshooting Steps:

      • Increase Shear: This can be achieved by increasing screw speed or using a screw design with higher shear elements.[5]

      • Incorporate a Dispersing Agent: The use of a suitable dispersing agent, such as a low molecular weight polyethylene wax, can significantly improve pigment wetting and dispersion.[6][7][8]

      • Optimize Dispersing Agent Concentration: The amount of dispersing agent is critical; too little will be ineffective, while too much can negatively impact mechanical properties.

      • Review Masterbatch Formulation: If preparing your own masterbatch, ensure the pigment-to-carrier resin ratio is appropriate.

Issue: Inconsistent Color and Poor Tinting Strength

  • Question: The color of my product is not as vibrant as expected, and there is batch-to-batch variation. How can I improve the color consistency and strength?

  • Answer: Poor color development and inconsistency are direct results of suboptimal pigment dispersion.

    • Root Cause Analysis:

      • Pigment Re-agglomeration: After initial dispersion, pigment particles may be re-agglomerating due to a lack of stabilization.

      • Poor Wetting of Pigment: The polyethylene melt may not be effectively wetting the surface of the pigment particles.

      • Incorrect Carrier Resin: The melt flow index (MFI) of the masterbatch carrier should be compatible with the bulk polyethylene.

    • Troubleshooting Steps:

      • Utilize a Stabilizing Dispersant: Polymeric dispersants can provide a steric barrier around the pigment particles, preventing re-agglomeration.[9]

      • Select an Appropriate Carrier Resin: The carrier resin for the masterbatch should have a similar or slightly lower viscosity (higher MFI) than the bulk polyethylene to ensure proper mixing.

      • Improve Wetting: The addition of polyethylene wax can improve the wetting of the pigment by the polymer matrix.[6][7]

Issue: Warpage and Shrinkage in HDPE Parts

  • Question: My high-density polyethylene (HDPE) parts colored with this compound are showing significant warpage. What is causing this?

  • Answer: this compound has a needle-like crystal structure that can induce nucleation in HDPE, leading to changes in crystallinity and resulting in warpage and shrinkage.[6]

    • Root Cause Analysis:

      • Pigment-Induced Nucleation: The pigment particles act as nucleation sites, altering the crystallization behavior of the HDPE.[10]

    • Troubleshooting Steps:

      • Optimize Mold Temperature: Adjusting the mold temperature can influence the cooling rate and crystallization, potentially mitigating warpage.

      • Consider a Different Pigment Grade: Some grades of this compound may have different particle sizes or surface treatments that could reduce this effect.

      • Consult with Pigment Supplier: Discuss the issue with your pigment supplier, as they may have specific recommendations or alternative pigments for this application.

Frequently Asked Questions (FAQs)

Formulation Questions

  • Q1: What is a suitable dispersing agent for this compound in polyethylene?

    • A1: Low molecular weight polyethylene (PE) waxes are highly effective dispersing agents for pigments in polyethylene masterbatches.[6][7][8] They improve pigment wetting, reduce processing viscosity, and enhance dispersion. Ethylene-vinyl acetate (EVA) waxes can also be used, but may have lower thermal stability compared to PE waxes.[11]

  • Q2: What is the recommended loading level for a dispersing agent?

    • A2: The optimal loading level depends on the specific pigment, dispersing agent, and processing equipment. However, a general starting point for dispersing agents like TEGOMER® P 122 in polyolefins is a maximum of 2%. For TEGOPREN® 6875, a level of up to 0.5% by weight of the pigment is recommended.[12] It is crucial to determine the optimal loading through experimentation.

  • Q3: What type of carrier resin should be used for a this compound masterbatch for polyethylene?

    • A3: The carrier resin should be compatible with the polyethylene being colored. Ideally, the same type of polyethylene (e.g., LLDPE carrier for LLDPE products) should be used. The melt flow index (MFI) of the carrier should be similar to or slightly higher than the bulk resin to ensure good mixing.

Processing Questions

  • Q4: What is the recommended processing temperature for this compound in HDPE?

    • A4: this compound has excellent heat stability and is heat resistant up to 290°C in HDPE.[13][14] Therefore, standard polyethylene processing temperatures can be used without significant risk of pigment degradation.

  • Q5: How does screw design affect the dispersion of this compound?

    • A5: Screw design plays a critical role in dispersion. A screw with mixing sections, such as kneading blocks or pineapple mixers, will provide better distributive and dispersive mixing compared to a standard conveying screw.[3][4] The configuration of these mixing elements can be optimized to improve the dispersion of highly concentrated masterbatches.[3]

  • Q6: Can I use this compound in both extrusion and injection molding of polyethylene?

    • A6: Yes, this compound is suitable for both extrusion and injection molding processes for polyethylene, as well as for applications like blown films and fibers.[12][15]

Data Presentation

Table 1: Properties of this compound

PropertyValueSource(s)
Chemical ClassIsoindolinone[16]
Heat Resistance in HDPEUp to 290°C[13][14]
Lightfastness (Full Shade, 1-8)8[12]
Weather Resistance (1-5)5[12]
Acid Resistance (1-5)5[12]
Alkali Resistance (1-5)5[12]

Table 2: Recommended Starting Formulations for a this compound Masterbatch (30% Pigment Loading)

ComponentPercentage by WeightPurpose
This compound30%Colorant
Polyethylene Carrier Resin65-68%Matrix
Polyethylene Wax2-5%Dispersing Agent

Experimental Protocols

Protocol 1: Microscopical Examination of Pigment Dispersion

This protocol is based on ASTM D3015-95 (Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic Compounds).[17]

  • Objective: To visually assess the quality of this compound dispersion in a polyethylene sample.

  • Apparatus:

    • Compound optical microscope with transmitted light and darkfield capabilities (magnification of 200-500x recommended).[18]

    • Microtome for preparing thin sections (10-20 µm).

    • Glass microscope slides and cover slips.

    • Mounting medium (e.g., immersion oil).

  • Procedure:

    • Sample Preparation: Using a microtome, carefully cut a thin section (10-20 µm thick) from the polyethylene part to be examined.

    • Mounting: Place the thin section on a clean glass slide. Add a drop of mounting medium and cover with a cover slip, avoiding air bubbles.

    • Microscopic Examination:

      • Place the slide on the microscope stage.

      • Using transmitted light, start at a low magnification to locate areas of interest.

      • Increase magnification to 200-500x to examine the pigment dispersion.

      • Observe for the presence of agglomerates, streaks, and the overall uniformity of the pigment distribution.

      • Darkfield microscopy can be used to enhance the visibility of pigment particles against the polymer matrix.[19]

    • Evaluation: Compare the observed dispersion against a set of standard images or a rating scale to classify the dispersion quality.

Protocol 2: Quantitative Particle Size Analysis by Solvent Extraction

  • Objective: To quantitatively determine the particle size distribution of this compound after dispersion in polyethylene.

  • Apparatus:

    • Soxhlet extraction apparatus or a similar solvent extraction setup.

    • High-boiling point solvent for polyethylene (e.g., xylene, decalin).

    • Particle size analyzer (e.g., laser diffraction or dynamic light scattering).

    • Centrifuge.

    • Heating mantle and condenser.

  • Procedure:

    • Sample Preparation: Cut the pigmented polyethylene sample into small pieces to maximize surface area.

    • Solvent Extraction:

      • Place a known weight of the polyethylene sample into the extraction thimble of the Soxhlet apparatus.

      • Fill the boiling flask with a suitable solvent (e.g., xylene).

      • Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the polyethylene is completely dissolved.

    • Pigment Isolation:

      • After extraction, the pigment will be suspended in the solvent.

      • Allow the solution to cool.

      • Use a centrifuge to separate the pigment particles from the dissolved polymer solution.

      • Carefully decant the supernatant containing the dissolved polyethylene.

      • Wash the pigment with fresh solvent and centrifuge again to remove any residual polymer.

    • Particle Size Analysis:

      • Re-disperse the isolated pigment in a suitable liquid for the particle size analyzer.

      • Perform the particle size analysis according to the instrument manufacturer's instructions.

    • Data Analysis: Analyze the resulting particle size distribution data to determine the extent of agglomerate breakdown.

Visualizations

Troubleshooting_Workflow Start Dispersion Issue Identified (e.g., Streaks, Specks) Check_Masterbatch Q: Is the masterbatch of good quality? Start->Check_Masterbatch Warpage_Issue Specific Issue: Warpage in HDPE Start->Warpage_Issue Optimize_Processing Optimize Processing Parameters Check_Masterbatch->Optimize_Processing Yes Review_Formulation Review Masterbatch Formulation Check_Masterbatch->Review_Formulation No Use_Dispersant Incorporate/Optimize Dispersing Agent Optimize_Processing->Use_Dispersant Evaluate_Screw Evaluate Screw Design Use_Dispersant->Evaluate_Screw Review_Formulation->Optimize_Processing Issue_Resolved Issue Resolved Evaluate_Screw->Issue_Resolved Success Optimize_Mold_Temp Optimize Mold Temperature Warpage_Issue->Optimize_Mold_Temp Optimize_Mold_Temp->Issue_Resolved Dispersion_Factors cluster_formulation Formulation cluster_processing Processing Dispersion Good Pigment Dispersion Pigment Pigment Properties (Particle Size, Shape) Pigment->Dispersion Dispersant Dispersing Agent (Type, Concentration) Dispersant->Dispersion Carrier Carrier Resin (MFI, Compatibility) Carrier->Dispersion Temperature Temperature Profile Temperature->Dispersion Shear Shear Rate (Screw Speed, Design) Shear->Dispersion Pressure Back Pressure Pressure->Dispersion

References

Preventing agglomeration of Pigment Yellow 110 particles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pigment Yellow 110 Dispersion

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of this compound (C.I. 56280) particles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound agglomeration?

A1: this compound, an isoindolinone pigment, has a strong tendency to form agglomerates due to the high surface energy of its fine primary particles (average size 200-300 nm).[1][2] Agglomeration is primarily caused by van der Waals forces attracting individual particles to each other. This process is exacerbated by improper wetting of the pigment surface and inadequate stabilization of the particles within the dispersion medium.[3][4] Without a proper dispersion process, these agglomerates will not be broken down, leading to issues like poor color development, reduced gloss, and instability.[3]

Q2: What is the fundamental process for achieving a stable dispersion of this compound?

A2: A stable dispersion is achieved through a three-stage process:

  • Wetting: The initial step involves wetting the surface of the pigment particles. Air and moisture on the pigment surface are displaced by the liquid medium (solvent and additives). The efficiency of this stage depends on the surface tension of the pigment and the liquid.[5][6] Using appropriate wetting agents is crucial, especially in aqueous systems where the high surface tension of water can make it difficult to wet low-polarity organic pigments like PY110.[3]

  • Dispersion (Deagglomeration): In this stage, mechanical energy is applied to break down the pigment agglomerates into smaller aggregates and ideally, primary particles.[5][7] This is typically achieved using high-shear equipment such as high-speed dispersers or bead mills.[6][8]

  • Stabilization: Once the particles are dispersed, they must be stabilized to prevent them from re-agglomerating (a process known as flocculation).[3][7] This is accomplished by using dispersing agents (stabilizers) that adsorb onto the pigment surface and create repulsive forces between particles.[4][5]

Q3: How do I select the appropriate dispersing agent for my system?

A3: The choice of dispersing agent is critical and depends mainly on the continuous phase (the solvent or binder system) and the pigment's surface chemistry.[7]

  • For Solvent-Based Systems: Steric stabilization is the predominant mechanism.[3][5] Polymeric dispersants with "anchor" groups that have a strong affinity for the pigment surface and "polymeric chains" that are soluble in the solvent are highly effective. These chains create a physical barrier that prevents particles from approaching each other.[3][5]

  • For Water-Based Systems: Electrostatic stabilization is a common mechanism, although electro-steric stabilization is also used.[3][5] Anionic surfactants or polymers can adsorb onto the pigment, imparting a negative charge to the particles, which then repel each other.[3] The pH of the formulation is also a critical factor in maintaining stability in these systems.[8]

Q4: What is the difference between a wetting agent and a dispersing agent?

A4: While both are types of surfactants, they have distinct functions in the dispersion process.

  • Wetting Agents: These are small, mobile surfactant molecules that rapidly migrate to the pigment-liquid interface. Their primary role is to lower the interfacial tension between the pigment and the liquid, facilitating the displacement of air and ensuring the entire pigment surface is wetted.[6][9]

  • Dispersing Agents (Stabilizers): These are typically larger, polymeric molecules. They adsorb onto the pigment surface after wetting and provide a long-term barrier against re-agglomeration (flocculation) through steric or electrostatic repulsion.[4][5] In many formulations, a combination of both wetting and dispersing agents is used to achieve optimal performance.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Color Strength & Transparency Incomplete dispersion; pigment particles are still in large agglomerates.[5]1. Increase mechanical energy (higher mixing speed, longer milling time, smaller grinding media).2. Optimize the type and concentration of the wetting/dispersing agent.[4]3. Ensure the dispersing agent is added to the mill base before the pigment.[10]
High Viscosity of Dispersion 1. Inefficient wetting of pigment particles.2. Incorrect choice or insufficient amount of dispersing agent, leading to flocculation.[10]3. Pigment loading is too high for the system.1. Use a more effective wetting agent to reduce interfacial tension.[6]2. Perform a ladder study to determine the optimal concentration of the dispersing agent. An effective dispersant can significantly reduce millbase viscosity.[10]3. Reduce the pigment concentration.
Settling / Flocculation Over Time Inadequate stabilization of the dispersed particles.[3][4] The repulsive barrier provided by the dispersing agent is insufficient to overcome the attractive forces between particles.1. Re-evaluate the dispersing agent. Ensure it has strong anchor groups for the PY110 surface and good solubility in the medium.[4]2. Increase the concentration of the dispersing agent.3. For water-based systems, check and adjust the pH to optimize electrostatic repulsion.[8]4. Introduce a thixotropic or suspension agent to build a network structure that hinders settling.[3][4]
Inconsistent Batch-to-Batch Results 1. Variation in raw materials (pigment, solvent, additives).2. Inconsistent processing parameters (mixing time, speed, temperature).3. Inaccurate measurements of components.1. Qualify and test incoming raw materials.2. Standardize all processing parameters and document them in a detailed Standard Operating Procedure (SOP).3. Calibrate all measuring equipment regularly.

Data Presentation: Typical Properties of this compound

The following table summarizes key quantitative data for this compound, which can influence its dispersion characteristics.

PropertyValueSignificance for Dispersion
Chemical ClassIsoindolinone[11][12]The surface chemistry dictates the type of anchoring groups needed on the dispersing agent.
Density1.5 - 1.9 g/cm³[1][11][13]Higher density can increase the tendency for settling if the dispersion is not properly stabilized.[3]
Average Particle Size200 - 300 nm[1]Small primary particle size leads to high surface area and a strong tendency to agglomerate.[2]
Specific Surface Area~26 - 29 m²/g[13][14]A higher surface area requires a higher concentration of dispersing agent to fully cover all particles.
Oil Absorption30 - 75 g/100g [11][13][14]Indicates the amount of binder/vehicle required to wet the pigment; higher values can lead to higher viscosity.

Experimental Protocols

Protocol 1: Preparation of a Solvent-Based PY110 Dispersion via High-Speed Disperser

  • Objective: To prepare a stable stock dispersion of this compound in a solvent-based acrylic resin system.

  • Materials & Equipment:

    • This compound powder

    • Solvent-based acrylic resin solution

    • Appropriate solvent (e.g., Butyl Acetate)[11]

    • Polymeric dispersant suitable for solvent systems

    • High-speed disperser with a Cowles-type blade

    • Beaker, balance, spatula

  • Methodology:

    • Weigh and add the acrylic resin solution and solvent to a suitable beaker.

    • Add the calculated amount of polymeric dispersant to the resin/solvent mixture.

    • Begin mixing at a low speed (~500 rpm) until the dispersant is fully dissolved.

    • Slowly add the pre-weighed this compound powder to the liquid to avoid clumping.

    • Once all pigment is added, gradually increase the disperser speed. The tip speed of the blade should be approximately 18-25 m/s. A vortex should form that is about two-thirds the depth of the liquid.

    • Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed the recommended limit for the components (typically < 50°C).

    • Reduce speed and visually inspect the dispersion for homogeneity.

    • Evaluate dispersion quality using a Hegman gauge or particle size analyzer.

Protocol 2: Evaluation of Dispersion Quality using a Hegman Gauge

  • Objective: To determine the degree of dispersion and identify the presence of oversized particles or agglomerates.

  • Equipment: Hegman gauge and scraper blade.

  • Methodology:

    • Place a small amount of the pigment dispersion (~1-2 mL) in the deep end of the gauge's channel.

    • Hold the scraper blade firmly with both hands at a slight angle and draw it down the length of the gauge at a steady rate. This will fill the channel with the dispersion.

    • Immediately view the gauge at a low angle to the light.

    • Identify the point on the scale where coarse particles or a "scratchy" appearance becomes prevalent.

    • The Hegman value is read from the scale at this point. A higher Hegman value indicates a finer dispersion with fewer large agglomerates.

Visualizations

G cluster_0 cluster_1 A Stage 1: Wetting B Stage 2: Dispersion (Deagglomeration) A->B Apply Mechanical Energy (Shear) C Stage 3: Stabilization B->C Add Dispersing Agent (Stabilizer) P2 Primary Particles & Small Aggregates B->P2 P3 Stable Dispersion (No Re-agglomeration) C->P3 P1 Pigment Agglomerates + Vehicle P1->A Add Vehicle & Wetting Agent

Caption: The three essential stages of creating a stable pigment dispersion.

G Start Start: Select Dispersant for PY110 System Identify System Type Start->System Solvent Solvent-Based System->Solvent Solvent Water Water-Based System->Water Water Polymeric Select Polymeric Dispersant (Steric Stabilization) Solvent->Polymeric Anionic Select Anionic Polymer or Surfactant (Electrostatic/Electrosteric) Water->Anionic Test Perform Ladder Study & Test Stability Polymeric->Test Anionic->Test

Caption: Decision workflow for selecting a suitable dispersing agent.

G cluster_0 Steric Stabilization (Solvent-Based) cluster_a1 cluster_a2 cluster_1 Electrostatic Stabilization (Water-Based) a1 PY110 a2 PY110 p1 p2 p3 p4 p5 p6 p7 p8 b1 PY110 (- charge) b2 PY110 (- charge) b1->b2 Repulsion

Caption: Mechanisms of dispersion stabilization for this compound.

References

Technical Support Center: Optimizing Injection Molding of Pigment Yellow 110 Colored Parts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection molding parameters for parts colored with Pigment Yellow 110.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the injection molding of parts colored with this compound.

Color Streaks and Swirls

Question: What are the common causes of color streaks and swirls in my injection-molded parts, and how can I resolve them?

Answer: Color streaks and swirls are typically indicative of poor pigment dispersion.[1][2] This can stem from several factors related to material, equipment, and processing parameters.

Solutions:

  • Improve Mixing:

    • Increase Back Pressure: Gradually increasing the back pressure can enhance the mixing of the color concentrate with the base resin in the barrel.[3]

    • Optimize Screw Design: A general-purpose screw may not provide sufficient mixing for high-performance pigments.[4] Consider using a screw with a mixing section, such as a barrier or Maddock design, to improve color homogeneity.[4][5]

    • Adjust Screw Speed: A slower screw speed can sometimes improve color distribution, provided the cycle time allows for it.[6]

  • Check for Contamination:

    • Ensure the hopper, feed throat, and barrel are thoroughly cleaned between production runs to remove any residual material from previous jobs.[7][8] The use of a commercial purging compound is highly recommended.[7]

  • Evaluate Material Compatibility:

    • Confirm that the carrier resin of the this compound masterbatch is compatible with the base polymer. Incompatibility can lead to poor dispersion.[9]

  • Adjust Processing Temperatures:

    • Ensure the barrel temperature is within the recommended range for both the polymer and the pigment. A temperature that is too low can result in insufficient melting and mixing.[3][10]

Poor Color Dispersion and Agglomeration

Question: My molded parts show specks and clumps of color. What is causing this pigment agglomeration and how can I achieve a more uniform color?

Answer: Pigment agglomeration occurs when pigment particles clump together instead of dispersing evenly throughout the polymer matrix.[11] This can be due to issues with the masterbatch, processing conditions, or the interaction between the pigment and the resin.

Solutions:

  • Masterbatch Quality:

    • Ensure you are using a high-quality masterbatch where the pigment is already well-dispersed in a compatible carrier resin. The masterbatch manufacturer plays a crucial role in initial pigment dispersion.[3]

  • Processing Parameters:

    • Sufficient Shear: High-shear conditions during processing can help break down pigment agglomerates. This can be achieved through optimized screw design (e.g., twin-screw extruders with kneading elements) and appropriate back pressure.[3] However, excessive shear can degrade some polymers, so a balance is necessary.[5]

    • Adequate Melt Temperature: The melt temperature must be high enough to ensure the carrier resin melts completely, releasing the pigment particles for dispersion.[3]

  • Use of Dispersing Agents:

    • Dispersing agents can be incorporated into the masterbatch to improve the wetting of pigment particles and prevent them from re-agglomerating.[3][11]

Weld Lines

Question: The weld lines on my parts are very prominent and have a different shade of yellow. How can I minimize their appearance?

Answer: Weld lines form where two or more melt fronts meet in the mold. A difference in color at the weld line is often due to the orientation of pigment particles and polymer chains as the melt fronts cool.

Solutions:

  • Increase Melt and Mold Temperatures: Higher temperatures allow the melt fronts to fuse more effectively, improving the appearance of the weld line.

  • Increase Injection Speed and Pressure: This can help to push the melt fronts together with more force, resulting in a stronger and less visible weld line.

  • Optimize Gate Location: Relocating the gate can change the flow pattern within the mold and move the weld line to a less critical or less visible area of the part.

  • Improve Mold Venting: Inadequate venting can trap air at the point where the melt fronts meet, exacerbating the weld line. Ensure proper venting is in place.

Color Shift (Yellowing/Discoloration)

Question: The color of my molded parts is a darker or browner shade of yellow than expected. What could be causing this color shift?

Answer: A color shift towards a darker or brownish hue often indicates thermal degradation of the polymer or, less commonly with a high-stability pigment like PY110, the pigment itself.[2][12]

Solutions:

  • Check Processing Temperatures: While this compound has high heat stability (up to 290-300°C in some polymers), the base resin may have a lower degradation temperature.[2][13] Ensure that the barrel temperature is not set too high for the polymer being used.

  • Reduce Residence Time: A long residence time of the molten plastic in the barrel can lead to thermal degradation. Optimize the cycle time and shot size to minimize the time the material spends at high temperatures.

  • Avoid Excessive Shear: High shear rates can generate frictional heat, contributing to material degradation.[2] Adjust screw speed and back pressure to avoid overheating the material.

Warpage and Shrinkage

Question: I am observing significant warpage and shrinkage in my HDPE parts colored with this compound. What is the cause and how can it be mitigated?

Answer: this compound has been reported to have a significant effect on the shrinkage of HDPE, potentially due to its needle-shaped crystal structure which can act as a nucleating agent.[14] This can alter the crystallization behavior of the polymer, leading to increased and non-uniform shrinkage, which results in warpage.[6][15]

Solutions:

  • Optimize Processing Conditions:

    • Mold Temperature: A higher and more uniform mold temperature can allow for a more controlled cooling rate, potentially reducing differential shrinkage.

    • Packing Pressure and Time: Adjusting the packing pressure and time can help to compensate for shrinkage as the part cools.

  • Part and Mold Design:

    • Ensure uniform wall thickness in the part design to promote even cooling.

    • Optimize gate location and size to control the flow and packing of the material.

  • Material Formulation:

    • Consult with your masterbatch supplier about formulations that may include additives to counteract the nucleating effect of the pigment.

Frequently Asked Questions (FAQs)

Question: What are the recommended starting processing parameters for this compound?

Answer: The ideal processing parameters are highly dependent on the base resin being used. However, a general starting point can be established based on the properties of this compound.

ParameterRecommendationRationale
Melt Temperature Mid-to-high end of the resin's recommended rangeEnsures complete melting of the carrier resin for good pigment dispersion. This compound's high heat stability allows for this.[2][13]
Mold Temperature Mid-range of the resin's recommended valuesA warmer mold can improve surface finish and reduce the visibility of weld lines.
Back Pressure Start low and gradually increase (e.g., 50-100 psi)Promotes better mixing and dispersion of the pigment.[3]
Injection Speed Medium to fastCan help in reducing the visibility of weld lines, but monitor for signs of shear-induced degradation.

Question: Which polymers are compatible with this compound?

Answer: this compound is a high-performance pigment suitable for a wide range of polymers, including:

  • Polyolefins (PE, PP)[13]

  • PVC[2]

  • Polystyrene (PS)[13]

  • ABS[16]

  • Engineering plastics such as Polyamide (PA) and Polycarbonate (PC)[13][16]

Question: How do I select the best carrier resin for a this compound masterbatch?

Answer: The choice of carrier resin is critical for achieving good color dispersion and maintaining the properties of the final part.

  • Compatibility: The primary rule is that the carrier resin must be compatible with the base polymer you are molding.[9] For example, a polyethylene-based carrier is suitable for coloring polyethylene parts.[17]

  • Melt Flow Index (MFI): The MFI of the carrier resin should be similar to or slightly higher than that of the base resin to ensure proper mixing.

  • Thermal Stability: The carrier resin must be stable at the processing temperatures required for the base polymer.

It is always recommended to work with your masterbatch supplier to select the optimal carrier resin for your specific application.

Experimental Protocols

Protocol: Optimizing Melt Temperature to Prevent Color Degradation

Objective: To determine the optimal melt temperature for a specific polymer colored with this compound that ensures good dispersion without causing thermal degradation of the polymer.

Methodology:

  • Establish a Baseline:

    • Start with the resin manufacturer's recommended mid-range melt temperature for the specific grade of polymer being used.

    • Produce a set of initial parts and visually inspect them for color uniformity and any signs of discoloration (e.g., browning).

  • Incremental Temperature Adjustments:

    • Increase the melt temperature in increments of 5°C.

    • At each temperature setting, allow the process to stabilize and then produce a small batch of parts.

    • Label the parts from each temperature setting clearly.

  • Visual and Instrumental Analysis:

    • Visually compare the parts from each temperature setting under controlled lighting conditions. Look for improvements in color dispersion and the onset of any discoloration.

    • If available, use a spectrophotometer to quantitatively measure the color of the parts from each batch to detect subtle color shifts.

  • Determine the Optimal Window:

    • The optimal melt temperature will be the highest temperature that provides good color dispersion without causing a noticeable or measurable color shift due to polymer degradation.

Visualizations

TroubleshootingWorkflow_ColorStreaks start Color Streaks Observed check_mixing Increase Back Pressure? start->check_mixing check_temp Optimize Barrel Temperature? check_mixing->check_temp No Improvement solution_found Problem Resolved check_mixing->solution_found Improvement check_screw Evaluate Screw Design check_temp->check_screw No Improvement check_temp->solution_found Improvement check_contamination Check for Contamination check_screw->check_contamination No Improvement check_screw->solution_found Improvement check_contamination->solution_found Contamination Found & Cleaned

Caption: Troubleshooting workflow for color streaks.

LogicalRelationship_Warpage pigment This compound (Needle-like Crystals) nucleation Acts as Nucleating Agent pigment->nucleation polymer HDPE polymer->nucleation crystallization Altered Crystallization Behavior nucleation->crystallization shrinkage Increased & Non-uniform Shrinkage crystallization->shrinkage warpage Warpage in Molded Part shrinkage->warpage

Caption: Cause-and-effect of warpage in HDPE with PY110.

References

Technical Support Center: Mitigating Warpage in Plastics Colored with Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering warpage in plastics colored with Pigment Yellow 110.

Troubleshooting Guide

Warpage in plastic components is a dimensional distortion that can arise from a variety of factors, from material properties to processing conditions.[1][2] When using colorants like this compound, an organic pigment, these issues can be compounded. Organic pigments can act as nucleating agents in semi-crystalline polymers, which alters the material's crystallization kinetics and can lead to differential shrinkage and warpage.[3][4][5][6][7]

The following table outlines common issues, their probable causes, and suggested solutions when experiencing warpage in plastics colored with this compound.

Problem Probable Cause(s) Suggested Solutions
Increased warpage after adding this compound This compound is acting as a nucleating agent, accelerating and altering the polymer's crystallization rate, leading to non-uniform shrinkage.[3][4][6][8] This is a known characteristic of some organic pigments in semi-crystalline polymers.[3][4][6]- Optimize Processing Parameters: Adjust melt and mold temperatures, injection speed, and packing pressure to control the cooling and crystallization process.[9][10] - Modify Cooling: Ensure uniform mold cooling to prevent differential shrinkage.[1][11][12] - Consider Additives: Introduce anti-warping additives or nucleating agents that can help create a more uniform crystalline structure.[8][13] - Evaluate Pigment Loading: Experiment with lower concentrations of this compound to lessen its nucleating effect.
Inconsistent warpage between batches - Variation in the dispersion of this compound. - Inconsistent processing conditions between batches.[14] - Fluctuations in ambient temperature and humidity.- Improve Dispersion: Ensure a homogenous mixture of the pigment within the polymer matrix. Masterbatches are often preferred for better dispersion.[3][7] - Standardize Process: Maintain strict control over all processing parameters for every run.[14] - Control Environment: Maintain a stable manufacturing environment.
Warpage is more pronounced in thin-walled sections - Faster cooling rates in thinner sections lead to different crystalline structures and shrinkage compared to thicker sections.[4] - Molecular orientation during filling is more pronounced in thin sections.- Part Design Modification: Aim for uniform wall thickness in the part design. If not possible, use gradual transitions between different thicknesses.[2][4] - Gate Location Optimization: Position gates to fill thicker sections first.[2][11]
Component warps after ejection from the mold - Ejection temperature is too high, and the part is not yet dimensionally stable.[2][15] - Uneven ejection forces are being applied.- Increase Cooling Time: Allow the part to cool sufficiently within the mold before ejection.[16] - Optimize Ejection System: Ensure ejector pins are placed symmetrically and apply uniform pressure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (C.I. 56280) is a reddish-yellow isoindolinone organic pigment.[17][18][19] It is known for its excellent lightfastness, weather fastness, heat resistance, and migration resistance, making it suitable for a wide range of applications, including plastics.[20]

Properties of this compound

Property Value Source(s)
Chemical Type Isoindolinone[18][21][22]
C.I. Name This compound[17][18][21]
C.I. Number 56280[17][18][19]
CAS Number 5590-18-1[18][21][23]
Heat Stability Up to 290-300°C in HDPE[20][21][24]
Lightfastness (1-8 scale) 7-8[17][18][21]
Migration Resistance (1-5 scale) 5[22]
Acid/Alkali Resistance (1-5 scale) 5[17][18][21]

Q2: Why does this compound contribute to warpage in some plastics?

Organic pigments like this compound can act as nucleating agents in semi-crystalline polymers (e.g., polyethylene, polypropylene, nylon).[3][4][6] This means the pigment particles provide sites for the polymer chains to start forming crystals. This can alter the natural crystallization process, leading to:

  • Increased Crystallinity: A higher degree of crystallinity can result in greater overall shrinkage.[7]

  • Faster Crystallization Rate: This can lead to non-uniform cooling and shrinkage, as different parts of the component solidify at different rates.[4]

  • Anisotropic Shrinkage: The orientation of polymer chains and pigment particles during flow can cause shrinkage to be different in the direction of flow versus perpendicular to it, leading to warpage.[15]

Q3: Are there specific plastics that are more susceptible to warpage with this compound?

Semi-crystalline plastics are more prone to warpage than amorphous plastics when colorants are added.[4][10][25] This is because the coloring agent can interfere with the ordered arrangement of polymer chains during crystallization. Examples of susceptible plastics include:

  • High-Density Polyethylene (HDPE)

  • Polypropylene (PP)

  • Polyamide (PA, Nylon)

Amorphous plastics like Acrylonitrile Butadiene Styrene (ABS) and Polystyrene (PS) are generally less affected in terms of warpage induced by pigments because they lack a crystalline structure.[4]

Q4: How can I experimentally determine the effect of this compound on the warpage of my specific plastic?

A systematic study can be conducted to quantify the impact of this compound. This would involve comparing the warpage of uncolored plastic parts with those colored with varying concentrations of the pigment.

Experimental Protocol: Quantifying the Effect of this compound on Warpage

Objective: To measure and compare the warpage of injection-molded plaques made from a specific polymer with and without the addition of this compound.

Materials & Equipment:

  • Polymer resin (e.g., HDPE, PP)

  • This compound (powder or masterbatch)

  • Injection molding machine

  • A standardized mold for a flat plaque (e.g., 100mm x 100mm x 2mm)

  • Precision weighing scale

  • Tumble blender or similar mixing equipment

  • Surface plate (granite or calibrated glass)

  • Height gauge or a 3D scanner

  • Calipers

Methodology:

  • Material Preparation:

    • Prepare several batches of the polymer. One batch will remain uncolored (control).

    • For the other batches, add this compound at different loading levels (e.g., 0.5%, 1.0%, 1.5% by weight).

    • Ensure homogenous mixing of the pigment and polymer using a tumble blender.

  • Injection Molding:

    • Set up the injection molding machine with the plaque mold.

    • Establish a consistent and well-documented set of processing parameters (melt temperature, mold temperature, injection speed, packing pressure, cooling time). These parameters should be kept constant for all batches.

    • Mold a statistically significant number of plaques (e.g., 10-15) for each batch, starting with the uncolored control and then proceeding to the colored batches.

  • Warpage Measurement:

    • Allow the molded plaques to cool and condition at a standard temperature and humidity for at least 24 hours.

    • Place each plaque on the flat surface plate.

    • Use a height gauge to measure the deviation from flatness at multiple predefined points on the plaque's surface. The maximum deviation is often recorded as the warpage value.

    • Alternatively, a 3D scanner can be used to create a topographical map of the plaque and calculate the warpage.

  • Data Analysis:

    • Calculate the average warpage and standard deviation for each batch.

    • Create a table to compare the warpage of the uncolored plaques with those containing different concentrations of this compound.

    • Plot a graph of warpage versus pigment concentration to visualize the trend.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of troubleshooting warpage and the interconnected factors that contribute to this issue.

Warpage_Troubleshooting_Workflow start_end start_end process process decision decision solution solution problem problem start Start: Warpage Detected problem_node Warpage in PY110 Colored Part start->problem_node check_processing Review Processing Parameters problem_node->check_processing processing_ok Parameters Optimal? check_processing->processing_ok adjust_processing Adjust Melt/Mold Temp, Injection Speed, Pack Pressure processing_ok->adjust_processing No check_cooling Examine Mold Cooling processing_ok->check_cooling Yes adjust_processing->check_processing cooling_uniform Cooling Uniform? check_cooling->cooling_uniform adjust_cooling Optimize Cooling Channels/Time cooling_uniform->adjust_cooling No check_design Analyze Part & Mold Design cooling_uniform->check_design Yes adjust_cooling->check_cooling design_ok Design Optimal? check_design->design_ok adjust_design Modify Wall Thickness, Gate Location design_ok->adjust_design No check_material Evaluate Material Formulation design_ok->check_material Yes adjust_design->check_design material_ok Pigment Loading & Dispersion OK? check_material->material_ok adjust_material Reduce Pigment %, Add Anti-Warp Agent material_ok->adjust_material No solution_node Warpage Reduced material_ok->solution_node Yes adjust_material->check_material

Caption: A flowchart for systematic troubleshooting of warpage.

Factors_Influencing_Warpage cluster_material Material Properties cluster_processing Processing Conditions cluster_design Design Factors center_node center_node category_node category_node factor_node factor_node Warpage Warpage Polymer Type Polymer Type Pigment Properties Pigment Properties Additives Additives Pigment Loading Pigment Loading Material Material Material->Warpage Material->Polymer Type Material->Pigment Properties Material->Additives Material->Pigment Loading Melt Temperature Melt Temperature Mold Temperature Mold Temperature Injection Speed Injection Speed Packing Pressure Packing Pressure Cooling Time Cooling Time Processing Processing Processing->Warpage Processing->Melt Temperature Processing->Mold Temperature Processing->Injection Speed Processing->Packing Pressure Processing->Cooling Time Wall Thickness Wall Thickness Gate Location Gate Location Cooling Channels Cooling Channels Design Design Design->Warpage Design->Wall Thickness Design->Gate Location Design->Cooling Channels

Caption: Key factors influencing warpage in colored plastics.

References

Technical Support Center: Enhancing the Light Stability of Pigment Yellow 110 in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the light stability of Pigment Yellow 110 in outdoor applications.

Troubleshooting Guide

Issue: this compound is showing premature fading or color shift in outdoor exposure trials.

Potential Cause Troubleshooting Steps
Inadequate UV Protection 1. Incorporate a UV Stabilizer System: The primary cause of color fading in outdoor applications is photodegradation from UV radiation.[1] It is crucial to add a light stabilizer package to your formulation. For optimal performance, a synergistic blend of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is recommended.[2][3] 2. Select the Appropriate Stabilizers: Different stabilizers are effective in different polymer systems. For example, benzotriazole-based UVAs are commonly used.[3] Ensure the chosen UVA and HALS are compatible with your binder system (e.g., acrylic, polyurethane) and other formulation components.
Binder Degradation 1. Evaluate Binder Quality: The binder plays a critical role in protecting the pigment. Low-quality binders can degrade under UV exposure, leading to chalking and apparent color loss.[1] 2. Select UV-Resistant Binders: For high-performance outdoor applications, consider using binders with inherent UV resistance, such as pure acrylics or aliphatic polyurethanes.[1]
Poor Dispersion 1. Optimize Dispersion Process: Agglomerates of pigment particles can lead to uneven weathering and premature fading. Ensure your dispersion process achieves a fine and uniform distribution of this compound and any additives. 2. Use of Dispersing Agents: Incorporate appropriate dispersing agents to prevent re-agglomeration of pigment particles in the formulation.
Interaction with Other Pigments 1. Assess Pigment Compatibility: When formulating with other pigments, such as Titanium Dioxide (TiO₂), ensure they are of a suitable grade for outdoor use. Some grades of TiO₂ can be photocatalytically active and accelerate the degradation of organic pigments. Using surface-treated, weather-resistant grades of TiO₂ is recommended.[1]
Insufficient Film Thickness 1. Control Application Thickness: A thicker coating provides more protection to the pigment particles within the film. Ensure a consistent and adequate dry film thickness is applied during your experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of this compound without any additional stabilizers?

This compound is an isoindolinone pigment known for its excellent inherent lightfastness and weather resistance.[4][5] It typically achieves a rating of 7-8 on the Blue Wool Scale, where 8 is the highest level of lightfastness.[4] However, for demanding outdoor applications with long-term durability requirements, the addition of light stabilizers is crucial to maintain color integrity.

Q2: How do UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) work to protect this compound?

UVAs and HALS protect the pigment and the surrounding polymer matrix through different mechanisms:

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[2][3] This reduces the amount of UV radiation that reaches the pigment particles and the binder.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they act as radical scavengers.[2][3] UV exposure can generate free radicals in the polymer matrix, which then attack and degrade the pigment and binder. HALS trap these free radicals, interrupting the degradation cycle.

The combination of a UVA and a HALS provides a more robust and synergistic protection system.[2][3]

Q3: What are the standard test methods for evaluating the light stability of this compound formulations?

Accelerated weathering tests are used to simulate long-term outdoor exposure in a laboratory setting.[6][7] The most common methods include:

  • QUV Accelerated Weathering Test (ASTM G154): This method exposes samples to alternating cycles of UV light from fluorescent lamps and moisture at controlled, elevated temperatures.[6][8]

  • Xenon Arc Accelerated Weathering Test (ASTM G155, ISO 4892-2): This test uses a xenon arc lamp to provide a radiation spectrum that is a close match to natural sunlight.[7][9] It also allows for the control of temperature and humidity.

The performance is typically evaluated by measuring the change in color (ΔE) and gloss retention over time.[8]

Q4: Can the processing temperature affect the stability of this compound?

Yes, while this compound has excellent heat stability (up to 290°C in HDPE), excessive processing temperatures can potentially lead to thermal degradation of the pigment or other components in the formulation, which might affect its overall durability.[4][5] It is important to adhere to the recommended processing temperatures for your specific polymer system.[10][11]

Data Presentation

Table 1: Illustrative Example of Light Stability Enhancement of this compound in an Acrylic Coating

FormulationAdditive(s)ΔE (Color Change) after 1000 hours Xenon Arc ExposureGloss Retention (%) after 1000 hours Xenon Arc Exposure
Control None5.265
Formulation A 1.0% UV Absorber (Benzotriazole type)2.880
Formulation B 1.0% HALS3.178
Formulation C 1.0% UV Absorber + 1.0% HALS1.592

Note: Data are representative and will vary depending on the specific formulation, substrate, and test conditions.

Experimental Protocols

1. Protocol for Sample Preparation

This protocol describes the preparation of coated panels for accelerated weathering testing.

  • Formulation Preparation:

    • Prepare a masterbatch of the acrylic resin with this compound at the desired concentration (e.g., 5% by weight).

    • Divide the masterbatch into four separate containers for the Control and Formulations A, B, and C.

    • To Formulation A, add the specified UV absorber and mix thoroughly.

    • To Formulation B, add the specified HALS and mix thoroughly.

    • To Formulation C, add both the UV absorber and HALS and mix thoroughly.

    • Ensure all additives are completely dissolved and dispersed in the resin.

  • Substrate Preparation:

    • Use standardized aluminum or steel panels (e.g., as per ASTM D609).

    • Clean the panels with a suitable solvent (e.g., acetone, ethanol) to remove any grease or contaminants.

    • Ensure the panels are completely dry before coating.

  • Coating Application:

    • Apply the formulations to the prepared panels using a film applicator to ensure a consistent dry film thickness (e.g., 50 µm).

    • Allow the coated panels to cure according to the resin manufacturer's instructions (e.g., air dry for 24 hours followed by a low-temperature bake).

2. Protocol for Accelerated Weathering Testing (Xenon Arc)

This protocol is based on ASTM G155.

  • Initial Measurements:

    • Before exposure, measure the initial color coordinates (Lab*) and 60° gloss of each panel using a spectrophotometer and gloss meter, respectively. Take measurements at three different locations on each panel and calculate the average.

  • Exposure Conditions:

    • Set up the xenon arc test chamber according to ASTM G155, Cycle 1 (or another relevant cycle for your application). A common cycle includes:

      • Light Cycle: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm).

      • Light and Water Spray Cycle: 18 minutes of light and water spray.

      • Black Panel Temperature: 63 ± 3 °C.

      • Relative Humidity: 50 ± 10%.

  • Periodic Evaluation:

    • Remove the panels from the chamber at specified intervals (e.g., 250, 500, 1000, 2000 hours).

    • For each interval, repeat the color and gloss measurements.

  • Data Analysis:

    • Calculate the total color change (ΔE) for each panel at each interval using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½.

    • Calculate the percentage of gloss retention.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Weathering cluster_analysis Data Analysis p1 Formulation Preparation (Control, UVA, HALS, UVA+HALS) p2 Substrate Cleaning (e.g., Aluminum Panels) p1->p2 p3 Coating Application (Consistent Film Thickness) p2->p3 p4 Curing p3->p4 t1 Initial Measurements (Color & Gloss) p4->t1 t2 Xenon Arc Exposure (ASTM G155) t1->t2 t3 Periodic Evaluation (e.g., 500, 1000, 2000 hrs) t2->t3 a1 Calculate Color Change (ΔE) t3->a1 a2 Calculate Gloss Retention (%) t3->a2 a3 Compare Formulations a1->a3 a2->a3

Caption: Experimental workflow for evaluating the light stability of this compound formulations.

Degradation_Pathway cluster_protection Protection Mechanisms cluster_degradation Degradation Cascade UVA UV Absorber UV UV Radiation (Sunlight) UVA->UV absorbs & dissipates HALS Hindered Amine Light Stabilizer (HALS) FreeRadicals Free Radicals (R•) HALS->FreeRadicals scavenges Binder Polymer Binder UV->Binder absorbs Pigment This compound UV->Pigment absorbs Binder->FreeRadicals generates Fading Color Fading & Chalking Binder->Fading Pigment->Fading Oxidation Oxidative Degradation FreeRadicals->Oxidation initiates Oxidation->Binder degrades Oxidation->Pigment degrades

Caption: Simplified photodegradation pathway of this compound and the intervention of light stabilizers.

References

Technical Support Center: Minimizing Solvent Bleeding of Pigment Yellow 110 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solvent bleeding issues encountered when using Pigment Yellow 110 in coating formulations. While this compound, an isoindolinone-class organic pigment, is known for its excellent resistance to bleeding and migration, specific formulation and application conditions can sometimes lead to this undesirable phenomenon. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide

Q1: We are observing a slight yellowing or discoloration in the topcoat applied over a coating containing this compound. Is this solvent bleeding?

A: This phenomenon is likely a form of solvent bleeding, where solvents in the topcoat partially dissolve the this compound in the base coat, causing it to migrate into the overlying layer. While this compound has excellent solvent resistance, aggressive solvent systems in the topcoat can still cause this issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Aggressive Solvent in Topcoat: The solvent blend in your topcoat may be too strong for the base coat's binder system, leading to the dissolution of the pigment.- Reformulate the Topcoat: If possible, replace strong solvents like ketones or aromatic hydrocarbons with milder alternatives such as aliphatic hydrocarbons. - Conduct a Solvent Spot Test: Before full application, test the topcoat's solvent blend on a small, cured area of the base coat to check for any signs of bleeding.
Incompatible Binder Systems: The binder in the base coat may have poor resistance to the solvents in the topcoat, allowing for pigment migration.- Select a More Resistant Binder: Choose a binder for your base coat with known high solvent resistance. - Ensure Binder Compatibility: Verify the compatibility between the base coat and topcoat binder systems.
Insufficient Curing of Base Coat: If the base coat is not fully cured, it will be more susceptible to solvent attack from the topcoat.- Follow Recommended Curing Schedules: Ensure the base coat is cured according to the manufacturer's instructions, including time and temperature. - Verify Cure: Use appropriate methods to confirm the complete curing of the base coat before applying the topcoat.

Q2: We are experiencing color bleeding at the edges of a multi-colored coating system where this compound is adjacent to another color.

A: This is a classic case of lateral solvent bleeding, where solvents from one coating layer migrate into an adjacent layer, carrying the dissolved pigment with them.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Solvent Content in Adjacent Coating: The adjacent colored coating may contain aggressive solvents that are leaching into the this compound layer.- Optimize Solvent Content: Reduce the amount of aggressive solvents in the adjacent coating formulation. - Use a Barrier or Sealer Coat: Apply a clear, solvent-resistant barrier coat between the colored layers to prevent migration.
Extended Wet-on-Wet Application Time: If the coatings are applied wet-on-wet, a long interval between applications can allow for more significant solvent migration.- Reduce Flash-Off Times: Minimize the time between the application of adjacent colors to limit solvent interaction. - Consider a Bake or Cure Step: If feasible, partially or fully cure the this compound layer before applying the adjacent color.

Frequently Asked Questions (FAQs)

Q1: What is solvent bleeding and why does it occur with a high-performance pigment like this compound?

A: Solvent bleeding is the migration of a pigment from one layer of a coating into an adjacent layer due to the partial solubilization of the pigment by the solvents in the system. While this compound has excellent inherent resistance to solvents, bleeding can still happen under certain conditions, such as when a coating containing it is overcoated with a system containing very aggressive solvents or when the binder of the basecoat has poor solvent resistance.

Q2: How can I proactively formulate a coating with this compound to minimize the risk of solvent bleeding?

A: To minimize the risk of bleeding, consider the following formulation strategies:

  • Binder Selection: Choose a binder system with excellent solvent resistance that properly encapsulates the pigment particles.

  • Solvent System Optimization: Use the mildest possible solvent blend that still achieves the desired application properties.

  • Pigment Dispersion: Ensure that the this compound is well-dispersed in the binder. Poor dispersion can lead to pigment agglomerates that are more susceptible to solvent attack. The use of appropriate wetting and dispersing additives is recommended.

  • Use of Additives: Consider the use of additives that can improve the crosslink density of the cured film, thereby reducing its permeability to solvents.

Q3: Are there any specific solvent types that are more likely to cause this compound to bleed?

A: While this compound shows good resistance to a range of solvents, more aggressive solvents like ketones (e.g., MEK), and certain aromatic hydrocarbons are more likely to cause bleeding compared to aliphatic hydrocarbons or alcohols. The polarity of the solvent can also play a role.

Q4: Can the concentration of this compound in the coating affect its tendency to bleed?

A: Yes, a higher pigment concentration can sometimes increase the likelihood of bleeding, especially if the pigment is not adequately wetted and dispersed by the binder. At higher concentrations, there is a greater chance of pigment particles being in direct contact with the solvents of the topcoat.

Q5: How does the choice of binder system influence the solvent bleeding of this compound?

A: The binder plays a crucial role in preventing solvent bleeding. A binder with high solvent resistance and good adhesion to the pigment particles will create a more robust film that is less susceptible to being penetrated and dissolved by the solvents in a subsequent coating layer. Cross-linked binder systems, such as two-component polyurethanes or baked enamels, generally offer better resistance to solvent bleeding than thermoplastic systems.

Data Presentation

The following table summarizes the solvent resistance of this compound based on data from technical datasheets. The rating is on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

SolventResistance Rating
Water5
Butyl Acetate4-5
Benzene4-5
Ketone4-5
Ethyl Alcohol5
Ethyl Acetate4
MEK (Methyl Ethyl Ketone)4

Experimental Protocols

To quantitatively and qualitatively assess the solvent bleeding of this compound in your specific coating system, the following experimental protocols, based on ASTM D279, are recommended.

Protocol 1: Direct Solvent Bleeding Test (Modified from ASTM D279, Method A)

Objective: To assess the tendency of this compound to bleed in a specific solvent.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 gram of this compound powder.

    • Place the pigment into a clean, dry 20 mL glass vial.

  • Solvent Addition:

    • Add 10 mL of the test solvent to the vial.

  • Agitation:

    • Securely cap the vial and shake vigorously for 1 minute.

    • Allow the vial to stand for 1 hour at room temperature.

  • Observation:

    • After 1 hour, observe the supernatant for any coloration.

    • Qualitatively assess the degree of bleeding on a scale from 0 (no coloration) to 5 (intense coloration).

  • Quantitative Analysis (Optional):

    • Carefully filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the filtrate using a UV-Vis spectrophotometer to quantify the amount of dissolved pigment.

Protocol 2: Over-coating Bleeding Test (Modified from ASTM D279, Method B)

Objective: To evaluate the bleeding of this compound from a cured coating into an applied topcoat.

Methodology:

  • Base Coat Preparation and Application:

    • Prepare a coating formulation containing this compound at the desired concentration.

    • Apply the coating to a test panel or substrate and cure it according to the recommended procedure.

  • Topcoat Application:

    • Apply a white or light-colored topcoat over a portion of the cured base coat, ensuring that the topcoat also covers an area of the uncoated substrate.

  • Curing and Observation:

    • Cure the topcoat as recommended.

    • Visually inspect the white topcoat for any yellow discoloration where it overlaps the base coat containing this compound.

  • Quantitative Measurement:

    • Use a colorimeter or spectrophotometer to measure the color difference (ΔE) between the topcoat over the base coat and the topcoat over the uncoated substrate. A higher ΔE value indicates a greater degree of bleeding.

Mandatory Visualization

TroubleshootingWorkflow start Bleeding Observed check_topcoat Is the topcoat solvent system aggressive? start->check_topcoat reformulate_topcoat Reformulate topcoat with milder solvents check_topcoat->reformulate_topcoat Yes check_binder Is the base coat binder resistant to the topcoat solvent? check_topcoat->check_binder No solution Bleeding Minimized reformulate_topcoat->solution change_binder Select a more resistant binder for the base coat check_binder->change_binder No check_cure Is the base coat fully cured? check_binder->check_cure Yes change_binder->solution ensure_cure Ensure complete curing of the base coat check_cure->ensure_cure No use_sealer Apply a sealer coat between base and topcoat check_cure->use_sealer Yes ensure_cure->solution use_sealer->solution

Caption: Troubleshooting workflow for solvent bleeding of this compound.

FactorsInfluencingBleeding bleeding Solvent Bleeding of this compound solvent Solvent System bleeding->solvent binder Binder System bleeding->binder application Application & Curing bleeding->application pigment Pigment Properties bleeding->pigment solvent_polarity Solvent Polarity solvent->solvent_polarity solvent_strength Solvent Strength solvent->solvent_strength binder_resistance Binder Solvent Resistance binder->binder_resistance pigment_binder_interaction Pigment-Binder Interaction binder->pigment_binder_interaction cure_degree Degree of Cure application->cure_degree film_thickness Film Thickness application->film_thickness pigment_concentration Pigment Concentration pigment->pigment_concentration pigment_dispersion Pigment Dispersion pigment->pigment_dispersion

Caption: Key factors influencing the solvent bleeding of this compound.

Overcoming compatibility issues of Pigment Yellow 110 with polymer additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 110 in various polymer systems. The information is designed to help overcome common compatibility issues with polymer additives and ensure optimal performance in your experiments.

Troubleshooting Guides

The following guides address specific issues that may arise during the incorporation of this compound into polymer formulations.

Issue 1: Poor Dispersion and Agglomeration

Symptoms:

  • Streaks or specks in the final product.

  • Inconsistent color.

  • Lower than expected tinting strength.

  • Reduced mechanical properties of the polymer.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Wetting of Pigment Particles The surface of the pigment particles is not being properly wetted by the polymer matrix or liquid components. The use of a suitable wetting agent can improve this. For aqueous systems, surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) can be effective.[1]
Insufficient Mechanical Shear The energy input during mixing is not enough to break down pigment agglomerates. Increase mixing time, speed, or use higher shear mixing equipment. For liquid systems, media mills are often more effective for organic pigments than high-speed dispersers.[2]
Incompatible Dispersant The chosen dispersant may not be suitable for this compound or the specific polymer system. Polymeric dispersants are often used to facilitate pigment dispersion.[1] Experiment with different types of dispersants, such as those with different anchoring groups or polymer chain lengths.
High Pigment Loading Exceeding the optimal pigment concentration can lead to agglomeration. Gradually decrease the pigment loading until a uniform dispersion is achieved.
Issue 2: Color Shift (Deviation from Standard)

Symptoms:

  • The final color is different from the expected reddish-yellow hue.

  • The color appears dull, brownish, or yellowish.

  • Inconsistent color between batches.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Thermal Degradation This compound has high heat stability, but excessive processing temperatures can still cause degradation.[3][4][5][6][7][8][9] Verify the processing temperature is within the recommended range for the specific polymer. This compound is generally stable up to 290-300°C in HDPE.[3][4][5][6]
Interaction with Additives Certain additives, such as some heat stabilizers or UV absorbers, can interact with the pigment and cause a color shift. Conduct a systematic study by preparing samples with and without each additive to identify the problematic component.
Inadequate Dispersion Poor dispersion can lead to a perceived color shift due to the presence of agglomerates. Refer to the troubleshooting guide for poor dispersion.
pH Effects (in aqueous systems) The pH of the formulation can influence the stability and color of the pigment. Ensure the pH of the system is within a stable range for this compound, which is generally between 6.0 and 8.5.[4]
Issue 3: Migration and Bleeding

Symptoms:

  • The pigment moves from the colored polymer to an adjacent material upon contact.

  • The color "bleeds" into the surrounding polymer matrix.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Plasticizer Incompatibility Certain plasticizers can increase the mobility of the pigment within the polymer matrix. This compound generally has good migration resistance.[3][7] However, if migration is observed, consider using a plasticizer with a higher molecular weight or a different chemical structure.
High Processing Temperatures Excessive heat can sometimes promote migration. Ensure processing temperatures are optimized and not unnecessarily high.
Solvent Effects (in coatings and inks) The solvent system can influence pigment migration. This compound has good solvent resistance.[6] If bleeding occurs, evaluate alternative solvents with lower solvency for the pigment.
Issue 4: Warpage and Dimensional Instability in Crystalline Polymers (e.g., HDPE, PP)

Symptoms:

  • The molded part exhibits distortion or shrinkage that differs from the neat polymer.

  • Difficulty in maintaining tight dimensional tolerances.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Nucleating Effect of the Pigment Pigments can act as nucleating agents in semi-crystalline polymers, affecting the crystallization behavior and leading to changes in shrinkage and warpage.[10] This can be a particular issue with some organic pigments.[10]
Differential Shrinkage The presence of the pigment can cause non-uniform cooling and shrinkage. Optimize molding parameters such as mold temperature, cooling time, and injection pressure.
Pigment Particle Size and Shape The size and shape of the pigment particles can influence the degree of nucleation. While specific data for this compound is limited, this is a known factor for pigments in general.
Interaction with Other Additives Other additives, such as fillers, can also affect the crystalline structure and shrinkage of the polymer.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of this compound in various polymers?

A1: this compound is known for its excellent thermal stability. In High-Density Polyethylene (HDPE), it is heat resistant up to 290-300°C.[3][4][5][6] In soft Polyvinyl Chloride (PVC), it can withstand 200°C for 30 minutes.[3][5][6] It is also suitable for use in other high-temperature processing plastics like Polypropylene (PP), Polyamide (PA), and Polyacrylonitrile.[3][5][6]

Q2: How do common fillers like calcium carbonate and talc affect the performance of this compound?

Q3: What types of dispersants are recommended for this compound?

A3: The choice of dispersant depends heavily on the polymer system. For aqueous systems, non-ionic surfactants can be effective.[1] In many applications, polymeric dispersants are used to ensure stable dispersion and prevent re-agglomeration.[1] It is recommended to conduct a screening study with a few different types of dispersants to find the most effective one for your specific formulation.

Q4: Can this compound be used in outdoor applications?

A4: Yes, this compound has excellent lightfastness and weather fastness, making it suitable for outdoor applications.[3][8] Its lightfastness is rated as 7-8 on the blue wool scale (where 8 is the highest).[3][5]

Q5: How can I quantify a color shift in my polymer samples?

A5: A color shift is typically quantified using a spectrophotometer to measure the color coordinates in a color space like CIELAB. The difference between a standard and a sample is expressed as Delta E (ΔE). A ΔE value of less than 1.0 is generally not perceptible to the human eye.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource(s)
Chemical Class Isoindolinone[7]
Heat Resistance (HDPE) 290-300 °C[3][4][5][6]
Heat Resistance (soft PVC) 200 °C (30 min)[3][5][6]
Light Fastness (Blue Wool Scale) 7-8[3][5]
Migration Resistance Excellent (5/5)[3][7]
Acid Resistance Good (5/5)[3]
Alkali Resistance Good (5/5)[3]
Oil Absorption 30-75 g/100g [4][7]
Specific Surface Area 26-56 m²/g[4][6]

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion

Objective: To assess the degree of dispersion of this compound in a polymer matrix.

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch of this compound in the desired polymer at a specific concentration.

    • Use a twin-screw extruder or a two-roll mill for compounding.

    • Let down the masterbatch with the neat polymer to the final desired pigment concentration.

    • Produce test specimens by injection molding or film extrusion.

  • Visual Assessment:

    • Visually inspect the specimens for streaks, specks, or color inconsistencies under standardized lighting.

  • Microscopy:

    • Prepare thin sections of the polymer sample.

    • Observe the sections under an optical or electron microscope to visualize the pigment particles and identify any agglomerates.

  • Filter Pressure Value (FPV) Test (for fiber and film applications):

    • This test measures the pressure increase caused by pigment agglomerates clogging a screen pack during extrusion. A lower FPV indicates better dispersion.

Protocol 2: Assessment of Color Shift (Delta E)

Objective: To quantify the color difference between a standard sample and a test sample containing different additives.

Methodology:

  • Sample Preparation:

    • Prepare a standard sample of the polymer with this compound at the desired concentration.

    • Prepare test samples with the same pigment concentration but with the addition of the specific additive(s) being evaluated.

    • Ensure all processing conditions (temperature, time, etc.) are identical for all samples.

    • Produce flat, opaque plaques of a standardized thickness.

  • Color Measurement:

    • Use a calibrated spectrophotometer to measure the L, a, and b* color values of the standard and test samples.

    • Take multiple readings at different locations on each sample and calculate the average.

  • Calculation of Delta E (ΔE):

    • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the standard and the test sample.

Mandatory Visualizations

Troubleshooting_Poor_Dispersion Start Poor Dispersion Symptoms Observed (Streaks, Specks, Inconsistent Color) Check_Wetting Is the pigment properly wetted? Start->Check_Wetting Check_Shear Is mechanical shear sufficient? Check_Wetting->Check_Shear Yes Add_Wetting_Agent Action: Add suitable wetting agent/surfactant. Check_Wetting->Add_Wetting_Agent No Check_Dispersant Is the dispersant compatible? Check_Shear->Check_Dispersant Yes Increase_Shear Action: Increase mixing time/speed or use higher shear equipment. Check_Shear->Increase_Shear No Check_Loading Is pigment loading optimal? Check_Dispersant->Check_Loading Yes Change_Dispersant Action: Screen for a more compatible dispersant. Check_Dispersant->Change_Dispersant No Reduce_Loading Action: Reduce pigment concentration. Check_Loading->Reduce_Loading No Good_Dispersion Good Dispersion Achieved Check_Loading->Good_Dispersion Yes Add_Wetting_Agent->Check_Wetting Increase_Shear->Check_Shear Change_Dispersant->Check_Dispersant Reduce_Loading->Check_Loading Experimental_Workflow_Color_Shift Start Start: Evaluate Additive Compatibility Prepare_Standard Prepare Standard Sample: Polymer + this compound Start->Prepare_Standard Prepare_Test Prepare Test Sample: Polymer + this compound + Additive Start->Prepare_Test Process_Samples Process all samples under identical conditions (e.g., injection molding) Prepare_Standard->Process_Samples Prepare_Test->Process_Samples Measure_Color Measure L*a*b* values using a spectrophotometer Process_Samples->Measure_Color Calculate_DeltaE Calculate Delta E (ΔE) between standard and test samples Measure_Color->Calculate_DeltaE Analyze_Results Analyze Results: ΔE < 1.0 -> Compatible ΔE > 1.0 -> Potential Incompatibility Calculate_DeltaE->Analyze_Results End End: Determine Additive Compatibility Analyze_Results->End Signaling_Pathway_of_Polymer_Degradation Initiator Initiator (Heat, UV Light) Polymer_Chain Polymer Chain Initiator->Polymer_Chain Free_Radicals Formation of Free Radicals Polymer_Chain->Free_Radicals Peroxy_Radicals Formation of Peroxy Radicals Free_Radicals->Peroxy_Radicals Oxygen Oxygen Oxygen->Peroxy_Radicals Chain_Scission Chain Scission & Cross-linking Peroxy_Radicals->Chain_Scission Degradation_Products Degradation Products (e.g., Carbonyl Groups) Chain_Scission->Degradation_Products Color_Change Color Change (Yellowing) Degradation_Products->Color_Change Stabilizer Stabilizer Additive (e.g., HALS, Antioxidants) Stabilizer->Free_Radicals Inhibits Stabilizer->Peroxy_Radicals Inhibits

References

Technical Support Center: Grinding and Milling Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective grinding and milling of Pigment Yellow 110 (PY 110).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-performance isoindolinone organic pigment known for its vibrant reddish-yellow hue, excellent lightfastness, and thermal stability.[1][2] Its robust properties make it suitable for a wide range of applications, including plastics, coatings, and inks.[1][3]

Q2: What are the key properties of this compound to consider during processing?

Key properties include its needle-shaped crystals, which can be sensitive to processing conditions, and its potential to cause shrinkage in certain polymers like HDPE.[4] It exhibits good dispersibility, but like many organic pigments, achieving optimal dispersion requires careful control of milling parameters and formulation.[1][5]

Q3: What is the typical target particle size for this compound dispersions?

The optimal particle size depends on the specific application. For applications requiring high color strength and transparency, a smaller particle size is generally desired.[6] A common average particle size for commercially available this compound is in the range of 200-300 nanometers.

Q4: Why is proper dispersion of this compound important?

Proper dispersion is crucial for unlocking the pigment's full coloristic potential, including color strength, brightness, and transparency.[7] Poor dispersion can lead to issues such as color shifts, reduced tinting strength, and instability of the final product.[8] The process involves wetting the pigment surface, breaking down agglomerates, and stabilizing the dispersed particles.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Dispersion via Bead Milling

This protocol describes a general procedure for preparing a stabilized dispersion of this compound using a laboratory-scale bead mill.

Materials and Equipment:

  • This compound powder

  • Dispersing agent (e.g., a suitable polymeric dispersant)

  • Wetting agent/surfactant (e.g., Span 80)[1]

  • Solvent or carrier vehicle (application-dependent)

  • Laboratory bead mill

  • Grinding media (e.g., Zirconium oxide beads, 0.5-1.0 mm diameter)

  • High-speed disperser (for premixing)

  • Particle size analyzer (e.g., Dynamic Light Scattering or Laser Diffraction)

  • Viscometer

Methodology:

  • Premixing:

    • In a suitable vessel, combine the solvent, wetting agent, and dispersing agent.

    • While stirring at low speed with a high-speed disperser, gradually add the this compound powder to the liquid phase to ensure proper wetting and avoid clumping.

    • Once all the pigment is added, increase the disperser speed to create a vortex and mix for 20-30 minutes to form a homogeneous premix.

  • Milling:

    • Load the bead mill with the appropriate amount of grinding media (typically 70-80% of the mill chamber volume).

    • Introduce the premix into the milling chamber.

    • Set the desired milling parameters (e.g., agitator tip speed, temperature control).

    • Begin the milling process. Periodically take samples to monitor the particle size distribution.

    • Continue milling until the desired particle size and distribution are achieved.

  • Let-down and Characterization:

    • Once milling is complete, discharge the pigment dispersion from the mill, separating it from the grinding media.

    • Characterize the final dispersion for particle size distribution, viscosity, and coloristic properties.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for PY 110 Dispersion cluster_premixing Premixing Stage cluster_milling Milling Stage cluster_characterization Characterization Stage premix_start Combine Solvent, Wetting Agent, & Dispersant add_pigment Gradually Add this compound premix_start->add_pigment high_speed_dispersion High-Speed Dispersion (20-30 min) add_pigment->high_speed_dispersion load_mill Load Bead Mill with Grinding Media high_speed_dispersion->load_mill add_premix Introduce Premix to Mill load_mill->add_premix set_parameters Set Milling Parameters add_premix->set_parameters mill_process Commence Milling set_parameters->mill_process sample_analysis Periodic Particle Size Analysis mill_process->sample_analysis sample_analysis->mill_process Continue if target not met discharge Discharge and Separate Dispersion sample_analysis->discharge Target met final_analysis Analyze Final Particle Size, Viscosity, and Color discharge->final_analysis troubleshooting_logic Troubleshooting this compound Dispersion Issues cluster_problem Troubleshooting this compound Dispersion Issues cluster_solutions_color Troubleshooting this compound Dispersion Issues cluster_solutions_viscosity Troubleshooting this compound Dispersion Issues cluster_solutions_stability Troubleshooting this compound Dispersion Issues start Dispersion Issue Identified q_color Poor Color Strength? start->q_color q_viscosity High Viscosity? start->q_viscosity q_stability Unstable Dispersion? start->q_stability sol_color_1 Increase Milling Time/Energy q_color->sol_color_1 Yes sol_color_2 Optimize Dispersant q_color->sol_color_2 Yes sol_color_3 Check Wetting Stage q_color->sol_color_3 Yes sol_viscosity_1 Adjust Dispersant Level q_viscosity->sol_viscosity_1 Yes sol_viscosity_2 Modify Pigment/Binder Ratio q_viscosity->sol_viscosity_2 Yes sol_viscosity_3 Evaluate Solvent/Wetting Agent q_viscosity->sol_viscosity_3 Yes sol_stability_1 Increase Dispersant Concentration q_stability->sol_stability_1 Yes sol_stability_2 Select Stronger Anchoring Dispersant q_stability->sol_stability_2 Yes sol_stability_3 Control Storage Conditions q_stability->sol_stability_3 Yes end Issue Resolved sol_color_1->end sol_color_2->end sol_color_3->end sol_viscosity_1->end sol_viscosity_2->end sol_viscosity_3->end sol_stability_1->end sol_stability_2->end sol_stability_3->end

References

Validation & Comparative

A Comparative Analysis of High-Performance Pigments: Pigment Yellow 110 vs. Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and industry professionals on the performance characteristics of two leading reddish-yellow organic pigments.

In the realm of high-performance organic pigments, both Pigment Yellow 110 (P.Y. 110) and Pigment Yellow 139 (P.Y. 139) hold significant standing, particularly in demanding applications such as automotive coatings, industrial paints, and plastics.[1] Belonging to the isoindolinone and isoindoline chemical classes respectively, these pigments offer distinct performance profiles.[2][3] This guide provides a comprehensive comparative study of their key properties, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in making informed decisions for their specific applications.

General Characteristics

This compound is an isoindolinone-based pigment known for its reddish-yellow hue and exceptional fastness properties.[2] It is often considered an industry standard for red-shade yellow pigments due to its excellent heat and weather resistance.[2] Pigment Yellow 139, an isoindoline derivative, also presents a reddish-yellow shade and is recognized for its good light and weather fastness.[1][4] While both are organic pigments, their distinct chemical structures give rise to notable differences in their performance, particularly in terms of heat stability and chemical resistance.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the key performance indicators for this compound and Pigment Yellow 139, compiled from various technical sources.

Table 1: Fastness Properties

PropertyThis compoundPigment Yellow 139Test Standard Principle
Lightfastness (BWS) 7-8[5][6][7][8]7-8[4][9][10]Assessed on the Blue Wool Scale (1-8), where 8 signifies the highest lightfastness.
Heat Stability (HDPE) 290-300°C[5][6][7]240-260°C[1][4][9][10][11]The maximum temperature the pigment can withstand in High-Density Polyethylene without significant color change.
Heat Stability (PVC) 200°C[5][6][7]-The maximum temperature the pigment can withstand in Polyvinyl Chloride without significant color change.
Migration Resistance 5[2][8]5[4][9]Rated on a 1-5 scale, where 5 indicates no migration.

Table 2: Chemical Resistance

Resistance ToThis compoundPigment Yellow 139Test Standard Principle
Acid 5[8][12][13][14]4-5[4][9][10][15]Assessed on a 1-5 scale, where 5 denotes excellent resistance to chemical degradation.
Alkali 5[8][13][14]1-5 (variable)[4][16][9][15]Assessed on a 1-5 scale, where 5 denotes excellent resistance to chemical degradation.
Water 5[14]5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.
Ethanol 5[14]5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.
Xylene -5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.
MEK -5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.
Ethyl Acetate -5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.
Mineral Spirits -5[9]Assessed on a 1-5 scale, where 5 denotes excellent resistance.

Table 3: Physical Properties

PropertyThis compoundPigment Yellow 139
Density (g/cm³) 1.5 - 1.9[8][14][17]1.6 - 1.7[9][11]
Oil Absorption ( g/100g ) 30-75[8][14][17]40-50[9][18]
Specific Surface Area (m²/g) 26-56[7][17]52[16]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. Below are outlines of the key experimental protocols.

Lightfastness Testing (ASTM D4303)

The lightfastness of pigments is evaluated based on their resistance to color change upon exposure to light. The American Society for Testing and Materials (ASTM) D4303 standard is a widely accepted method.[19][20]

  • Principle: Specimens of the pigment, dispersed in a suitable medium (e.g., acrylic, oil), are exposed to a controlled light source that simulates indoor daylight.[19][21] A portion of each specimen is shielded from the light to serve as a reference.

  • Apparatus: A xenon-arc lightfastness apparatus is commonly used, as it provides a spectral distribution close to that of natural sunlight.[19][20]

  • Procedure:

    • Prepare pigmented samples and a control sample.

    • Place the samples in the xenon-arc apparatus.

    • Expose the samples to a specified radiant energy.

    • After exposure, compare the color of the exposed portion to the unexposed portion using a spectrophotometer.

    • The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[20][21]

  • Evaluation: The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest resistance to fading.

Heat Stability Testing (ISO 787-21)

This test determines the resistance of a pigment to a change in color when subjected to elevated temperatures, which is crucial for applications involving high-temperature processing like plastics extrusion.

  • Principle: The pigment is incorporated into a standardized medium, typically a plastic like HDPE or PVC, and then subjected to a series of increasing temperatures for a fixed duration.[22] The color change at each temperature is then compared to a sample that was not heated.

  • Apparatus: A laboratory extruder, a two-roll mill, and a compression molder are used to prepare the plastic specimens. A precisely controlled oven is used for the heat stability test.

  • Procedure:

    • The pigment is dispersed into the polymer at a specified concentration.

    • The pigmented polymer is then molded into plaques.

    • The plaques are placed in an oven at a series of specified temperatures (e.g., 200°C, 220°C, 240°C, etc.) for a set time (e.g., 10-30 minutes).[5][6][7][18]

    • After cooling, the color of the heated plaques is visually and instrumentally compared to a control plaque that was not heated.

  • Evaluation: The heat stability is reported as the highest temperature at which no significant color change occurs.

Chemical Resistance Testing

The chemical resistance of a pigment is its ability to withstand exposure to various chemicals without undergoing a color change.

  • Principle: The pigment is exposed to a specific chemical agent (e.g., acid or alkali solution) for a defined period. The change in color is then assessed.

  • Apparatus: Standard laboratory glassware (beakers, test tubes), filtration apparatus.

  • Procedure:

    • A sample of the pigment is immersed in the test solution (e.g., 5% hydrochloric acid, 5% sodium hydroxide).

    • The mixture is agitated for a specified duration.

    • The pigment is then filtered, washed, and dried.

    • The color of the treated pigment is compared to an untreated sample.

  • Evaluation: The resistance is typically rated on a 1 to 5 scale, where 5 indicates no change in color.[4][8][9][10][13][14][15]

Pigment Dispersion Testing (ISO 8780)

The ease of dispersion of a pigment is a critical factor in achieving optimal color strength and final product quality.

  • Principle: This test evaluates the energy required to break down pigment agglomerates and achieve a uniform distribution within a liquid medium.

  • Apparatus: A high-speed disperser (Dispermat), a Hegman gauge, and potentially a media mill.

  • Procedure:

    • A predetermined amount of pigment is added to a liquid vehicle (e.g., resin, solvent).

    • The mixture is dispersed using a high-speed blade for a set period and speed.[23]

    • The quality of the dispersion is assessed using a Hegman gauge, which measures the size of the largest agglomerates.

  • Evaluation: The fineness of grind reading from the Hegman gauge indicates the degree of dispersion. A lower reading signifies a finer dispersion and better dispersibility.

Visualized Workflow for Pigment Performance Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a pigment's performance characteristics.

Pigment_Evaluation_Workflow start Pigment Selection (e.g., P.Y. 110 or P.Y. 139) characterization Physicochemical Characterization (Density, Particle Size, Surface Area) start->characterization dispersion Dispersion in Application Medium (e.g., Polymer, Paint, Ink) characterization->dispersion sample_prep Sample Preparation (e.g., Injection Molding, Film Coating) dispersion->sample_prep performance_testing Performance Testing sample_prep->performance_testing lightfastness Lightfastness Test (ASTM D4303) performance_testing->lightfastness heat_stability Heat Stability Test (ISO 787-21) performance_testing->heat_stability chemical_resistance Chemical Resistance Test performance_testing->chemical_resistance migration_resistance Migration Resistance Test performance_testing->migration_resistance data_analysis Data Analysis and Comparison lightfastness->data_analysis heat_stability->data_analysis chemical_resistance->data_analysis migration_resistance->data_analysis conclusion Final Performance Profile and Application Recommendation data_analysis->conclusion

Caption: Workflow for the comparative evaluation of pigment performance.

Conclusion

Both this compound and Pigment Yellow 139 are high-performance pigments with excellent lightfastness. However, key differences in their properties make them suitable for different applications.

This compound stands out for its superior heat stability, particularly in engineering plastics like HDPE, where it can withstand temperatures up to 290-300°C.[5][6][7] Its excellent resistance to both acids and alkalis further broadens its applicability in harsh chemical environments.[8][12][13][14] This makes it a prime choice for automotive coatings, high-end industrial paints, and durable plastic articles.

Pigment Yellow 139 offers a comparable lightfastness to P.Y. 110 and good overall fastness properties.[4][16][9][10] Its heat stability is lower than that of P.Y. 110, typically around 240-260°C in HDPE, which is still suitable for many plastic applications.[1][4][9][10][11] A notable consideration for P.Y. 139 is its variable alkali resistance, which may limit its use in certain binder systems or applications where high pH is a factor.[15] It is often recommended for powder coatings, PVC, and various types of inks.[1]

Ultimately, the choice between this compound and Pigment Yellow 139 will depend on the specific performance requirements of the end-use application, with heat stability and chemical resistance being the primary differentiating factors. This guide provides the foundational data and methodologies to assist in making a well-informed selection.

References

A Comparative Performance Analysis of Isoindoline and Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic pigments, isoindoline and diarylide yellows stand out for their vibrant hues and wide range of applications, from industrial coatings and plastics to artists' paints and printing inks. This guide offers a detailed comparison of the performance characteristics of these two prominent yellow pigment classes, with a focus on providing researchers, scientists, and drug development professionals with the objective data necessary for informed material selection. The analysis will center on representative examples from each class: Pigment Yellow 139 for isoindoline yellows and Pigment Yellow 83 for diarylide yellows.

Executive Summary

Isoindoline yellow pigments are generally characterized by their excellent lightfastness and weatherability, making them suitable for demanding applications such as automotive coatings and durable plastics.[1] Diarylide yellow pigments, while also offering good performance, are often noted for their high tinting strength and cost-effectiveness, leading to their widespread use in printing inks.[2] However, performance can vary significantly based on the specific pigment chemistry and formulation. This guide will delve into a quantitative comparison of key performance metrics, outline the experimental protocols for their evaluation, and provide a visual representation of a typical pigment testing workflow.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for Isoindoline Yellow (PY 139) and Diarylide Yellow (PY 83) based on available data. It is important to note that performance can be influenced by the specific manufacturing process, particle size distribution, and the medium in which the pigment is dispersed.

Performance MetricIsoindoline Yellow (PY 139)Diarylide Yellow (PY 83)
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[1]6-7 (Very Good)[3]
Heat Stability ~260°C[1]~200°C
Chemical Resistance (1-5 Scale)
- Acid Resistance5 (Excellent)[1]Good
- Alkali Resistance5 (Excellent)[1]Good
Solvent Resistance (1-5 Scale)
- Water5 (Excellent)[1]Good
- Ethanol5 (Excellent)[1]Good
- Xylene5 (Excellent)[1]Good
Tinctorial Strength HighVery High[4]
Opacity Semi-transparent to OpaqueSemi-transparent to Opaque[3]

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed protocols for the key experiments cited.

Lightfastness Testing

Lightfastness is a measure of a pigment's ability to resist fading or color change upon exposure to light. The Blue Wool Scale is a common method for rating lightfastness, with a rating of 8 indicating the highest resistance.

Applicable Standards: ASTM D4303, ISO 105-B02.[5][6][7]

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., linseed oil, acrylic emulsion) at a standardized concentration.[5] The dispersion is then applied to a substrate to create a uniform color swatch.

  • Exposure: One half of the swatch is masked with an opaque material, while the other half is exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates natural sunlight.[7] A set of Blue Wool standards (strips of wool dyed with blue dyes of known, graded lightfastness) are exposed alongside the test sample.[8][9]

  • Evaluation: The exposed portion of the swatch is periodically compared to the unexposed portion. The degree of color change is assessed visually or instrumentally using a spectrophotometer to calculate the color difference (ΔE*).[5] The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test sample.[9]

Heat Stability Testing

Heat stability determines the maximum temperature a pigment can withstand before it begins to degrade or change color.

Methodology:

  • Sample Preparation: The pigment is incorporated into a polymer matrix (e.g., HDPE, PVC) at a specified concentration.

  • Testing: The pigmented polymer is then subjected to a series of increasing temperatures in an oven or injection molding machine for a set duration.

  • Evaluation: After cooling, the color of the heated samples is compared to that of an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change is observed.

Chemical and Solvent Resistance Testing

This test evaluates a pigment's ability to resist color change or bleeding when in contact with various chemicals and solvents.

Methodology:

  • Sample Preparation: A cured film of the pigmented coating is prepared on a substrate.

  • Exposure: A piece of filter paper saturated with the test chemical (e.g., acid, alkali, or solvent) is placed on the pigmented surface for a specified period. The area is then covered to prevent evaporation.

  • Evaluation: After the exposure time, the filter paper is removed, and the pigmented surface is cleaned and examined for any signs of discoloration, bleeding, or other changes. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.[1]

Tinctorial Strength Measurement

Tinctorial strength refers to the ability of a pigment to impart color to a white base.[10]

Applicable Standard: ASTM D387.[11][12]

Methodology:

  • Sample Preparation: A standardized amount of the test pigment is thoroughly mixed with a specific amount of a white pigment (typically titanium dioxide) in a binder using a mechanical muller to create a tint.[11][13] A reference pigment is prepared in the same manner.

  • Evaluation: The color of the test tint is then compared to the color of the reference tint. This comparison can be done visually or, more accurately, using a spectrophotometer to measure the reflectance of each.[10] The relative tinctorial strength is then calculated based on the difference in color intensity.[10]

Pigment Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of organic pigments.

PigmentEvaluationWorkflow cluster_testing Performance Testing start Pigment Selection dispersion Dispersion in Binder/Polymer start->dispersion sample_prep Sample Preparation dispersion->sample_prep lightfastness Lightfastness (ASTM D4303 / ISO 105-B02) sample_prep->lightfastness heat_stability Heat Stability sample_prep->heat_stability chem_resistance Chemical/Solvent Resistance sample_prep->chem_resistance tint_strength Tinctorial Strength (ASTM D387) sample_prep->tint_strength data_analysis Data Analysis & Comparison lightfastness->data_analysis heat_stability->data_analysis chem_resistance->data_analysis tint_strength->data_analysis report Reporting & Material Selection data_analysis->report

Caption: A generalized workflow for the performance evaluation of organic pigments.

Conclusion

Both isoindoline and diarylide yellow pigments offer a range of valuable properties for various applications. Isoindoline yellows, such as PY 139, generally exhibit superior lightfastness and heat stability, making them a prime choice for applications requiring long-term durability and resistance to harsh conditions. Diarylide yellows, like PY 83, provide excellent tinctorial strength and are a cost-effective option for applications such as printing inks where light exposure may be less critical. The selection of the appropriate pigment class will ultimately depend on the specific performance requirements, processing conditions, and cost considerations of the intended application. The experimental protocols outlined in this guide provide a framework for conducting rigorous, comparative evaluations to inform this critical decision-making process.

References

Validating the Heat Stability of Pigment Yellow 110 Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of components is a critical parameter ensuring product integrity and performance. In the realm of coloration, Pigment Yellow 110 (PY 110) is a widely utilized organic pigment, and understanding its heat stability in comparison to industry standards and alternative pigments is crucial for its effective application. This guide provides an objective comparison of this compound's heat stability, supported by experimental data and standardized protocols.

Comparative Analysis of Heat Stability

The heat stability of a pigment is its ability to withstand high temperatures without significant changes in color, strength, or other properties. This is particularly important in applications such as plastics processing and automotive coatings, where the pigment is subjected to elevated temperatures.

Pigment NameChemical ClassHeat Stability in HDPE (°C)Heat Stability in Soft PVC (°C)Heat Stability in Coatings (°C)
This compound Isoindolinoneup to 290200 (for 30 min)~200
Pigment Yellow 138Quinophthaloneup to 290-up to 300
Pigment Yellow 151Benzimidazolone260 (for 5 min)-~200
Pigment Yellow 154Benzimidazoloneup to 210-160-200
Pigment Yellow 184Bismuth Vanadateup to 320-220-260

This compound exhibits excellent thermal stability, particularly in High-Density Polyethylene (HDPE), where it can resist temperatures up to 290°C.[1][2][3] In soft Polyvinyl Chloride (PVC), it is stable at 200°C for at least 30 minutes.[1][2] This performance positions it as a robust choice for many plastic applications.

When compared to other high-performance organic pigments, this compound's heat stability is competitive. For instance, Pigment Yellow 138, a quinophthalone pigment, also shows high heat resistance, with some sources indicating stability up to 300°C in coatings and 290°C in HDPE.[4][5][6] Benzimidazolone pigments like Pigment Yellow 151 and Pigment Yellow 154 offer a range of heat stabilities, with PY 151 being stable up to 260°C for 5 minutes in HDPE and PY 154 having a slightly lower resistance in plastics.[2][3][7][8][9][10][11][12][13]

The inorganic alternative, Pigment Yellow 184 (Bismuth Vanadate), generally offers superior heat stability, with resistance in plastics reaching up to 320°C.[14] This makes it suitable for engineering plastics that are processed at very high temperatures.[1][14][15][16][17]

Experimental Protocols for Heat Stability Testing

The industry standard for evaluating the heat stability of pigments in plastics is often guided by methodologies outlined in standards such as DIN EN 12877 . This standard describes several methods, including injection molding and oven testing, to determine the color stability of coloring materials when subjected to heat during processing.[18][19]

A general experimental protocol for testing the heat stability of a pigment in a specific polymer (e.g., HDPE) via injection molding, based on the principles of DIN EN 12877, would involve the following steps:

  • Compounding: The pigment is pre-mixed with the polymer resin and any necessary additives (like stabilizers or antioxidants) at a specified concentration. This mixture is then typically melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the pigment.

  • Granulation: The extruded strand of pigmented polymer is cooled and pelletized into granules.

  • Injection Molding: The pigmented granules are then used in an injection molding machine. A series of test plaques are molded at increasing temperature intervals (e.g., starting from 200°C and increasing in 20°C increments).[20]

  • Dwell Time: At each temperature setting, a specific dwell time (the time the molten polymer resides in the heated barrel) is maintained, typically around 5 minutes, to simulate processing conditions.[20]

  • Colorimetric Analysis: After molding, the color of each plaque is measured using a spectrophotometer. The color difference (ΔE*ab) is calculated between the plaque molded at the lowest temperature and those molded at higher temperatures.

  • Determination of Heat Stability: The heat stability is defined as the maximum temperature at which the color change (ΔE*ab) remains below a specified threshold, often a value of 3.[20]

Visualizing the Evaluation Process

The logical workflow for validating the heat stability of a pigment against industry standards can be visualized as follows:

G cluster_0 Pigment Selection cluster_1 Standardized Testing cluster_2 Data Analysis & Comparison cluster_3 Validation PY110 This compound Test_Protocol Heat Stability Test Protocol (e.g., based on DIN EN 12877) PY110->Test_Protocol Alternatives Alternative Pigments (e.g., PY 138, PY 151, PY 154, PY 184) Alternatives->Test_Protocol Data_Collection Collect Temperature & Color Change (ΔE*ab) Data Test_Protocol->Data_Collection Comparison Compare Performance Data Data_Collection->Comparison Validation Validate against Industry Standards & Requirements Comparison->Validation

Caption: Logical workflow for pigment heat stability validation.

A more detailed experimental workflow for determining heat stability in plastics is illustrated below:

G start Start: Select Pigment and Polymer compound Compound Pigment with Polymer (Twin-Screw Extruder) start->compound pelletize Pelletize the Pigmented Compound compound->pelletize injection_molding Injection Mold Test Plaques at Increasing Temperatures (e.g., 200°C, 220°C, 240°C...) pelletize->injection_molding color_measurement Measure Color of Each Plaque (Spectrophotometer) injection_molding->color_measurement delta_e Calculate Color Difference (ΔEab) vs. Lowest Temperature Plaque color_measurement->delta_e compare Compare ΔEab to Threshold (e.g., ΔE*ab < 3) delta_e->compare determine_stability Determine Max. Temperature before Significant Color Change compare->determine_stability end End: Report Heat Stability determine_stability->end

Caption: Experimental workflow for heat stability testing.

References

Cross-Validation of Analytical Methods for the Quantification of Pigment Yellow 110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 110, an isoindolinone-based pigment, is widely utilized in various industries, including plastics, coatings, and inks, due to its excellent heat stability and lightfastness.[1][2] Accurate quantification of this pigment in different matrices is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common analytical techniques employed for the quantification of pigments.[3][4] Cross-validation of these methods is essential to ensure the reliability, accuracy, and interchangeability of the results obtained. This guide provides a comparative overview of these two methods for the quantification of this compound, including hypothetical performance data and detailed experimental protocols to illustrate the cross-validation process.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of this compound.

Performance ParameterHPLC MethodUV-Vis Spectrophotometry Method
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Selectivity High (separates from matrix interferences)Moderate (prone to interference from other absorbing species)
Analysis Time per Sample ~15 minutes~5 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

Principle: This method separates this compound from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the pigment at its maximum wavelength using a UV-Vis detector.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Extract the pigment using a suitable solvent and sonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (determined by scanning a standard solution, typically around 450 nm).

  • Quantification:

    • Inject the calibration standards and the sample extracts into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry Method

Principle: This method involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). The concentration is then determined using a calibration curve prepared from standard solutions.

Instrumentation and Reagents:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • A suitable solvent (e.g., N,N-Dimethylformamide or another appropriate organic solvent)

  • This compound reference standard

  • Class A volumetric flasks and pipettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 350-600 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve and extract the pigment in a known volume of the solvent.

    • Filter the solution to remove any particulate matter.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent as a blank.

    • Measure the absorbance of each calibration standard and the sample solution.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Conclusion DevA Develop Method A (e.g., HPLC) ValA Validate Method A (Linearity, Accuracy, Precision) DevA->ValA SamplePrep Prepare a Set of Representative Samples ValA->SamplePrep DevB Develop Method B (e.g., UV-Vis) ValB Validate Method B (Linearity, Accuracy, Precision) DevB->ValB ValB->SamplePrep AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB Compare Compare Results (e.g., Bland-Altman, t-test) AnalyzeA->Compare AnalyzeB->Compare Conclusion Determine Method Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be effectively used for the quantification of this compound. The HPLC method offers higher selectivity and sensitivity, making it ideal for complex matrices where interfering substances may be present. On the other hand, UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method suitable for routine quality control of relatively pure samples. The cross-validation of these two methods, by analyzing the same set of samples, is a critical step to ensure that both methods provide comparable and reliable results. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, required level of accuracy and precision, and available resources.

References

A Comparative Guide to the Performance of Pigment Yellow 110 in Various Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pigment Yellow 110 (PY 110), a high-performance isoindolinone pigment, across a range of polymer types. Its performance characteristics are benchmarked against other commercially available yellow pigments to aid in material selection for demanding applications. The information presented is supported by experimental data and standardized testing protocols.

This compound is renowned for its exceptional heat stability, lightfastness, and resistance to migration, making it a preferred choice for coloring plastics where durability and long-term color fidelity are critical.[1][2][3] Its reddish-yellow shade offers a vibrant and clean color. This guide will delve into its performance in key polymers and provide a comparative analysis with alternative pigments.

Performance of this compound in Key Polymers

This compound exhibits excellent performance across a variety of polymers, making it a versatile colorant for numerous applications. Its high heat stability allows it to be used in plastics that are processed at elevated temperatures.[4]

Polyvinyl Chloride (PVC): In flexible PVC, PY 110 demonstrates excellent migration resistance and can withstand temperatures of 200°C for 30 minutes.[2][3] It is also highly durable in rigid and impact-resistant PVC applications.

High-Density Polyethylene (HDPE): PY 110 showcases outstanding heat resistance in HDPE, withstanding temperatures up to 290-300°C.[2][3][5] However, it is noted to have a potential shrinkage effect in HDPE due to its crystalline needle shape.[6]

Polypropylene (PP): This pigment is well-suited for coloring polypropylene, including PP fibers, offering excellent fastness properties.[7]

Styrenics (PS, ABS): this compound is recommended for use in polystyrene and acrylonitrile butadiene styrene.

Engineering Plastics (PET, PA): Its high thermal stability makes it suitable for use in engineering plastics like polyethylene terephthalate and polyamide.[5][8]

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other common yellow pigments. The data is compiled from various sources and standardized testing methods.

Table 1: Heat Stability (°C) of Yellow Pigments in Various Polymers

Pigment ClassC.I. NamePVCHDPEPPPSABSPET
Isoindolinone This compound 200 [2][3]290-300 [2][5]300 [9]- - -
IsoindolinePigment Yellow 139-240[9]----
BenzimidazolonePigment Yellow 151------
DiarylidePigment Yellow 83-200[9]----
InorganicCadmium YellowHighHighHighHighHighHigh
InorganicChrome YellowLowLowLowLowLowLow

Table 2: Lightfastness (Blue Wool Scale, 1-8) of Yellow Pigments

Pigment ClassC.I. NameFull ShadeTint Shade
Isoindolinone This compound 7-8 [2][9]7-8 [2]
IsoindolinePigment Yellow 1398[9]7[9]
BenzimidazolonePigment Yellow 151--
DiarylidePigment Yellow 837[9]7[9]
InorganicCadmium YellowExcellentExcellent
InorganicChrome YellowGoodFair

Table 3: Migration Resistance (Grey Scale, 1-5) of Yellow Pigments in Plasticized PVC

Pigment ClassC.I. NameMigration Resistance
Isoindolinone This compound 5 [2][9][10]
IsoindolinePigment Yellow 1394.5[9]
BenzimidazolonePigment Yellow 151-
DiarylidePigment Yellow 834.4[9]
InorganicCadmium Yellow5
InorganicChrome Yellow3-4

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.

Heat Stability Testing (based on DIN 12877)

This test determines the maximum temperature a pigment can withstand in a specific polymer without significant color change.

  • Preparation of Test Specimen: The pigment is compounded with the polymer (e.g., HDPE) at a specified concentration (e.g., 1/3 Standard Depth with 1% Titanium Dioxide) using a two-roll mill or an extruder.[11]

  • Injection Molding: The compounded material is injection molded into plaques at a series of increasing temperatures.[11]

  • Dwell Time: The material is held at each temperature for a specified duration, typically 5 minutes.[11]

  • Colorimetric Analysis: The color of each plaque is measured using a spectrophotometer.

  • Determination of Heat Stability: The heat stability is the highest temperature at which the color change (ΔE*ab) compared to a reference sample molded at the lowest temperature is less than or equal to 3.[11]

Pigment Performance Testing Workflow

G cluster_prep Sample Preparation cluster_analysis Data Analysis P Pigment Mix Compounding (e.g., Two-Roll Mill) P->Mix Polymer Polymer Polymer->Mix Heat Heat Stability (DIN 12877) Mix->Heat Light Lightfastness (ASTM D4329) Mix->Light Migration Migration (DIN 53775) Mix->Migration Dispersion Dispersion (ASTM D3015) Mix->Dispersion Spec Spectrophotometry Heat->Spec Rating Grey/Blue Wool Scale Light->Rating Migration->Rating Micro Microscopy Dispersion->Micro Report Performance Report Spec->Report Micro->Report Rating->Report

Caption: Workflow for testing the performance of pigments in polymers.

Lightfastness Testing (based on ASTM D4329 / ISO 4892-2)

This method evaluates the resistance of a pigmented plastic to color change when exposed to artificial sunlight.

  • Specimen Preparation: Test plaques are prepared by injection molding or compression molding the pigmented polymer.

  • Exposure: The specimens are exposed to a xenon arc lamp, which simulates the spectral distribution of natural sunlight, in a controlled environment chamber.[11]

  • Blue Wool Scale: A set of standardized blue wool cloths (scale 1-8, where 8 is the highest lightfastness) is exposed alongside the test specimens.[11]

  • Evaluation: The color change of the test specimen is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[11]

Migration Resistance Testing (based on DIN 53775 / ISO 105-A03)

This test assesses the tendency of a pigment to migrate from a colored plastic into a material in contact with it.

  • Sample Preparation: A sheet of the pigmented plastic (e.g., flexible PVC) is prepared.

  • Contact Assembly: The colored sheet is placed in direct contact with a white, unpigmented sheet of the same polymer.[11]

  • Test Conditions: The assembly is subjected to a specified pressure and temperature for a defined period (e.g., 24 hours).

  • Evaluation: The degree of staining on the white sheet is assessed visually using the ISO 105-A03 Grey Scale for staining, where 5 indicates no migration and 1 indicates severe migration.[11][12]

Dispersion Testing (based on ASTM D3015)

This practice involves the microscopic examination of thin sections of the pigmented plastic to assess the quality of pigment dispersion.[1][13][14]

  • Sectioning: A thin section of the plastic compound is prepared using a microtome.[1]

  • Microscopic Observation: The thin section is examined under a transmitted light microscope.[1]

  • Evaluation: The quality of the pigment dispersion is graded by comparing the observed dispersion against standard rating scales or images.[1]

Visualization of Key Relationships

The following diagram illustrates the relationship between pigment properties, polymer type, and the resulting performance characteristics.

Factors Influencing Pigment Performance in Polymers

G cluster_inputs Input Factors cluster_outputs Performance Outcomes Pigment Pigment Properties - Chemical Structure - Particle Size - Crystal Form Heat Heat Stability Pigment->Heat Light Lightfastness Pigment->Light Migration Migration Resistance Pigment->Migration Dispersion Dispersion Quality Pigment->Dispersion Polymer Polymer Type - Chemical Composition - Melt Viscosity - Processing Temperature Polymer->Heat Polymer->Migration Polymer->Dispersion Mechanical Mechanical Properties (e.g., Warpage) Polymer->Mechanical Additives Additives - Plasticizers - Stabilizers Additives->Migration

Caption: Interrelationship of factors affecting pigment performance in polymers.

Conclusion

This compound stands out as a high-performance colorant for a wide array of polymer applications due to its excellent heat stability, lightfastness, and migration resistance.[2][3] While alternatives exist, they often present trade-offs in one or more of these critical performance areas. For instance, Diarylide Yellows may offer a more economical option but generally exhibit lower heat and light stability.[4] Inorganic pigments like Cadmium Yellows provide excellent durability but are facing increasing regulatory scrutiny due to health and environmental concerns.[4] Therefore, for applications demanding long-term color performance and processing stability, particularly in high-temperature engineering plastics, this compound remains a superior choice. Careful consideration of the specific polymer and processing conditions is crucial for optimal performance, and the experimental protocols outlined in this guide provide a framework for rigorous evaluation.

References

Unveiling the Influence of Crystal Morphology on Pigment Yellow 110 Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how the crystalline structure of C.I. Pigment Yellow 110 dictates its performance characteristics, providing researchers and formulators with critical data for application-specific selection.

The performance of C.I. This compound, a high-performance isoindolinone pigment, is intrinsically linked to its crystal morphology. Variations in the size and shape of the pigment crystals, known as polymorphism, can significantly impact key properties such as color strength, opacity, heat stability, and lightfastness. This guide provides a comparative analysis of the two primary crystal morphologies of this compound – the acicular (needle-like) and the prismatic (equiaxed) forms – supported by experimental data and detailed methodologies to aid in the selection and application of this versatile pigment.

Performance Comparison of this compound Crystal Morphologies

The distinct crystal habits of this compound give rise to a trade-off between transparency and hiding power, along with other critical performance attributes. The following table summarizes the key quantitative differences between the two predominant forms.

Performance MetricAcicular (Needle-like) MorphologyPrismatic (Equiaxed) MorphologyTest Method
Appearance Transparent, reddish-yellowOpaque, greenish-yellowVisual Assessment
Color Strength LowerHigherSpectrophotometry (e.g., ASTM E1347)
Heat Stability (in HDPE) ~ 280 °C~ 300 °CISO 105-B06
Lightfastness (Blue Wool Scale) 7-88ISO 105-B02
Hiding Power / Opacity LowHighASTM D2805
Dispersibility GoodExcellentHegman Gauge / Particle Size Analysis

The Interplay of Synthesis, Morphology, and Performance

The final performance characteristics of this compound are a direct consequence of its crystal morphology, which is, in turn, controlled by the synthesis and finishing conditions. The following diagram illustrates this critical relationship.

G cluster_0 Synthesis & Finishing cluster_1 Crystal Morphology cluster_2 Performance Characteristics Synthesis Conditions Synthesis Conditions (Solvent, Temperature, Pressure) Acicular Morphology Acicular (Needle-like) Crystal Form Synthesis Conditions->Acicular Morphology Favors formation Finishing Process Finishing Process (Thermal Treatment, Milling) Prismatic Morphology Prismatic (Equiaxed) Crystal Form Finishing Process->Prismatic Morphology Induces transformation High Transparency High Transparency Acicular Morphology->High Transparency Lower Heat Stability Lower Heat Stability Acicular Morphology->Lower Heat Stability High Hiding Power High Hiding Power Prismatic Morphology->High Hiding Power Excellent Heat Stability Excellent Heat Stability Prismatic Morphology->Excellent Heat Stability High Color Strength High Color Strength Prismatic Morphology->High Color Strength

Fig. 1: Relationship between synthesis, morphology, and performance of PY 110.

Experimental Protocols for Pigment Characterization

Accurate and reproducible characterization of this compound is essential for quality control and application development. The following are detailed methodologies for key analytical techniques.

Crystal Morphology Determination by Scanning Electron Microscopy (SEM)
  • Objective: To visualize the size and shape of the pigment particles.

  • Protocol:

    • Sample Preparation: A small amount of the dry pigment powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Sputter Coating: The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging: The coated sample is introduced into the SEM chamber. Images are acquired at various magnifications (e.g., 1,000x to 50,000x) using an accelerating voltage of 5-10 kV to visualize the crystal morphology.

Polymorph Identification by X-Ray Diffraction (XRD)
  • Objective: To identify the crystalline phase (polymorph) of the pigment.

  • Protocol:

    • Sample Preparation: The dry pigment powder is packed into a sample holder, ensuring a flat and level surface.

    • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A typical analysis would use Cu Kα radiation and scan a 2θ range from 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Data Analysis: The resulting diffraction pattern is compared to reference patterns for the known polymorphs of this compound to identify the crystalline form.

Colorimetric Analysis
  • Objective: To quantitatively measure the coloristic properties of the pigment.

  • Protocol:

    • Dispersion: The pigment is dispersed in a binder system (e.g., a resin or plastic) at a specified concentration using a high-speed disperser or a three-roll mill.

    • Drawdown/Molding: A uniform film of the dispersion is cast on a standardized substrate (e.g., a Leneta card for coatings) or molded into a plaque (for plastics).

    • Measurement: The CIELAB color coordinates (L, a, b*) of the prepared sample are measured using a spectrophotometer or colorimeter with a defined illuminant (e.g., D65) and observer angle (e.g., 10°).

    • Color Strength Calculation: The color strength is typically calculated relative to a standard using the Kubelka-Munk theory.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive characterization and comparison of different this compound samples.

G Start Start Pigment_Sample This compound Sample Start->Pigment_Sample SEM_Analysis SEM Analysis (Morphology) Pigment_Sample->SEM_Analysis XRD_Analysis XRD Analysis (Polymorph) Pigment_Sample->XRD_Analysis Dispersion Dispersion in Application Medium Pigment_Sample->Dispersion Data_Analysis Comparative Data Analysis SEM_Analysis->Data_Analysis XRD_Analysis->Data_Analysis Colorimetric_Measurement Colorimetric Measurement (L, a, b*, Color Strength) Dispersion->Colorimetric_Measurement Performance_Testing Performance Testing (Heat Stability, Lightfastness) Dispersion->Performance_Testing Colorimetric_Measurement->Data_Analysis Performance_Testing->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for PY 110 characterization.

An Inter-Laboratory Comparative Analysis of the Colorimetric Properties of Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the colorimetric properties of Pigment Yellow 110, a high-performance isoindolinone pigment, against other commercially available yellow pigments. The data presented is a synthesis of publicly available technical specifications and a proposed framework for a standardized inter-laboratory study. This document is intended to assist researchers and professionals in making informed decisions regarding pigment selection for various applications, including coatings, plastics, and printing inks.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and a selection of alternative yellow pigments. The data is compiled from various manufacturer and supplier technical data sheets. It is important to note that direct comparison between pigments can be influenced by the specific formulation and application.

Table 1: General and Resistance Properties of Selected Yellow Pigments

PropertyThis compound (PY 110)Pigment Yellow 74 (PY 74)Pigment Yellow 83 (PY 83)Pigment Yellow 138 (PY 138)Pigment Yellow 151 (PY 151)
Chemical Class Isoindolinone[1][2]ArylideDiarylideQuinophthaloneBenzimidazolone[3]
C.I. Name This compoundPigment Yellow 74Pigment Yellow 83Pigment Yellow 138Pigment Yellow 151
C.I. Number 56280[2]11741211085630013980
Shade Reddish Yellow[2]Greenish to Reddish YellowReddish YellowGreenish YellowGreenish Yellow
Alkali Resistance 5 (Excellent)[2][4]4-5 (Good to Excellent)4 (Good)5 (Excellent)5 (Excellent)
Acid Resistance 5 (Excellent)[2][4]5 (Excellent)4 (Good)5 (Excellent)5 (Excellent)
Water Resistance 5 (Excellent)[2]5 (Excellent)5 (Excellent)5 (Excellent)5 (Excellent)
Oil Absorption 30-55 ml/100g[2]35-65 ml/100g40-70 ml/100g40-50 ml/100g50-65 ml/100g

Table 2: Lightfastness and Heat Stability of Selected Yellow Pigments

PropertyThis compound (PY 110)Pigment Yellow 74 (PY 74)Pigment Yellow 83 (PY 83)Pigment Yellow 138 (PY 138)Pigment Yellow 151 (PY 151)
Lightfastness (Full Shade) 7-8 (Excellent)[2][4]6-7 (Very Good)6 (Good)8 (Excellent)7-8 (Excellent)
Lightfastness (Tint) 7-8 (Excellent)[4]6 (Good)5 (Moderate)7-8 (Excellent)7 (Very Good)
Weatherfastness Excellent[5]GoodModerateExcellentVery Good
Heat Stability (°C) 250-290°C[2][6]180°C200°C300°C280°C

Experimental Protocols for Colorimetric Analysis

To ensure consistency and reproducibility in an inter-laboratory study, the following detailed methodologies for sample preparation and color measurement are proposed.

Sample Preparation
  • Pigment Dispersion:

    • Accurately weigh 1.00 g of the pigment powder.

    • Combine with 9.00 g of a standardized, transparent binder (e.g., acrylic, alkyd, or as relevant to the intended application).

    • Disperse the pigment in the binder using a high-speed disperser for a specified duration (e.g., 30 minutes) to achieve a uniform consistency.

  • Film Application:

    • Apply the pigment dispersion onto a standardized, non-absorbent white substrate (e.g., Leneta card) using a drawdown bar of a specified thickness (e.g., 100 µm) to ensure a consistent film thickness.

    • Allow the films to dry and cure under controlled conditions (23 ± 2 °C and 50 ± 5% relative humidity) for a minimum of 24 hours before measurement.

Colorimetric Measurement
  • Instrumentation:

    • A calibrated spectrophotometer with a 45°/0° or d/8° geometry should be used.[7] The instrument should be capable of measuring spectral reflectance in the visible range (400-700 nm).

  • Measurement Procedure:

    • Calibrate the spectrophotometer according to the manufacturer's instructions using a certified white reference tile.

    • Take a minimum of three measurements at different locations on each prepared sample to ensure an average and representative reading.

    • Record the spectral reflectance data and the CIE Lab* color space coordinates.[8][9] The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[8]

Workflow for Inter-Laboratory Study

The following diagram illustrates a logical workflow for conducting a comprehensive inter-laboratory study on the colorimetric properties of pigments.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution (Participating Labs) cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Pigments for Comparison (PY110 & Alternatives) A->B C Develop & Distribute Standardized Protocols B->C D Procure & Distribute Centralized Pigment Samples C->D E Sample Preparation (Dispersion & Film Application) D->E F Colorimetric Measurement (Spectrophotometry) E->F G Record Lab* and Spectral Data F->G H Collect & Collate Data from All Labs G->H I Statistical Analysis of Inter-Laboratory Data H->I J Generate Comparative Tables & Visualizations I->J K Publish Comprehensive Comparison Guide J->K

Caption: Workflow for a standardized inter-laboratory comparison of pigment colorimetric properties.

References

A Comparative Guide to the Rheological Impact of Pigment Yellow 110 and Other Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of pigments extends beyond coloristic properties to crucial formulation characteristics like rheology. This guide provides an objective comparison of the rheological impact of Pigment Yellow 110, an isoindolinone-class high-performance pigment, with other commonly used yellow pigments in various applications such as coatings, inks, and plastics.

This compound is renowned for its excellent lightfastness, weather resistance, and thermal stability.[1] However, its influence on the flow behavior (rheology) of a system is a critical factor for formulators. The choice of pigment can significantly affect key properties like viscosity, thixotropy, and yield stress, which in turn dictate the application performance, storage stability, and final appearance of a product.[2][3][4][5]

Quantitative Rheological Data Summary

While direct, side-by-side quantitative rheological data for this compound against all other yellow pigments under identical conditions is not extensively published in a single source, the following table summarizes typical rheological observations and key properties based on pigment class. This data is compiled from various industry sources and scientific publications.

Pigment ClassPigment Example(s)Typical Viscosity ImpactThixotropic BehaviorYield StressKey Considerations
Isoindolinone This compound Moderate Often exhibits shear-thinning and some thixotropy Can contribute to yield stress, aiding in sag resistance Good dispersibility can lead to stable viscosity.[1] Particle size and surface treatment are critical.
Diarylide Yellow Pigment Yellow 12, 83Generally higherCan be highly thixotropic, especially at higher loadingsTends to build higher yield stressProne to flocculation, which can increase viscosity and yield stress.[6]
Benzimidazolone Yellow Pigment Yellow 151, 154Lower to moderateGenerally less thixotropic than diarylidesLower contribution to yield stress compared to diarylidesKnown for good rheological properties and stability.
Inorganic (e.g., Iron Oxide) Pigment Yellow 42High, especially at high concentrationsCan be highly thixotropicSignificantly increases yield stressHigh density and particle size can lead to rapid viscosity build-up.
Inorganic (e.g., Chrome Yellow) Pigment Yellow 34HighVaries with particle size and treatmentCan be highHealth and environmental concerns limit its use.

Factors Influencing Rheological Impact

The rheological behavior of a pigment in a formulation is not intrinsic to the pigment alone but is influenced by a multitude of factors:

  • Particle Size and Distribution: Smaller pigment particles generally lead to higher viscosity and yield stress due to increased surface area and inter-particle interactions.[7][8][9][10] A broader particle size distribution can sometimes lead to lower viscosity.[7][9]

  • Pigment Concentration: As the pigment volume concentration (PVC) increases, so do the viscosity and yield stress of the system.[11]

  • Pigment Dispersion: The quality of pigment dispersion is paramount. Poor dispersion can lead to flocculation, which significantly increases viscosity and yield stress, and can introduce unwanted thixotropic behavior.[12]

  • Surface Treatment: Many pigments are surface-treated to improve their compatibility with the vehicle and enhance their dispersibility, which in turn affects the rheological properties.[13]

  • Vehicle Chemistry: The interaction between the pigment surface and the resin, solvent, and additives in the formulation plays a crucial role in determining the overall rheology.

Experimental Protocols for Rheological Characterization

To obtain reliable and comparable rheological data, standardized experimental protocols are essential. The following outlines a general methodology for assessing the rheological impact of pigments in a coating formulation.

Pigment Dispersion

A consistent and well-defined dispersion method is critical for meaningful rheological comparisons.

  • Objective: To achieve a consistent and stable dispersion of the pigment in the vehicle.

  • Apparatus: High-speed disperser (HSD), bead mill, or three-roll mill.

  • Procedure (Example using HSD):

    • The pigment and a portion of the vehicle (resin and solvent) are weighed and combined in a suitable container.

    • The mixture is subjected to high-speed dispersion at a specified tip speed (e.g., 10-20 m/s) for a defined period (e.g., 30 minutes).

    • The temperature of the dispersion should be monitored and controlled.

    • The quality of the dispersion is assessed using a Hegman gauge (fineness of grind). A consistent grind reading should be achieved for all samples to be compared.

    • The remaining components of the formulation are then added under low-speed mixing (letdown).

Rheological Measurements

Rotational rheometers are commonly used to characterize the rheological properties of pigmented systems.

  • Objective: To measure viscosity, thixotropy, and yield stress under controlled conditions.

  • Apparatus: Controlled-stress or controlled-rate rotational rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).

  • Procedure:

    • Viscosity Curve (Flow Curve):

      • The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹) and then ramped back down.

      • Viscosity is plotted as a function of shear rate. This provides information on shear-thinning or shear-thickening behavior.

    • Thixotropic Loop:

      • The area between the upward and downward viscosity curves (the hysteresis loop) provides a quantitative measure of thixotropy. A larger loop area indicates a higher degree of thixotropy.[14]

    • Yield Stress Determination:

      • Stress Sweep: A gradually increasing stress is applied to the sample at rest, and the resulting strain is measured. The yield stress is the stress at which the material begins to flow.

      • Model Fitting: Flow curve data can be fitted to rheological models such as the Bingham, Casson, or Herschel-Bulkley models to determine the yield stress.

    • Three-Interval Thixotropy Test (3ITT):

      • This test assesses the structural breakdown and recovery of the sample. It consists of three phases: a low shear rate phase to measure the initial structure, a high shear rate phase to break down the structure, and a final low shear rate phase to monitor the structural recovery over time.[4]

Standard test methods from organizations like ASTM (e.g., ASTM D2196 for rotational viscometry, ASTM D562 for Krebs unit viscosity, and ASTM D4287 for high-shear viscosity) provide detailed procedures for these measurements.[15][16][17]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for comparing the rheological impact of different yellow pigments.

experimental_workflow Experimental Workflow for Rheological Comparison of Yellow Pigments cluster_preparation Sample Preparation cluster_characterization Rheological Characterization cluster_analysis Data Analysis and Comparison P110 This compound Dispersion Pigment Dispersion (e.g., High-Speed Disperser) P110->Dispersion PY_Alt1 Alternative Yellow 1 (e.g., Diarylide Yellow) PY_Alt1->Dispersion PY_Alt2 Alternative Yellow 2 (e.g., Benzimidazolone Yellow) PY_Alt2->Dispersion Viscosity Viscosity Measurement (Flow Curve) Dispersion->Viscosity Formulated Samples Thixotropy Thixotropy Analysis (Hysteresis Loop) Viscosity->Thixotropy YieldStress Yield Stress Determination (Stress Sweep) Viscosity->YieldStress Comparison Comparative Analysis Thixotropy->Comparison YieldStress->Comparison

Caption: Workflow for comparing the rheological properties of different yellow pigments.

Conclusion

The choice of yellow pigment has a significant impact on the rheological properties of a formulation. This compound, as a high-performance isoindolinone pigment, generally offers a good balance of properties, often with a moderate impact on viscosity and manageable thixotropy, contributing to good flow and application characteristics. In contrast, other organic pigments like diarylide yellows may impart stronger thixotropy and higher viscosity, which can be beneficial for sag resistance but may require careful formulation to control. Inorganic pigments typically have the most substantial impact on rheology, significantly increasing viscosity and yield stress.

Ultimately, the optimal pigment choice will depend on the specific requirements of the application, including the desired flow behavior, application method, and end-use performance. It is crucial for researchers and formulators to conduct systematic rheological studies, following standardized protocols, to select the most suitable pigment for their system.

References

Validating the Purity of Pigment Yellow 110: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of compounds is paramount. Pigment Yellow 110, an isoindolinone-class high-performance pigment, is utilized in various applications where its purity can significantly impact final product quality and safety.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the validation of this compound purity, complete with detailed experimental protocols and illustrative data.

Understanding Potential Impurities

The synthesis of this compound typically involves the reaction of tetrachlorophthalic anhydride with p-phenylenediamine. This process can lead to several potential impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Effective chromatographic methods must be able to resolve this compound from these potential contaminants.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For this compound, a reversed-phase HPLC method is highly suitable, offering excellent resolution and sensitivity.[4][5][6]

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-Dimethylformamide (DMF) or a mixture of Dichloromethane and Methanol, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterSpecification
Instrument Agilent 1100 or similar HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 450 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Hypothetical Method Validation Data (HPLC)

The following table summarizes the expected performance characteristics of the described HPLC method.

Validation ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a simpler, faster, and more cost-effective technique, ideal for rapid screening of pigment purity and monitoring the progress of purification.[7][8] It provides a qualitative or semi-quantitative assessment of the number of components in a sample.[9]

Experimental Protocol: Normal-Phase TLC

1. Sample Preparation:

  • Prepare a concentrated solution of this compound (approx. 1 mg/mL) in a suitable solvent like Dichloromethane or Tetrahydrofuran (THF).

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of Toluene and Ethyl Acetate (e.g., 80:20 v/v). The optimal ratio may require slight adjustment.

3. Procedure:

  • Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the plate in a developing chamber saturated with the mobile phase, ensuring the sample spot is above the solvent level.

  • Allow the solvent front to ascend near the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots under UV light (254 nm and 365 nm) and visible light.

4. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot:

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.

Hypothetical TLC Results
ComponentRf ValueAppearance
This compound ~0.65Intense Yellow Spot
Impurity A (less polar) ~0.80Faint Spot
Impurity B (more polar) ~0.20Faint Spot

Workflow for Chromatographic Purity Validation of this compound

G Comparative Workflow for Purity Validation of this compound cluster_0 Sample Handling cluster_1 High-Performance Liquid Chromatography (HPLC) cluster_2 Thin-Layer Chromatography (TLC) Sample This compound Sample Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HPLC_inj Inject Sample into HPLC Prep->HPLC_inj TLC_spot Spot Sample on TLC Plate Prep->TLC_spot HPLC_sep Chromatographic Separation (C18 Column) HPLC_inj->HPLC_sep HPLC_det UV-Vis Detection (450 nm) HPLC_sep->HPLC_det HPLC_data Data Acquisition (Chromatogram) HPLC_det->HPLC_data HPLC_quant Quantitative Analysis (Area % Purity) HPLC_data->HPLC_quant TLC_dev Plate Development (Solvent Chamber) TLC_spot->TLC_dev TLC_vis Visualization (UV & Visible Light) TLC_dev->TLC_vis TLC_data Data Analysis (Rf Calculation) TLC_vis->TLC_data TLC_qual Qualitative Assessment (Presence of Impurities) TLC_data->TLC_qual

Caption: Workflow for purity validation of this compound using HPLC and TLC.

Comparison Summary: HPLC vs. TLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Primary Use Quantitative Purity Analysis, Impurity ProfilingRapid Qualitative Screening, Reaction Monitoring
Sensitivity High (µg/mL to ng/mL level)Moderate (µg level)
Resolution Very HighModerate
Analysis Time Longer (typically 20-30 minutes per sample)Short (can run multiple samples in parallel)
Cost High (instrumentation, columns, solvents)Low (plates, solvents, chambers)
Data Output Precise quantitative data (chromatogram with peak areas)Qualitative/Semi-quantitative (Rf values, spot intensity)
Solvent Consumption Higher per analysisLower per sample

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound, each serving a distinct purpose. TLC is an excellent choice for rapid, high-throughput screening to quickly identify the presence of impurities. For precise, accurate, and validated quantitative determination of purity, reversed-phase HPLC is the superior method. The choice of technique will depend on the specific requirements of the analysis, balancing the need for speed and cost-effectiveness with the demand for high resolution and quantitative accuracy. For comprehensive quality control, a combination of both methods is often employed: TLC for initial screening and HPLC for final, quantitative purity validation.

References

Navigating the Yellow Spectrum: A Cost-Performance Analysis of Pigment Yellow 110 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of vibrant and durable color formulations, researchers, scientists, and drug development professionals are often faced with a critical decision: selecting the optimal pigment that balances performance with cost. Pigment Yellow 110, an isoindolinone-class organic pigment, has emerged as a high-performance option for demanding applications.[1][2] This guide provides an objective comparison of this compound against common alternatives, supported by performance data to aid in informed material selection.

Performance Benchmarking: this compound vs. Key Alternatives

This compound is renowned for its exceptional lightfastness, heat stability, and chemical resistance, making it a preferred choice for applications requiring long-term color stability and durability, such as automotive coatings and high-performance plastics.[1][2][3] However, a comprehensive assessment necessitates a comparison with other widely used yellow pigments.

The following table summarizes the key performance indicators for this compound and its alternatives based on available data.

Pigment Chemical Class Lightfastness (Blue Wool Scale, 1-8) Heat Stability (°C) Chemical Resistance Cost-Performance Profile
This compound Isoindolinone7-8 (Excellent)[3][4][5]Up to 290°C in HDPE[3][4]Excellent resistance to acids, alkalis, and solvents[5]High performance justifies its use in demanding applications where durability is paramount.[1][2]
Diarylide Yellows (e.g., PY 12, 13, 14, 83) DiarylideLower than PY 110Prone to degradation at high processing temperatures[1]ModerateCost-effective option for applications with less stringent lightfastness and heat resistance requirements.[1]
Chrome Yellow (Lead Chromate) InorganicGoodExcellentLimited, particularly to alkalis[1]Use is restricted due to significant toxicity concerns.[1]
Cadmium Yellow (Cadmium Sulfide) InorganicExcellentExcellentGoodEnvironmental and health concerns due to cadmium content limit its use.[1]
Flavanthrone Yellow (PY 24) AnthraquinoneExcellentGoodNot specifiedA high-performance alternative, with PY 110 being superior in heat stability for engineering plastics.[6]
Hansa Yellow Deep (PY 65) MonoazoExcellent (ASTM I)[7]Not specifiedNot specifiedA more cost-effective alternative to PY 110 with very similar hue and lightfastness, though PY 110 may offer superior transparency.[7]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments typically used in pigment performance evaluation.

Lightfastness Testing (Based on Blue Wool Scale)

Methodology:

  • Sample Preparation: A sample of the material containing the pigment (e.g., a coated panel or a plastic chip) is prepared.

  • Exposure: The sample is exposed to a standardized artificial light source that simulates natural sunlight (e.g., a Xenon arc lamp) under controlled conditions of temperature and humidity.

  • Comparison: Simultaneously, a set of eight blue wool standards with known, varying degrees of lightfastness are exposed under the same conditions.

  • Evaluation: The fading of the test sample is compared to the fading of the blue wool standards. The lightfastness rating is assigned based on which blue wool standard shows a similar degree of fading. A rating of 8 indicates the highest lightfastness, while 1 indicates the lowest.

Heat Stability Testing

Methodology:

  • Sample Preparation: The pigment is incorporated into a polymer matrix (e.g., HDPE, PVC) at a specified concentration.

  • Processing: The pigmented polymer is then subjected to a series of increasing temperatures for a defined period (e.g., 30 minutes in soft PVC).[3][4]

  • Evaluation: After each temperature cycle, the color of the sample is measured and compared to a control sample that was not exposed to high temperatures. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Methodology:

  • Sample Preparation: A coating or plastic sample containing the pigment is prepared.

  • Exposure: A piece of absorbent material saturated with a test chemical (e.g., acid, alkali, solvent) is placed on the surface of the sample. The spot is then covered to prevent evaporation and left for a specified period.

  • Evaluation: After the exposure time, the absorbent material is removed, and the sample is cleaned and examined for any changes in color, gloss, swelling, or blistering.

  • Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe damage.[6]

Visualizing the Selection Process

The selection of an appropriate yellow pigment is a multi-faceted process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for choosing between this compound and its alternatives.

PigmentSelectionWorkflow cluster_alternatives Alternative Pathways cluster_high_performance High-Performance Pathway cluster_inorganic Inorganic Pathway Start Define Application Requirements HighPerformance High Performance Required? (e.g., Automotive, Outdoor) Start->HighPerformance CostSensitive Cost-Sensitive Application? HighPerformance->CostSensitive No HeatStability High Heat Stability Needed? (>250°C) HighPerformance->HeatStability Yes Lightfastness Excellent Lightfastness Needed? CostSensitive->Lightfastness No Diarylide Consider Diarylide Yellows CostSensitive->Diarylide Yes ToxicityConcerns Toxicity/Regulatory Concerns? PY110 Select this compound ToxicityConcerns->PY110 Yes Inorganic Evaluate Inorganic Pigments (e.g., Cadmium, Chrome) ToxicityConcerns->Inorganic No HeatStability->PY110 Yes PY24 Consider Flavanthrone (PY 24) HeatStability->PY24 No Lightfastness->Diarylide No PY65 Consider Hansa Yellow Deep (PY 65) Lightfastness->PY65 Yes End Final Pigment Selection

Caption: Decision workflow for selecting a yellow pigment.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 110: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Pigment Yellow 110, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

This compound, an isoindolinone-based colorant, is a stable, non-hazardous substance under standard laboratory conditions. However, as a fine powder, it presents a risk of dust explosion and requires careful handling to minimize inhalation and environmental release. This document outlines the necessary precautions, personal protective equipment (PPE), spill management, and ultimate disposal methods.

Key Safety and Handling Information

While not classified as a hazardous substance, proper laboratory practices are essential when handling this compound. The primary hazards are related to its physical form as a combustible dust.

Personal Protective Equipment (PPE): To mitigate risks of exposure and contamination, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: A NIOSH-certified particulate respirator is recommended to prevent inhalation of the fine dust particles.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.

PropertyValue
Chemical Formula C₂₂H₆Cl₈N₄O₂
CAS Number 5590-18-1
Molar Mass 641.93 g/mol
Appearance Yellow powder
Water Solubility < 0.03 mg/L
Oral LD50 (Rat) > 5000 mg/kg
Inhalation LC50 (Rat) > 1.04 mg/L (4 h)
Decomposition Temp. > 300°C

Step-by-Step Disposal Procedures

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following procedures provide a clear, step-by-step guide for its disposal.

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, increase ventilation in the area to disperse any airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary personal protective equipment is worn.

  • Contain the Spill: For a dry powder spill, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For a larger spill, use an absorbent material like vermiculite or sand to create a barrier around the spill.

  • Collect the Material: Carefully scoop the spilled material and any contaminated absorbent into a designated waste container. Avoid dry sweeping, which can generate dust. A vacuum cleaner equipped with a HEPA filter may be used for larger spills.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with soap and water.

  • Package the Waste: Place all contaminated materials, including used PPE, into a heavy-duty plastic bag or a sealable container.

  • Label the Waste Container: Clearly label the container as "this compound Waste" and include the date of generation.

  • Dispose of as Non-Hazardous Waste: Arrange for the disposal of the container through your institution's environmental health and safety (EHS) office as non-hazardous industrial waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Pigment_Yellow_110_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Collection cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) A->B C Small Quantity: Place directly in labeled waste container B->C D Spill Occurs B->D G Place all waste in a sealed, durable container C->G E Contain spill with damp towels or absorbent material D->E F Carefully collect spilled material and contaminated items E->F F->G H Clearly label container: 'this compound Waste' & Date G->H I Contact Environmental Health & Safety (EHS) Office H->I J Dispose as Non-Hazardous Industrial Waste per Institutional & Local Regulations I->J

Caption: Disposal workflow for this compound.

Regulatory Compliance

While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), disposal must still comply with all federal, state, and local regulations for non-hazardous industrial waste.[1][2] It is the responsibility of the generator to ensure that the disposal method is compliant. Always consult your institution's EHS office for specific guidance and to arrange for proper disposal. Do not discharge this compound into drains, surface waters, or groundwater.[3] By following these established procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment.

References

Comprehensive Safety and Handling Guide for Pigment Yellow 110

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Pigment Yellow 110 (CAS No. 5590-18-1). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound is an isoindolinone-based organic pigment.[1][2] While generally considered to have low toxicity, the primary hazards are associated with its physical form as a fine powder.[3][4]

  • Combustible Dust : As a fine powder, this compound can form combustible dust concentrations in the air, which may ignite explosively in the presence of an ignition source.[1] It is crucial to avoid dust formation and eliminate all sources of ignition, such as heat, sparks, and open flames.[1][5] Precautionary measures against static discharge should also be taken.[5]

  • Respiratory Irritation : Inhalation of pigment dust may lead to respiratory irritation.[6][7] Prolonged and repeated exposure to any fine dust can potentially cause lung damage.[8]

  • Eye and Skin Contact : While some data suggests it is a non-irritant, it is best practice to avoid direct contact with eyes and skin to prevent potential irritation and staining.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended equipment.

Protection Type Required Equipment Specifications and Rationale
Respiratory NIOSH-certified (or equivalent) particulate respirator or dust mask.[1][5]Essential for preventing the inhalation of fine dust particles, especially when handling powders or in areas with inadequate ventilation.[1][7][8]
Eye/Face Safety glasses with side-shields.[1][5][9]Protects eyes from airborne particles. A face shield should be worn if a splash hazard exists.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[5][7]Prevents direct skin contact, staining, and potential irritation.[6] Gloves should be inspected before use and hands washed after removal.[9]
Body Closed work clothes, long-sleeved shirt, long pants, or laboratory coat.[1][6]Provides a barrier against skin contact with the pigment powder.[6] Impervious clothing is recommended for larger quantities.[3][7]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance to ensure the safe handling of this compound from preparation through cleanup.

Step 1: Preparation

  • Ventilation : Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation, especially when handling large quantities.[1]

  • Workspace Setup : Cover work surfaces with a disposable material like a drop cloth or newspaper to contain any spills.[6][10]

  • Gather Materials : Have all necessary equipment, including dedicated scoops or spatulas, sealed containers, and spill cleanup materials, ready before starting.[6][11]

  • Eliminate Ignition Sources : Remove all potential ignition sources from the handling area.[1][5]

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

Step 2: Handling the Pigment

  • Container Handling : Open containers of this compound slowly and carefully to prevent the powder from becoming airborne.[6][10]

  • Dispensing : Handle the powder gently to minimize dust generation.[11] Use scoops or spatulas for transferring the material.[11]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the handling area.[6][10] Keep hands away from your face and eyes.[10]

Step 3: Cleanup

  • Tool Cleaning : Clean any tools used immediately after use to prevent cross-contamination.[6]

  • Surface Decontamination : Wipe down the work surface with a wet disposable towel to collect any residual powder.[10]

  • PPE Removal : Remove protective clothing and gloves carefully, avoiding the dispersal of dust.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the pigment and before leaving the laboratory.[5][6]

Logistical Information

Storage Plan

  • Store this compound in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed and properly labeled to prevent spills and accidental inhalation.[1][6]

  • Store away from foodstuffs, beverages, and incompatible materials such as strong acids.[5][10]

Spill Management Plan

  • Small Spills : Carefully pick up the spilled material mechanically using a scoop or by wiping with a wet cloth, avoiding methods that raise dust.[1][10] Wet clean-up techniques or a vacuum equipped with a HEPA filter are also effective.[3][11] Place the recovered material in a suitable, closed container for disposal.[3]

  • Large Spills : Contain the spill with a dust-binding material and then collect it for disposal.[1] Avoid raising dust during the cleanup process.[1]

  • Emergency Equipment : Ensure that emergency eyewash stations and safety showers are easily accessible in the work area.[1][11]

Disposal Plan

  • Waste Pigment : Dispose of waste this compound in accordance with all applicable federal, state, and local regulations.[1][3] It may be taken to a licensed waste disposal site or an incineration plant.[5]

  • Contaminated Materials : Any materials contaminated with the pigment, including protective clothing, cleaning materials, and uncleaned packaging, should be treated as product waste and disposed of accordingly.[5]

  • Prohibited Disposal : Do not discharge this compound or its waste into drains, sewers, surface waters, or groundwater.[1][12] Due to its insolubility, it can cause obstructions and environmental contamination.[5][12]

Quantitative Data Summary

The following table presents key quantitative data for this compound.

Parameter Value Reference
Occupational Exposure Limits Nuisance Dust TLV/TWA (USA): 10 mg/m³[13]
Nuisance Dust MAK: 6 mg/m³[13]
Physical/Chemical Properties
Chemical FamilyIsoindolinone[1]
AppearanceYellow Powder[5]
Molecular FormulaC₂₂H₆Cl₈N₄O₂[13]
Molecular Weight641.93 g/mol [1][13]
Melting Point~300 °C[13]
Density1.82 - 1.93 g/cm³[13]
Water SolubilityInsoluble (<0.03 mg/L or 10 µg/L)[1]

Safe Handling Workflow

The diagram below illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Management prep_vent Ensure Proper Ventilation (Fume Hood / LEV) prep_workspace Prepare Workspace (Cover Surfaces) prep_vent->prep_workspace prep_ppe Don Appropriate PPE prep_workspace->prep_ppe handle_open Open Container Carefully prep_ppe->handle_open Proceed to Handling handle_transfer Handle Gently to Minimize Dust handle_open->handle_transfer handle_hygiene Practice Good Hygiene (No Food/Drink) handle_transfer->handle_hygiene cleanup_tools Clean Tools handle_hygiene->cleanup_tools Proceed to Cleanup cleanup_surface Decontaminate Surfaces cleanup_tools->cleanup_surface cleanup_wash Remove PPE & Wash Hands cleanup_surface->cleanup_wash waste_dispose Dispose of Waste According to Regulations cleanup_wash->waste_dispose Final Disposal spill_manage Manage Spills Promptly spill_manage->waste_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pigment Yellow 110
Reactant of Route 2
Pigment Yellow 110

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.